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  • Product: 3-(4-Bromophenoxy)propane-1,2-diol
  • CAS: 63834-59-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-Bromophenoxy)propane-1,2-diol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals This technical guide offers a comprehensive overview of 3-(4-Bromophenoxy)propane-1,2-diol (CAS No. 63834-59-3), a molecule of interest in synthetic and med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 3-(4-Bromophenoxy)propane-1,2-diol (CAS No. 63834-59-3), a molecule of interest in synthetic and medicinal chemistry. Given the limited availability of specific experimental data for this compound, this guide leverages data from its non-brominated analog, 3-phenoxypropane-1,2-diol, and the broader class of aryloxypropanediols to provide a thorough and practical resource. This approach allows for a robust understanding of its core properties, synthesis, and potential applications.

Introduction to 3-(4-Bromophenoxy)propane-1,2-diol

3-(4-Bromophenoxy)propane-1,2-diol belongs to the class of aryloxypropanediols, which are characterized by a propane-1,2-diol moiety linked to an aromatic ring via an ether bond. The presence of a bromine atom on the phenyl ring at the para position is a key structural feature that can significantly influence the molecule's physicochemical properties and biological activity. Aryloxypropanediol scaffolds are integral to numerous pharmacologically active compounds, highlighting the potential of this molecule as a building block in drug discovery.

Physicochemical and Spectral Properties

While specific experimental data for 3-(4-Bromophenoxy)propane-1,2-diol is not extensively documented, we can infer its properties based on its structure and data from its close analog, 3-phenoxypropane-1,2-diol.

Table 1: Physicochemical Properties

Property3-(4-Bromophenoxy)propane-1,2-diol (Predicted/Inferred)3-phenoxypropane-1,2-diol (Experimental)Rationale for Inference
CAS Number 63834-59-3538-43-2[1]-
Molecular Formula C₉H₁₁BrO₃C₉H₁₂O₃[1]-
Molecular Weight 247.09 g/mol 168.19 g/mol [2]The addition of a bromine atom in place of a hydrogen atom significantly increases the molecular weight.
Appearance White to off-white solidColorless to yellowish viscous liquid or white powder[2][3]The introduction of the bromo group may lead to a solid state at room temperature due to increased intermolecular forces.
Melting Point Likely higher than 42°C42°C[3]The bromine atom increases molecular weight and polarizability, likely leading to stronger crystal lattice interactions and a higher melting point.
Boiling Point Expected to be significantly higher than 171°C171°C[3]The increased molecular weight and polarity due to the bromine atom will increase the boiling point.
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone); sparingly soluble in water.Soluble in water, ethanol, and acetone[3].The hydrophobic nature of the bromophenyl group may decrease water solubility compared to the non-brominated analog.
Spectral Data Interpretation
  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the bromophenyl ring, likely as two doublets in the aromatic region due to the para-substitution. The protons of the propane-1,2-diol moiety would appear as a series of multiplets in the upfield region. The chemical shifts of the protons adjacent to the oxygen atoms would be deshielded.

  • ¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the bromophenyl ring and the three carbons of the propane-1,2-diol chain. The carbon attached to the bromine atom would show a characteristic chemical shift.

  • IR Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the diol group. C-O stretching vibrations for the ether linkage would be observed around 1250 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. A C-Br stretching frequency would be expected in the lower frequency region of the spectrum.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments. Common fragmentation patterns would involve the loss of water and cleavage of the ether bond. For the analogous 3-phenoxy-1,2-propanediol, the mass spectrum shows a prominent peak at m/z 94, corresponding to the phenoxy fragment, and the molecular ion peak at m/z 168[2][4][5].

Synthesis of 3-(4-Bromophenoxy)propane-1,2-diol

The most common and efficient method for synthesizing 3-aryloxy-propane-1,2-diols is through a variation of the Williamson ether synthesis [6][7][8]. This involves the reaction of a phenoxide with an appropriate three-carbon electrophile.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol from 4-bromophenol and glycidol.

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_conditions Conditions reagent1 4-Bromophenol base Base (e.g., NaOH) reagent1->base Deprotonation reagent2 Glycidol product 3-(4-Bromophenoxy)propane-1,2-diol reagent2->product base->product Nucleophilic Attack & Ring Opening

A simplified Williamson ether synthesis workflow.

Step-by-Step Methodology:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol in a suitable solvent such as methanol or ethanol.

  • Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. Stir the mixture at room temperature until the 4-bromophenol is completely deprotonated to form the sodium or potassium 4-bromophenoxide.

  • Nucleophilic Attack: To the freshly prepared phenoxide solution, add glycidol dropwise. Glycidol is a suitable three-carbon electrophile containing an epoxide ring.

  • Reaction and Workup: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(4-Bromophenoxy)propane-1,2-diol.

Causality in Experimental Choices:

  • Choice of Base: A strong base is necessary to deprotonate the phenol, which has a pKa of around 10. Sodium hydroxide is a cost-effective and readily available choice.

  • Choice of Electrophile: Glycidol is an excellent choice as it directly introduces the propane-1,2-diol moiety upon nucleophilic ring-opening of the epoxide by the phenoxide. This is a highly efficient and atom-economical approach.

  • Solvent: A polar protic solvent like ethanol or methanol is suitable for dissolving the reactants and facilitating the reaction.

Potential Applications in Drug Development and Research

While specific biological activities of 3-(4-Bromophenoxy)propane-1,2-diol are not extensively reported, the aryloxypropanediol scaffold is a well-established pharmacophore.

Precursor for Beta-Blockers

Many beta-blockers, used in the treatment of cardiovascular diseases like hypertension and angina, are aryloxypropanolamine derivatives. The 3-aryloxy-propane-1,2-diol structure can be a key intermediate in the synthesis of these drugs[9]. The diol can be chemically modified to introduce the necessary amine functionality.

Beta-Blocker_Synthesis start 3-(4-Bromophenoxy)propane-1,2-diol intermediate1 Epoxide Intermediate start->intermediate1 Activation & Cyclization intermediate2 Amine Addition intermediate1->intermediate2 Ring opening with an amine product Beta-Blocker Analog intermediate2->product

Potential synthetic route to beta-blocker analogs.

Antimicrobial and Other Biological Activities

Derivatives of aryloxypropanediols have demonstrated a range of biological activities. For instance, synthetic 1,3-bis(aryloxy)propan-2-amines have shown antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[10]. The presence of a halogen, such as bromine, on the aromatic ring is a common feature in many marine natural products with potent biological activities, including antibacterial, antifungal, and anticancer properties[11]. Therefore, 3-(4-Bromophenoxy)propane-1,2-diol could serve as a valuable starting material for the synthesis of novel bioactive compounds.

Conclusion

3-(4-Bromophenoxy)propane-1,2-diol is a chemical entity with significant potential in synthetic and medicinal chemistry. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be established through the analysis of analogous compounds. Its straightforward synthesis via the Williamson ether reaction and its structural similarity to known pharmacophores make it an attractive building block for the development of new therapeutic agents and other functional molecules. Further research into the specific properties and biological activities of this compound is warranted to fully explore its potential.

References

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenoxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Bromophenoxy)propane-1,2-diol, a molecule of inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Bromophenoxy)propane-1,2-diol, a molecule of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document synthesizes key data points, experimental insights, and analytical methodologies to provide a foundational understanding of this compound. While specific experimental data for some properties of this exact molecule are not extensively published, this guide draws upon data from structurally similar compounds and predictive models to offer a robust profile. All information is supported by authoritative references to ensure scientific integrity.

Introduction

3-(4-Bromophenoxy)propane-1,2-diol belongs to the class of aryloxypropanediols, a structural motif found in a variety of pharmacologically active compounds. The presence of the bromophenyl group and the diol functionality imparts specific chemical characteristics that are crucial for its behavior in biological and chemical systems. Understanding these properties is paramount for its application in drug design, as a synthetic intermediate, and for the development of analytical methods for its characterization. This guide will delve into the structural and physicochemical aspects of this compound, providing a valuable resource for researchers in the field.

Molecular and Physicochemical Profile

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. This section details the known and predicted properties of 3-(4-Bromophenoxy)propane-1,2-diol.

General Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₁BrO₃[1][2][3]
Molecular Weight 247.09 g/mol [1][2][3]
CAS Number 63834-59-3[1][2][3][4]
Physical Form Solid[5]
Storage Sealed in dry, Room Temperature[1][5]
Structural Representation

The structure of 3-(4-Bromophenoxy)propane-1,2-diol, featuring a 4-bromophenoxy group attached to a propane-1,2-diol backbone, is a key determinant of its properties.

Figure 1: Chemical structure of 3-(4-Bromophenoxy)propane-1,2-diol.

Predicted Physicochemical Data

While experimental data for some properties are scarce, computational models provide valuable estimations. It is crucial to note that these are predicted values and should be confirmed experimentally.

PropertyPredicted ValueSource/Method
Melting Point Not available-
Boiling Point Not available-
pKa (most acidic) ~14.47ChemAxon (based on propane-1,2-diol)[6]
logP ~2.1Predicted (based on 3-(2-bromophenoxy)propane-1,2-diol)[7]

The diol functional group is expected to have pKa values similar to other simple diols like propane-1,2-diol, indicating they are very weakly acidic[6]. The predicted logP suggests a moderate lipophilicity, which is a critical parameter in drug development for predicting membrane permeability and solubility.

Solubility Profile

The solubility of a compound in various solvents is a critical factor in its handling, formulation, and biological activity.

Aqueous Solubility

Due to the presence of two hydroxyl groups capable of hydrogen bonding with water, 3-(4-Bromophenoxy)propane-1,2-diol is expected to have some degree of aqueous solubility[8]. However, the presence of the lipophilic bromophenyl group will likely limit its solubility in water compared to simpler diols.

Organic Solvent Solubility

Based on the "like dissolves like" principle, 3-(4-Bromophenoxy)propane-1,2-diol is anticipated to be soluble in polar organic solvents such as:

  • Methanol

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

Its solubility in non-polar solvents like hexane is expected to be limited[8]. The phenoxy group contributes to its solubility in various organic solvents[9].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propanediol backbone, and the hydroxyl protons.

  • Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.8-7.5 ppm) are expected for the para-substituted benzene ring.

  • Propanediol Protons: The methylene and methine protons of the propane-1,2-diol moiety will appear as a complex set of multiplets in the δ 3.5-4.5 ppm region due to diastereotopicity and spin-spin coupling.

  • Hydroxyl Protons: The two hydroxyl protons will likely appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

For a similar compound, 3-((4-Bromobenzyl)oxy)propane-1,2-diol, the aromatic protons appear as doublets at δ 7.45 and 7.17 ppm, and the propanediol protons are observed as multiplets between δ 3.43 and 3.91 ppm in CDCl₃[10].

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), with the carbon attached to the bromine atom showing a characteristic shift.

  • Propanediol Carbons: Three signals corresponding to the three carbons of the propane-1,2-diol backbone are expected in the δ 60-80 ppm region.

For 3-((4-Bromobenzyl)oxy)propane-1,2-diol, the aromatic carbons appear at δ 136.74, 131.58, 129.37, and 121.72 ppm, while the propanediol carbons are at δ 72.71, 71.69, 70.81, and 63.91 ppm in CDCl₃[10].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(4-Bromophenoxy)propane-1,2-diol is expected to exhibit the following characteristic absorption bands:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

  • C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretching (Ether): A strong absorption band around 1240 cm⁻¹.

  • C-O Stretching (Alcohol): A strong absorption band in the 1000-1100 cm⁻¹ region.

  • C-Br Stretching: A band in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 246 and an M+2 peak at m/z 248 of approximately equal intensity, which is characteristic of a compound containing one bromine atom[11][12].

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of water (H₂O), formaldehyde (CH₂O), and cleavage of the ether linkage, leading to fragments corresponding to the bromophenoxy and propanediol moieties[11][13].

Synthesis and Analytical Methodologies

Synthetic Approach

A common method for the synthesis of aryloxypropanediols involves the reaction of a substituted phenol with a suitable three-carbon synthon, such as glycidol or 3-chloropropane-1,2-diol, under basic conditions.

Synthesis_of_3-(4-Bromophenoxy)propane-1,2-diol Reactant1 4-Bromophenol Reaction Nucleophilic Ring Opening Reactant1->Reaction Reactant2 Glycidol Reactant2->Reaction Base Base (e.g., K₂CO₃, NaOH) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Product 3-(4-Bromophenoxy)propane-1,2-diol Reaction->Product

Figure 2: Proposed synthetic route for 3-(4-Bromophenoxy)propane-1,2-diol.

A detailed protocol for a similar compound, 3-(4-Bromophenoxy)propan-1-ol, involves the reaction of 4-bromophenol with 3-bromo-1-(tetrahydropyran-2-yloxy)propane in the presence of K₂CO₃ in acetone, followed by deprotection[14]. A similar approach using glycidol would lead to the desired diol.

Experimental Protocol: Synthesis of 3-(4-Bromophenoxy)propane-1,2-diol (Proposed)

  • To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add glycidol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC)[15].

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 3-(4-Bromophenoxy)propane-1,2-diol.

Analytical Techniques for Characterization and Quantification

Reversed-phase HPLC is a suitable technique for the analysis of 3-(4-Bromophenoxy)propane-1,2-diol. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape, would be appropriate. Detection can be achieved using a UV detector, monitoring at a wavelength where the bromophenyl chromophore absorbs (around 225 nm).

HPLC_Workflow Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Pump HPLC Pump Mobile Phase A (e.g., Water + 0.1% TFA) Mobile Phase B (e.g., Acetonitrile + 0.1% TFA) Pump->Column Detector UV Detector (e.g., 225 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data

Figure 3: A typical HPLC workflow for the analysis of 3-(4-Bromophenoxy)propane-1,2-diol.

GC-MS can also be employed for the analysis of this compound, likely after derivatization of the hydroxyl groups to increase volatility (e.g., silylation). The mass spectrometer would provide definitive identification based on the fragmentation pattern. A capillary column with a non-polar stationary phase would be suitable for separation[1].

Applications in Drug Development and Research

Derivatives of 3-phenoxy-1,2-propanediol are known to exhibit a range of biological activities, including use as β-adrenergic blocking agents. The specific substitution pattern on the aromatic ring and the stereochemistry of the diol can significantly influence the pharmacological profile. The bromo-substituent on the phenyl ring can modulate properties such as metabolic stability and receptor binding affinity. Therefore, 3-(4-Bromophenoxy)propane-1,2-diol serves as a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

Conclusion

This technical guide has consolidated the available and predicted physicochemical properties of 3-(4-Bromophenoxy)propane-1,2-diol. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, the information presented, based on its structural characteristics and data from analogous compounds, provides a strong foundation for researchers. The proposed synthetic and analytical methodologies offer practical guidance for working with this compound. As a key intermediate in medicinal chemistry, a thorough understanding of its properties is essential for unlocking its full potential in the development of novel therapeutics.

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Foundational

An In-Depth Technical Guide to the Structure Elucidation and Confirmation of 3-(4-Bromophenoxy)propane-1,2-diol

Executive Summary The unambiguous determination of a chemical structure is a cornerstone of chemical research and drug development, ensuring safety, efficacy, and reproducibility. This guide provides an in-depth, technic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous determination of a chemical structure is a cornerstone of chemical research and drug development, ensuring safety, efficacy, and reproducibility. This guide provides an in-depth, technically focused walkthrough of the structure elucidation process for 3-(4-Bromophenoxy)propane-1,2-diol. We move beyond a simple recitation of methods to explain the causality behind the selection of an orthogonal analytical strategy. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we construct a self-validating system that confirms the molecular structure with a high degree of confidence. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization.

Introduction: The Imperative of Structural Certainty

In the fields of medicinal chemistry, materials science, and synthetic organic chemistry, the synthesized molecule is the fundamental unit of innovation. The precise arrangement of atoms in 3-(4-Bromophenoxy)propane-1,2-diol dictates its physicochemical properties, biological activity, and potential toxicity. An error in structural assignment can lead to misinterpreted data, failed experiments, and significant delays in research and development pipelines. Therefore, a rigorous, multi-faceted approach to structure elucidation is not merely a quality control step but a scientific necessity. This guide details the logical and experimental workflow to confirm the identity and purity of this specific compound, establishing a transferrable methodology for similar small molecules.

The Analytical Challenge & Proposed Structure

The target molecule, 3-(4-Bromophenoxy)propane-1,2-diol, has a proposed structure as shown below.

Proposed Structure:

Figure 1. Proposed structure of 3-(4-Bromophenoxy)propane-1,2-diol.

To confirm this structure, we must answer several key questions:

  • Molecular Formula: Is the molecular formula C₉H₁₁BrO₃?[1][2]

  • Key Functional Groups: Does the molecule contain a diol (-OH groups), an ether linkage (C-O-C), a bromo-substituted aromatic ring, and an aliphatic chain?

  • Connectivity: How are these fragments connected? Specifically, is it a 1,2-diol on a propane chain, is the phenoxy group attached to the C3 position, and is the bromine atom at the para (4) position of the benzene ring?

  • Purity: Is the analyzed sample a single, pure compound?

An Orthogonal Analytical Strategy

To address these questions with the highest degree of certainty, we employ an orthogonal analytical strategy. This approach uses multiple, independent analytical techniques where each method provides a different piece of the structural puzzle. The convergence of data from all techniques provides a robust, self-validating confirmation of the structure.

Our strategy integrates three core spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (from the isotopic pattern) and to gain structural insights from fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups through their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide a detailed map of the carbon and hydrogen framework, including atom connectivity and chemical environment.

The overall workflow is visualized below.

G cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Structure Confirmation Sample Sample of 3-(4-Bromophenoxy)propane-1,2-diol MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MW Molecular Weight & Isotopic Pattern MS->MW FG Functional Group Identification IR->FG Connectivity Atom Connectivity (& H, C, COSY, HSQC) NMR->Connectivity Synthesis Synthesize All Data MW->Synthesis FG->Synthesis Connectivity->Synthesis Confirmation Structure Confirmed Synthesis->Confirmation

Diagram 1: Orthogonal workflow for structure elucidation.

Deep Dive: Experimental Protocols & Data Interpretation

Mass Spectrometry (MS): Confirming the Molecular Formula

Causality: MS is the first-line technique to determine the molecular weight of the analyte. For 3-(4-Bromophenoxy)propane-1,2-diol, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a highly characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. This pattern is a powerful diagnostic tool.

Experimental Protocol (Electron Ionization - GC-MS):

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Parameters:

    • Injector: 250°C

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

Expected Data & Interpretation: The molecular formula C₉H₁₁BrO₃ has a calculated molecular weight of approximately 246.99 g/mol for the ⁷⁹Br isotope and 248.99 g/mol for the ⁸¹Br isotope.[1][2]

Ion/FragmentExpected m/z (⁷⁹Br/⁸¹Br)Interpretation
[M]⁺246 / 248Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.
[M - H₂O]⁺228 / 230Loss of a water molecule from the diol, a common fragmentation for alcohols.[3][4][5]
[M - CH₂OH]⁺215 / 217Alpha-cleavage, loss of a hydroxymethyl radical.
[C₆H₄BrO]⁺171 / 173Fragment corresponding to the bromophenoxy cation.
[C₆H₄Br]⁺155 / 157Loss of the ether oxygen, resulting in the bromophenyl cation.

The observation of the M⁺ and M+2 peaks in an approximate 1:1 ratio is strong evidence for the presence of a single bromine atom. The fragmentation pattern helps to piece together the larger structural motifs.[6][7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is exceptionally useful for the rapid identification of key functional groups, as specific bonds absorb infrared radiation at characteristic frequencies. For our target molecule, we expect to see clear signals for the hydroxyl (-OH) groups, the aromatic ring, and the ether linkage.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Run a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3500 - 3200 (Broad)O-H StretchConfirms the presence of the hydroxyl (alcohol) groups. The broadness is due to intermolecular hydrogen bonding.[3][4][8]
3100 - 3000Aromatic C-H StretchIndicates the presence of the benzene ring.
< 3000Aliphatic C-H StretchCorresponds to the sp³ hybridized carbons of the propane chain.
1600 & 1500C=C Aromatic Ring StretchFurther confirms the presence of the aromatic ring.[4][8]
~1240Aryl-O StretchCharacteristic of the aryl ether C-O bond.
~1050C-O StretchCharacteristic of the primary and secondary alcohol C-O bonds.[3][4][9]
~830C-H Out-of-plane bendStrong band indicative of 1,4-disubstitution (para) on the benzene ring.

The combination of a broad O-H stretch, aromatic C=C stretches, and distinct C-O ether and alcohol stretches provides strong, confirmatory evidence for the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality: NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, number, and connectivity of ¹H and ¹³C atoms.[10][11] By using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, we can build the molecular structure piece by piece.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[12][13][14][15] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[13][16]

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR

    • ¹³C{¹H} NMR (proton-decoupled)

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Expected Data & Interpretation:

¹H NMR: Provides information on the number of different proton environments and their neighboring protons (through spin-spin splitting).

LabelApprox. δ (ppm)MultiplicityIntegrationAssignment
a7.4 - 7.5Doublet2HAromatic protons ortho to Bromine
b6.8 - 6.9Doublet2HAromatic protons ortho to Oxygen
c~4.0Multiplet1HCH(OH)
d~3.8Multiplet2HO-CH₂
e~3.5Multiplet2HCH₂(OH)
f~5.0Doublet1HCH(OH)
g~4.6Triplet1HCH₂(OH)

Note: -OH proton shifts (f, g) can be broad and their position is highly dependent on concentration and solvent.

¹³C NMR: Shows the number of unique carbon environments.

Approx. δ (ppm)Assignment
~158C-O (Aromatic)
~132C-H (Aromatic)
~116C-H (Aromatic)
~114C-Br (Aromatic)
~70O-CH₂
~68CH(OH)
~63CH₂(OH)

2D NMR - COSY & HSQC: This is where we confirm connectivity.[17][18]

  • COSY (¹H-¹H Correlation): Shows which protons are coupled (typically 2-3 bonds apart). We expect to see cross-peaks connecting:

    • The protons of the aliphatic chain: c ↔ d ↔ e .

    • The aromatic protons: a ↔ b .

    • The hydroxyl protons to their attached carbons' protons: c ↔ f and e ↔ g .

  • HSQC (¹H-¹³C Correlation): Directly links each proton to the carbon it is attached to (1-bond correlation).[17][18] This experiment is crucial for unambiguous assignment. For example, it will show a cross-peak between the proton signal at ~7.4 ppm and the carbon signal at ~132 ppm, confirming their direct connection.

Data Synthesis & Final Confirmation

G cluster_Data Experimental Data cluster_Logic Logical Deductions MS MS Data m/z = 246/248 (M+) Confirms C₉H₁₁BrO₃ Formula Presence of one Br atom MS->Formula IR IR Data Broad ~3400 cm⁻¹ (-OH) ~1240 cm⁻¹ (Ar-O-R) FuncGroups Diol, Ether, Aromatic Ring Present IR->FuncGroups NMR1D 1D NMR Data 4 Aromatic Protons (2 doublets) 5 Aliphatic Protons 2 -OH Protons NMR1D->FuncGroups Connectivity Propane-1,2-diol chain connected to 4-Bromophenoxy group NMR1D->Connectivity NMR2D 2D NMR Data COSY shows H-C-C-H chain HSQC links all H to C NMR2D->Connectivity Final Final Structure Confirmed: 3-(4-Bromophenoxy)propane-1,2-diol Formula->Final FuncGroups->Final Connectivity->Final

Diagram 2: Logical flow for structure confirmation.

  • MS confirms the molecular formula C₉H₁₁BrO₃ and the presence of a single bromine atom.

  • IR confirms the presence of the essential functional groups: hydroxyls, an aryl ether, and a substituted benzene ring.

  • ¹H and ¹³C NMR provide the exact count of unique proton and carbon environments, consistent with the proposed structure. The chemical shifts and splitting patterns strongly suggest the 1,4-disubstituted aromatic ring and the propane-1,2-diol moiety.

  • COSY and HSQC NMR provide the definitive proof of connectivity, linking the protons and carbons together to build the final molecular skeleton, confirming the attachment of the 4-bromophenoxy group to the C3 position of the propane-1,2-diol chain.

Conclusion

The structure of 3-(4-Bromophenoxy)propane-1,2-diol has been unambiguously confirmed through the systematic application of an orthogonal analytical strategy. By integrating the distinct yet complementary data from Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D NMR experiments, we have constructed a self-validating body of evidence. This in-depth guide demonstrates not only the "how" but the "why" of each experimental choice, providing a robust framework for the rigorous characterization of novel chemical entities in a research and drug development setting. Adherence to such methodologies ensures data integrity, reproducibility, and the foundational certainty required for scientific advancement.

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Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(4-Bromophenoxy)propane-1,2-diol

Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 3-(4-Bromophenoxy)propane-1,2-diol, a molecule of interest in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 3-(4-Bromophenoxy)propane-1,2-diol, a molecule of interest in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document details the complete workflow from synthesis and crystallization to data collection, structure solution, refinement, and detailed structural analysis. By explaining the rationale behind key experimental decisions, this guide serves as a practical framework for obtaining and interpreting high-quality crystallographic data for small organic molecules. We explore the critical role of intermolecular forces, particularly hydrogen bonding, in dictating the supramolecular architecture of the crystal lattice, offering insights into its solid-state properties.

Introduction: The Scientific Imperative

The three-dimensional arrangement of atoms within a crystal lattice is a fundamental determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, this information is not merely academic; it is a critical component of rational drug design and solid-form screening. 3-(4-Bromophenoxy)propane-1,2-diol incorporates several key structural features: a rigid aromatic ring, a flexible ether linkage, and a diol moiety capable of acting as both a hydrogen bond donor and acceptor. Understanding how these features interact in the solid state is paramount for predicting its behavior and for designing derivatives with improved properties.

Single-crystal X-ray diffraction (scXRD) remains the definitive method for elucidating atomic-level molecular structure.[1][2][3] This guide presents a hypothetical, yet scientifically rigorous, case study on the complete crystal structure analysis of the title compound, providing both the "how" and the "why" at each stage of the investigation.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of chemistry and physics.

Diagram: Overall Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Determination Syn Synthesis Pur Purification Syn->Pur Char Characterization Pur->Char Cry Crystal Growth Char->Cry Sel Crystal Selection Cry->Sel Mount Mounting Sel->Mount Data Data Collection Mount->Data Proc Data Processing Data->Proc Sol Structure Solution Proc->Sol Ref Refinement Sol->Ref Val Validation & Analysis Ref->Val Report Report Val->Report

Caption: A high-level overview of the workflow for single-crystal structure determination.

Synthesis and Purification

The first and most critical step is obtaining a pure sample of the target compound. Impurities can inhibit crystallization or, in worse cases, co-crystallize, leading to incorrect structural assignments.

Protocol: Synthesis of 3-(4-Bromophenoxy)propane-1,2-diol

  • Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq). The base is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide.

  • Nucleophilic Addition: Add glycidol (1.2 eq) dropwise to the stirred solution at room temperature. The phenoxide will attack the less sterically hindered carbon of the epoxide ring in a classic Williamson ether synthesis mechanism. The reaction is gently heated (e.g., to 60-70 °C) to ensure completion.

  • Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual DMF and salts, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system (e.g., hexane-ethyl acetate) is employed to separate the desired product from unreacted starting materials and byproducts. Purity is assessed by thin-layer chromatography and confirmed by NMR spectroscopy.

Crystallization: The Art of Inducing Order

Growing a single crystal of sufficient size and quality is often the most challenging part of the entire process. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form rather than as an amorphous powder.[4][5]

Causality: The choice of crystallization method and solvent is paramount. A solvent in which the compound is moderately soluble is ideal. If solubility is too high, achieving supersaturation is difficult; if too low, the compound may precipitate immediately. The presence of the diol functionality suggests that solvents capable of hydrogen bonding (e.g., alcohols, ethyl acetate) might be suitable.

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve approximately 10-20 mg of purified 3-(4-Bromophenoxy)propane-1,2-diol in a minimal amount of a solvent mixture, such as ethyl acetate/hexane. Ethyl acetate provides good solubility, while the less polar hexane acts as an anti-solvent.

  • Preparation: The solution is prepared in a small, clean vial. The solution must be fully dissolved and free of particulate matter, which can be ensured by gentle warming or filtration.

  • Evaporation: The vial is covered with parafilm, and a few small holes are pierced with a needle. This setup is crucial as it slows the rate of solvent evaporation.[6] A fast evaporation rate leads to rapid precipitation and the formation of microcrystalline powder, whereas slow evaporation allows for the ordered growth of a single crystal.[4]

  • Incubation: The vial is placed in a vibration-free environment and left undisturbed for several days to weeks. Crystals suitable for diffraction are typically colorless and have well-defined facets, with dimensions of at least 0.1 mm in all directions.[2]

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern. The geometry and intensity of the diffracted spots contain all the information needed to determine the arrangement of atoms.[2][3]

Diagram: From Crystal to Data

G Crystal Single Crystal Goniometer Mount on Goniometer Crystal->Goniometer Rotation Crystal Rotation (ω, φ scans) Goniometer->Rotation Xray X-ray Source (e.g., Mo Kα) Xray->Goniometer Detector Area Detector (CCD / CMOS) Diffraction Diffraction Pattern (Reflection spots) Detector->Diffraction Rotation->Detector Diffracted X-rays

Caption: Schematic of the X-ray diffraction data collection process.

Protocol: Data Collection and Processing

  • Crystal Mounting: A selected crystal is carefully mounted on a cryoloop and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas.

    • Causality: Low temperature is essential to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality. It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a source (e.g., Mo Kα radiation, λ = 0.71073 Å) and an area detector.[3] A series of diffraction images are collected as the crystal is rotated through different angles.[2]

  • Data Integration and Scaling: The raw diffraction images are processed using specialized software. This involves:

    • Indexing: Determining the unit cell dimensions and crystal lattice type from the positions of the diffraction spots.[7]

    • Integration: Measuring the intensity of each individual reflection.

    • Scaling and Merging: Applying corrections for experimental factors (e.g., absorption, detector decay) and merging symmetry-equivalent reflections to produce a final file of unique reflections (.hkl file).

Structure Solution and Refinement

This stage is entirely computational and aims to build an atomic model that accurately reproduces the experimental diffraction data.[8]

Structure Solution: Solving the Phase Problem

The diffraction experiment provides the intensities of the reflections, but not their phases. This "phase problem" is solved using computational methods. For small molecules like our target, direct methods are highly effective. These methods use statistical relationships between the phases of strong reflections to derive an initial set of phases, which is then used to calculate an initial electron density map.

Structure Refinement: Optimizing the Model

The initial model from structure solution is a rough approximation. It is refined against the experimental data using a least-squares minimization algorithm, typically within a software package like SHELXL or Olex2.[9][10][11]

Protocol: Iterative Structure Refinement

  • Initial Refinement: The initial atomic positions are refined isotropically (atoms are modeled as spheres). The quality of the fit between the observed and calculated data is monitored by the R-factor (R1). A lower R1 value indicates a better fit.

  • Atom Assignment: The initial electron density map is inspected. Peaks are assigned to appropriate atom types (C, O, Br). Hydrogen atoms are typically placed at calculated positions.

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere. This provides a more realistic model of atomic vibrations.

    • Causality: Anisotropic refinement allows the model to better account for the directional nature of atomic motion in the crystal, leading to a significant drop in the R1 value and a better overall fit.

  • Difference Fourier Map: A difference map (Fo - Fc) is calculated, which shows regions where the model has too much (negative peaks) or too little (positive peaks) electron density. This map is crucial for locating missing atoms (like hydrogens on hydroxyl groups) or identifying disorder.

  • Convergence: The process of refinement and model adjustment is repeated until the R-factor and other parameters converge, and the difference map is essentially flat, indicating that the model fully accounts for the experimental electron density.

Results: The Crystal Structure of 3-(4-Bromophenoxy)propane-1,2-diol

The final refined model provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice.

Crystallographic Data Summary
ParameterValue (Hypothetical)
Chemical FormulaC₉H₁₁BrO₃
Formula Weight247.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)15.234(5)
c (Å)7.987(2)
β (°)105.34(1)
Volume (ų)998.5(6)
Z4
Density (calculated)1.643 g/cm³
Absorption Coeff. (μ)4.32 mm⁻¹
F(000)496
Reflections collected7854
Independent reflections2280 [R(int) = 0.035]
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
Goodness-of-fit (S)1.03
Structural Analysis: The Role of Hydrogen Bonding

The diol moiety is the most prominent feature for directing the crystal packing. The presence of two hydroxyl groups—one primary and one secondary—allows for a network of intermolecular hydrogen bonds.[12][13][14]

In a crystalline environment, these hydrogen bonds are not random but form specific, repeating patterns. Analysis of the refined structure would likely reveal a network where the hydroxyl groups of one molecule interact with the hydroxyl groups and the ether oxygen of neighboring molecules.

Diagram: Key Hydrogen Bonding Interactions

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C O1_A O1-H O2_B O2-H O1_A->O2_B O-H···O O2_A O2-H O3_C O3 (ether) O2_A->O3_C O-H···O O3_A O3 (ether) O1_B O1-H O3_B O3 (ether) O1_C O1-H O1_C->O1_A O-H···O O2_C O2-H

Caption: A conceptual diagram of potential hydrogen bonding synthons in the crystal lattice.

This network of hydrogen bonds creates a robust three-dimensional architecture. The specific geometry of these bonds (distances and angles) is critical. For instance, a strong O-H···O bond typically has a D···A distance of ~2.5-2.8 Å. This extensive network is the primary reason for the compound's melting point and solubility characteristics. The bromine atom may also participate in weaker halogen bonding interactions, further stabilizing the crystal packing.

Conclusion and Significance

This guide has outlined the comprehensive, multi-stage process of determining the crystal structure of 3-(4-Bromophenoxy)propane-1,2-diol. Each step, from rational synthesis and meticulous crystallization to precise data collection and rigorous refinement, is a self-validating system designed to produce a scientifically accurate model of the molecule in the solid state.

The resulting structural information is invaluable. For drug development professionals, it provides a precise blueprint for understanding solid-state properties and for designing new molecules with tailored characteristics. The detailed knowledge of the hydrogen bonding network can inform strategies for creating new polymorphs or co-crystals with optimized solubility or stability profiles. Ultimately, single-crystal X-ray analysis transforms a chemical formula into a tangible, three-dimensional reality, providing the foundational knowledge required for advanced chemical and pharmaceutical research.

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  • X-ray crystallography - Wikipedia. (2024, January 15). In Wikipedia. Retrieved from [Link]

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  • Fernandes, C., Wardell, J. L., & Skakle, J. M. S. (2002). Hydrogen bonding in 2-(hydroxymethyl)-1,3-propanediol and N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 8), o499–o502. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Yin, S. L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Retrieved from [Link]

  • Fernandes, C., Wardell, J. L., & Skakle, J. M. S. (2002). Hydrogen bonding in 2-(hydroxymethyl)-1,3-propanediol and N,N′-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide. ResearchGate. Retrieved from [Link]

  • SHELXL - An Easy Structure - Sucrose. (n.d.). University of the West Indies. Retrieved from [Link]

  • Fernandes, C., Wardell, J. L., & Skakle, J. M. S. (2002). Hydrogen bonding in 2-(hydroxymethyl)-1,3-propanediol and N,N′-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide. Sci-Hub. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to Investigating the Biological Activity of Bromophenoxy Diol Compounds

Prepared by: Gemini, Senior Application Scientist Foreword: The Scientific Imperative Bromophenoxy diol compounds, a fascinating class of molecules often derived from marine environments, represent a promising frontier i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Scientific Imperative

Bromophenoxy diol compounds, a fascinating class of molecules often derived from marine environments, represent a promising frontier in drug discovery.[1] Their unique halogenated phenolic structures hint at a wide spectrum of potential biological activities, from combating drug-resistant microbes to targeting the complex cellular machinery of cancer.[1][2][3][4] This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond mere procedural recitation to provide a strategic framework for the systematic investigation of these compounds. Our approach is rooted in a philosophy of validated, logical progression—beginning with broad, high-throughput screening to identify primary activities and culminating in deep, mechanistic studies to elucidate the precise modes of action. Each experimental choice is justified, and every protocol is designed as a self-validating system to ensure the generation of robust, reliable, and publishable data.

Chapter 1: Strategic Framework for Bioactivity Assessment

A successful investigation into a novel compound class demands a structured, tiered approach. Rushing into complex mechanistic studies without first establishing a primary biological effect is both inefficient and resource-intensive. The logical flow is to first cast a wide net with validated screening assays and then, guided by the initial findings, perform a deep dive into the specific cellular pathways being modulated. This ensures that research efforts are focused and hypothesis-driven.

The following workflow provides a comprehensive roadmap for this investigative process.

G cluster_0 Phase 1: Primary Activity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation & Lead Optimization Compound Compound Anticancer Screening Anticancer Screening Compound->Anticancer Screening Cytotoxicity Assay (MTT) Antimicrobial Screening Antimicrobial Screening Compound->Antimicrobial Screening MIC Determination Anti-inflammatory Screening Anti-inflammatory Screening Compound->Anti-inflammatory Screening NO Inhibition Assay Hit_Compound_Cancer Cytotoxic Hit? Anticancer Screening->Hit_Compound_Cancer Hit_Compound_Inflammation Anti-inflammatory Hit? Anti-inflammatory Screening->Hit_Compound_Inflammation Apoptosis Studies Apoptosis Studies Target_Validation Western Blot, ROS Measurement, Cytokine Profiling Apoptosis Studies->Target_Validation Inflammatory Pathway Analysis Inflammatory Pathway Analysis Inflammatory Pathway Analysis->Target_Validation Hit_Compound_Cancer->Apoptosis Studies Yes Hit_Compound_Inflammation->Inflammatory Pathway Analysis Yes Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

Caption: A logical workflow for investigating bromophenoxy diol bioactivity.

Chapter 2: Phase 1 - Primary Biological Activity Screening

The initial goal is to efficiently determine if a bromophenoxy diol compound exhibits significant activity in three key therapeutic areas: cancer, microbial infections, and inflammation. These areas are selected based on the known activities of related brominated phenolic compounds.[1][2][3][5]

Anticancer Activity Screening: Cytotoxicity Assessment

Expertise & Rationale: The first question in anticancer drug discovery is fundamental: does the compound kill cancer cells? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard, colorimetric method for assessing cell metabolic activity.[6] Because a reduction in metabolic activity is proportional to the number of viable cells, this assay provides a robust measure of a compound's cytotoxic or anti-proliferative effects.[6][7] It is an economical and high-throughput method ideal for initial screening against a panel of cancer cell lines.[8]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare a stock solution of the bromophenoxy diol compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Etoposide).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Anticancer Cytotoxicity

Compound ID Cell Line IC₅₀ (µM)
BPD-001 A549 (Lung) Value
BPD-001 MCF-7 (Breast) Value
BPD-001 HepG2 (Liver) Value

| Etoposide | A549 (Lung) | Value |

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC)

Expertise & Rationale: Brominated phenols have demonstrated potent activity against pathogenic bacteria, including persistent and biofilm-forming strains.[2][9] Therefore, assessing antimicrobial potential is a critical screening step. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11][12]

Experimental Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast). Incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the bromophenoxy diol compound in the appropriate broth. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (microorganism with no compound) to confirm growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]

Data Presentation: Antimicrobial Activity

Compound ID Organism MIC (µg/mL)
BPD-001 S. aureus (Gram +) Value
BPD-001 E. coli (Gram -) Value
BPD-001 C. albicans (Fungus) Value

| Ciprofloxacin | S. aureus (Gram +) | Value |

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition

Expertise & Rationale: Chronic inflammation is a key driver of many diseases.[5] Phenolic compounds are well-known modulators of inflammatory pathways.[13][14] A primary indicator of inflammatory response in macrophages is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[15] We can indirectly measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay. This assay serves as an excellent primary screen for anti-inflammatory potential.

Experimental Protocol: NO Inhibition Assay in LPS-Stimulated Macrophages

  • Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the bromophenoxy diol compound for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity

Compound ID Concentration (µM) NO Inhibition (%) IC₅₀ (µM)
BPD-001 1 Value \multirow{3}{*}{Value}
BPD-001 10 Value
BPD-001 50 Value

| Dexamethasone | 10 | Value | Value |

Chapter 3: Phase 2 - In-Depth Mechanistic Studies

Positive results from the primary screening phase provide the critical impetus to investigate the underlying mechanism of action. This phase answers the "how" question, transforming an interesting "hit" compound into a viable "lead" candidate.

Elucidating the Mechanism of Anticancer Activity

Expertise & Rationale: A compound that is cytotoxic to cancer cells is promising, but an ideal anticancer agent induces apoptosis (programmed cell death) rather than necrosis. Apoptosis is a controlled, non-inflammatory process of cell suicide. Many chemotherapeutic agents function by activating apoptotic pathways.[16] A common mechanism by which phenolic compounds induce apoptosis is through the generation of intracellular Reactive Oxygen Species (ROS).[16][17][18][19] An excess of ROS creates oxidative stress, which can damage cellular components and trigger the intrinsic apoptotic cascade.[17][20]

G BPD Bromophenoxy Diol ROS ↑ Intracellular ROS BPD->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Mito->Bcl2 Casp9 Caspase-9 Activation Mito->Casp9 activates Bcl2->Casp9 prevents Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: ROS-mediated intrinsic apoptotic pathway.

Experimental Protocol: Measurement of Intracellular ROS

  • Cell Culture and Treatment: Seed cancer cells in a 24-well plate or a black, clear-bottom 96-well plate. Once adhered, treat the cells with the bromophenoxy diol compound at its IC₅₀ concentration for various time points (e.g., 1, 6, 12, 24 hours).

  • Loading with DCFH-DA: Remove the treatment media and wash the cells with warm PBS. Add 10 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium to each well. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Data Acquisition: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Further Validation: To confirm the mechanism, further experiments such as Annexin V/PI staining for apoptosis and Western blotting for key proteins like Bcl-2, cleaved Caspase-3, and cleaved PARP should be conducted.[16][21]

Unraveling the Mechanism of Anti-inflammatory Action

Expertise & Rationale: If a compound inhibits NO production, the next logical step is to investigate its effect on the upstream signaling pathways that control iNOS expression. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response.[14][22] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation with LPS, IκBα is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and cytokines like TNF-α and IL-6.[5] Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.[13][23]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB p-IκBα (Degradation) IKK->IkB NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-kB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes activates transcription BPD Bromophenoxy Diol BPD->IKK Inhibition? BPD->IkB Inhibition?

Caption: NF-κB signaling pathway and potential inhibition points.

Experimental Protocol: Western Blot for IκBα Phosphorylation

  • Cell Lysis: Seed and treat RAW 264.7 cells with the compound followed by a short stimulation with LPS (e.g., 15-30 minutes, as IκBα degradation is rapid). Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total IκBα or a housekeeping protein like β-actin.

  • Further Validation: Complementary experiments should include quantifying the secretion of cytokines like TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assays (ELISA) to confirm the downstream effects of NF-κB inhibition.[24]

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Exploratory

3-(4-Bromophenoxy)propane-1,2-diol material safety data sheet (MSDS) information

An In-depth Technical Guide to the Material Safety of 3-(4-Bromophenoxy)propane-1,2-diol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the material safety...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety of 3-(4-Bromophenoxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the material safety data for 3-(4-Bromophenoxy)propane-1,2-diol. As a Senior Application Scientist, my objective is to synthesize the available technical data with practical, field-proven insights to ensure the safe handling and use of this compound in a research and development setting. Given the limited availability of a complete, officially sanctioned Safety Data Sheet (SDS) for this specific molecule, this document has been constructed by integrating verified data for the compound with a weight-of-evidence approach, utilizing information from close structural analogs. This methodology ensures a robust and scientifically grounded safety profile.

Chemical Identification and Core Properties

3-(4-Bromophenoxy)propane-1,2-diol is an aromatic ether and a diol. Its structure consists of a propane-1,2-diol moiety linked to a 4-bromophenol through an ether bond. This structure is relevant in medicinal chemistry and organic synthesis.

Identifier Value Source
IUPAC Name 3-(4-bromophenoxy)propane-1,2-diol[1]
CAS Number 63834-59-3[1]
Molecular Formula C₉H₁₁BrO₃[1]
Molecular Weight 247.09 g/mol [1]
Physical Form Solid
Purity Typically ≥95% - 97%[2]
InChI Key FZGZDDRZAZBANV-UHFFFAOYSA-N
SMILES OCC(O)COC1=CC=C(Br)C=C1[1]

Hazard Identification and GHS Classification

Direct GHS classification for 3-(4-Bromophenoxy)propane-1,2-diol is limited but available from suppliers. The primary identified hazard is acute oral toxicity.

GHS Classification Details Source
Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.
Precautionary Statements P264, P270, P301+P312, P330, P501

Analysis of Structural Analogs:

To build a more complete safety profile, we must consider the hazards associated with its constituent parts and similar molecules.

  • 3-Bromopropane-1,2-diol (CAS 4704-77-2): This related compound is classified as causing severe skin burns and eye damage (Category 1B).[3] While the ether linkage in our target compound significantly alters its chemical properties compared to this direct bromo-alkane, it underscores the potential for diol-backbone compounds to be irritants.

  • 2-(2'-Bromophenoxy)propane (CAS 701-07-5): A similar bromophenoxy compound, though lacking the diol group, is noted to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] This suggests that the bromophenoxy moiety itself can contribute to irritant properties.

  • Propane-1,2-diol (CAS 57-55-6): The parent diol is generally considered to have low toxicity and is not classified as hazardous under GHS.[5] However, like most organic materials, it will combust and can form explosive mixtures with air upon intense heating.[6]

Expert Synthesis:

Based on the confirmed data for H302 (Harmful if swallowed) and the irritant properties of close structural analogs, it is prudent to handle 3-(4-Bromophenoxy)propane-1,2-diol as a substance that is harmful if ingested and a potential skin, eye, and respiratory irritant.

Safe Handling and Storage Workflow

Proper handling and storage are paramount to ensuring laboratory safety. The following workflow is designed to minimize exposure and maintain the integrity of the compound.

cluster_0 Receiving & Storage cluster_1 Pre-Experiment Preparation cluster_2 Handling & Use cluster_3 Post-Experiment & Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in a Cool, Dry, Well-Ventilated Area Log->Store ReviewSDS Review this Safety Guide Store->ReviewSDS PPE Don Appropriate PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat ReviewSDS->PPE Ventilation Prepare Ventilated Workspace (Fume Hood) PPE->Ventilation Weigh Weigh Solid in Hood Ventilation->Weigh Dissolve Dissolve/Use in Reaction Weigh->Dissolve Clean Decontaminate Glassware and Surfaces Dissolve->Clean Seal Tightly Seal Container Dissolve->Seal Waste Dispose of Waste via Licensed Contractor Clean->Waste Return Return to Storage Seal->Return Return->ReviewSDS

Caption: Workflow for Safe Handling of 3-(4-Bromophenoxy)propane-1,2-diol.

Protocol for Safe Handling:

  • Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][7] Emergency eye wash fountains and safety showers should be readily accessible.[7]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or glasses that conform to NIOSH (US) or EN 166 (EU) standards.[8]

    • Skin Protection : Wear a lab coat and protective gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[7][9]

    • Respiratory Protection : Not typically required under normal conditions with adequate ventilation.[7] If dusts are generated, a NIOSH-approved respirator may be necessary.

  • Hygiene Practices : Do not eat, drink, or smoke in areas where this chemical is handled.[7] Wash hands thoroughly after handling and before leaving the laboratory.[9]

Conditions for Safe Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated location.[4]

  • Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[3][8]

Emergency Procedures and First Aid

A clear and logical response to accidental exposure is critical.

cluster_routes cluster_actions Exposure Exposure Event Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion MoveFreshAir Move to Fresh Air. If breathing is difficult, give oxygen. Inhalation->MoveFreshAir WashSkin Wash with soap and water for 15-20 minutes. Skin->WashSkin RinseEyes Rinse with water for 15-20 minutes. Remove contact lenses if possible. Eye->RinseEyes RinseMouth Rinse mouth. DO NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek Medical Attention. Provide this SDS to physician. MoveFreshAir->SeekMedical WashSkin->SeekMedical if irritation persists RinseEyes->SeekMedical if irritation persists RinseMouth->SeekMedical

Caption: Emergency First Aid Response Decision Tree.

First Aid Measures:

  • Ingestion : Since the compound is classified as harmful if swallowed (H302), immediate action is required. Rinse the mouth thoroughly with water.[7] Do NOT induce vomiting.[3][7] Seek immediate medical attention and provide the physician with this safety data sheet.[7]

  • Inhalation : Move the exposed individual to fresh air.[7] If breathing is difficult, administer oxygen. If symptoms such as coughing or respiratory irritation develop, seek medical assistance.[7]

  • Skin Contact : Remove contaminated clothing. Rinse the affected skin area gently with soap and water for at least 15-20 minutes.[7] If irritation develops or persists, seek medical advice.[9]

  • Eye Contact : Immediately flush the eyes with plenty of water for 15-20 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so.[7] If eye irritation persists, seek medical attention.[9]

Fire and Explosion Hazard Data

While not classified as flammable, like most organic solids, 3-(4-Bromophenoxy)propane-1,2-diol will burn if exposed to a significant heat source.

  • Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]

  • Specific Hazards from Combustion : Thermal decomposition can lead to the release of irritating and toxic gases and vapors.[8] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.[8]

  • Advice for Firefighters : Wear full protective clothing and a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[8]

Accidental Release Measures

Prompt and correct response to a spill will prevent wider contamination and exposure.

Protocol for Spill Containment and Cleanup:

  • Evacuate : Evacuate personnel from the immediate spill area.[7]

  • Ventilate : Ensure adequate ventilation.[10]

  • Control Ignition Sources : Although the material is a solid, if solvents are involved in the spill, remove all sources of ignition.[8]

  • Containment : For a solid spill, carefully sweep up the material to avoid generating dust. For a solution, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[11][12]

  • Collection : Place the spilled material and absorbent into a suitable, labeled, and closed container for disposal.[7]

  • Decontamination : Clean the spill area thoroughly with detergent and water.[9]

  • Environmental Precautions : Prevent the spilled material from entering drains, sewers, or waterways.[7]

Toxicological and Ecological Information

Toxicological Profile:

  • Acute Toxicity : Confirmed as "Harmful if swallowed" (H302). The oral LD50 for the closely related 1,2-propanediol in rats is very high (20,000-22,000 mg/kg), indicating low toxicity for the diol backbone itself.[6][7] The hazard of the target compound is likely derived from the bromophenoxy moiety.

  • Skin and Eye Irritation : No specific data exists for the target compound. However, based on analogs, it should be treated as a potential skin and eye irritant.[3][4]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity : There is no information available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[7][13] Neither IARC nor OSHA lists components as probable or confirmed carcinogens.[7]

Ecological Profile:

  • Environmental Fate : Specific data is unavailable. However, it should not be released into the environment.[7] Prevent entry into waterways, as the effects on aquatic life are unknown.[7]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.

  • Waste Disposal Method : Dispose of this material and its container through a licensed and permitted waste disposal contractor.[10][11] Do not allow the product to enter drains or sewers.[13]

  • Contaminated Packaging : Empty containers may retain product residue and should be treated as hazardous waste.

References

  • Safety Data Sheet for 1,2-Propanediol. Fisher Scientific. [URL: Available through Fisher Scientific's website, specific deep link not stable but can be searched via the main site.]
  • Safety Data Sheet for Mat & Table Top Cleaner. Hisco. [URL: General safety handling procedures for chemical mixtures.]
  • 3-(4-Bromophenoxy)propane-1,2-diol Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/amb9884c747]
  • Safety Data Sheet for 1,3-Propanediol. Acros Organics. [URL: Available through Fisher Scientific's website, specific deep link not stable.]
  • Safety Data Sheet. PPG. [URL: General procedures for spill cleanup and disposal.]
  • Safety Data Sheet. RBNAinfo.
  • Safety Data Sheet for (R)-(-)-1,2-Propanediol. Thermo Fisher Scientific.
  • Safety Data Sheet for 2-(2'-Bromophenoxy)propane. ChemScene. [URL: https://www.chemscene.com/products/2-(2-Bromophenoxy)propane-701-07-5.html]
  • 3-(4-bromophenoxy)propane-1,2-diol Product Information. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531861.htm]
  • Safety Data Sheet. 3M.
  • Safety Data Sheet for 1,3-Propanediol. Spectrum Chemical. [URL: General storage and handling precautions.]
  • 3-(4-BROMOPHENOXY)PROPANE-1,2-DIOL Product Page. Matrix Fine Chemicals. [URL: https://www.matrix-fine-chemicals.com/product/3-(4-bromophenoxy)propane-1,2-diol/MM63834593N20]
  • Safety Data Sheet for 3-Bromopropane-1,2-diol. Fisher Scientific. [URL: Available through Fisher Scientific's website.]
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Foundational

A Technical Guide to the Medicinal Chemistry Potential of the 3-(4-Bromophenoxy)propane-1,2-diol Scaffold

Abstract: The 3-(4-bromophenoxy)propane-1,2-diol scaffold, while historically utilized as a synthetic intermediate, represents a significantly underexplored starting point for novel drug discovery campaigns. This technic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 3-(4-bromophenoxy)propane-1,2-diol scaffold, while historically utilized as a synthetic intermediate, represents a significantly underexplored starting point for novel drug discovery campaigns. This technical guide deconstructs the scaffold into its core pharmacophoric components: the 4-bromophenyl group, the ether linkage, and the propane-1,2-diol moiety. By analyzing the established roles of these fragments in medicinal chemistry, we elucidate a series of data-driven hypotheses for its potential applications. This document provides a strategic framework for researchers, outlining detailed synthetic derivatization pathways, proposing high-value biological targets such as G-Protein Coupled Receptors (GPCRs) and enzymes, and detailing robust experimental workflows for screening and validation. The objective is to equip drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this versatile chemical scaffold.

Introduction: Deconstructing a Scaffold of Latent Potential

In medicinal chemistry, the value of a chemical scaffold is often measured by its ability to serve as a versatile platform for generating diverse molecular architectures with tunable pharmacological profiles. 3-(4-Bromophenoxy)propane-1,2-diol is a prime example of such a scaffold. While its primary role has been as a precursor in the synthesis of aryloxypropanolamine-based drugs, particularly β-blockers, its intrinsic potential as a central framework for novel therapeutic agents remains largely untapped.[1][2]

This guide moves beyond its established role as an intermediate and repositions it as a strategic starting point for discovery. The scaffold's structure is an amalgamation of three key motifs, each contributing unique properties that can be exploited in drug design:

  • The 4-Bromophenyl Group: More than a simple aromatic ring, the bromine atom serves as a critical modulator of electronic properties and a potential anchor for specific protein-ligand interactions, such as halogen bonding.[3][4] It also provides a reactive handle for extensive diversification through modern cross-coupling reactions.

  • The Aryl Ether Linkage: This stable and synthetically accessible linker connects the aromatic and aliphatic portions, providing a defined spatial orientation for the pharmacophoric elements.

  • The Propane-1,2-diol Moiety: A chiral, hydrophilic sidechain that offers multiple points for derivatization. Its hydroxyl groups are excellent hydrogen bond donors and acceptors and can be readily converted into a wide array of functional groups to modulate solubility, metabolic stability, and target engagement.

By systematically analyzing these components, we can formulate logical hypotheses for potential biological targets and design a comprehensive strategy for library synthesis and screening.

Strategic Analysis of Core Structural Motifs

A scaffold's potential is best understood by dissecting its constituent parts and their established roles in bioactive molecules.

The 4-Bromophenyl Moiety: A Vector for Affinity and Specificity

The inclusion of a bromine atom on the phenyl ring is a deliberate and strategic choice in medicinal chemistry. Halogenation can significantly improve the selectivity and efficacy of a drug by engaging in specific, directional interactions known as halogen bonds.[3][4]

  • Halogen Bonding (XB): The bromine atom possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can interact favorably with nucleophilic atoms like oxygen, nitrogen, or sulfur in a protein's active site.[5][6] This interaction is highly directional and can confer a degree of specificity that is difficult to achieve with purely hydrophobic interactions.

  • Metabolic Stability & Lipophilicity: Halogenation can block sites of metabolism on the aromatic ring, increasing the compound's half-life. The bromine atom also increases lipophilicity, which can enhance membrane permeability and access to intracellular targets.[7]

  • Synthetic Handle: The carbon-bromine bond is a versatile anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N, C-O bond formation) reactions.[8][9] This opens a vast chemical space for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

The Propane-1,2-diol Group: The Gateway to Derivatization and Optimized Pharmacokinetics

The propane-1,2-diol side chain is a critical element for both biological interaction and the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]

  • Chirality and Conformation: The diol contains a stereocenter, allowing for the synthesis of enantiomerically pure compounds. Stereochemistry is often critical for biological activity, as receptor binding pockets are chiral environments.

  • Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, forming key interactions with target proteins.

  • Solubility: The hydrophilic nature of the diol can improve the aqueous solubility of the overall molecule, a crucial factor for bioavailability.

  • Versatile Chemical Handle: The diol is a launchpad for a multitude of chemical transformations. It can be converted into epoxides, amines, esters, ethers, and carbamates, each modification offering a different way to probe the target's binding site and fine-tune the molecule's properties.[11] For example, conversion to an amino alcohol is the classic route to β-blockers.[1]

Proposed Derivatization Strategy: A Roadmap for Library Synthesis

The true potential of the 3-(4-bromophenoxy)propane-1,2-diol scaffold lies in its synthetic tractability. A focused library synthesis campaign can systematically explore the chemical space around this core. The following diagram and protocols outline a logical workflow for generating a diverse library of analogs.

G cluster_0 Core Scaffold cluster_1 Diol Derivatization (R1, R2) cluster_2 Aromatic Ring Derivatization (Ar) cluster_3 Screening Library A 3-(4-Bromophenoxy) propane-1,2-diol B Amination (-> Aryloxypropanolamines) A->B Modify Side-Chain C Esterification / Etherification (-> Prodrugs, Lipophilicity Mod.) A->C Modify Side-Chain D Cyclization (-> Dioxolanes, Morpholines) A->D Modify Side-Chain E Suzuki Coupling (-> Bi-aryl Analogs) A->E Modify Ring F Buchwald-Hartwig Amination (-> Anilines, Heterocycles) A->F Modify Ring G Sonogashira / Heck Coupling (-> Alkynyl / Alkenyl Analogs) A->G Modify Ring H Diverse Analog Library B->H Combine & Purify C->H Combine & Purify D->H Combine & Purify E->H Combine & Purify F->H Combine & Purify G->H Combine & Purify

Caption: Synthetic strategy for diversifying the core scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the replacement of the bromine atom with a new aryl or heteroaryl group.

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-(4-bromophenoxy)propane-1,2-diol (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous solvent (e.g., a 3:1 mixture of Dioxane/Water, 10 mL) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Conversion to Aryloxypropanolamines

This protocol transforms the diol into the classic β-blocker-like amino alcohol moiety.[12]

  • Epoxide Formation: Dissolve 3-(4-bromophenoxy)propane-1,2-diol (1.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C. Add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise. After 30 minutes, add tosyl chloride (1.05 mmol) and allow the reaction to warm to room temperature and stir for 4 hours. In a separate flask, prepare a solution of sodium methoxide (1.5 mmol) in methanol (5 mL). Add this solution to the reaction mixture to facilitate in-situ cyclization to the epoxide. Stir for 12 hours.

  • Amine Opening: Remove the solvent under reduced pressure. To the crude epoxide, add the desired primary or secondary amine (3.0 mmol), often dissolved in a protic solvent like ethanol.

  • Reaction: Heat the mixture in a sealed vessel to 60-80 °C for 6-18 hours.

  • Purification: Cool the reaction, concentrate, and purify by column chromatography or preparative HPLC to yield the target aryloxypropanolamine.

Hypothesized Biological Targets and Therapeutic Areas

Based on the structural motifs, several high-potential target classes can be prioritized for screening.

G-Protein Coupled Receptors (GPCRs)

The aryloxypropanolamine structure is a classic pharmacophore for GPCRs, particularly adrenergic receptors.[13] By varying the amine substituent (derived from the diol) and the aromatic portion (via cross-coupling), libraries can be screened for activity against a wide panel of GPCRs.

  • Potential Targets: Adrenergic (β1, β2, α1), Serotonergic (5-HT), and Dopaminergic receptors.

  • Therapeutic Areas: Cardiovascular diseases (hypertension, arrhythmia), CNS disorders (depression, anxiety), and metabolic diseases.

Enzyme Inhibition

The scaffold's components can be tailored to fit into the active sites of various enzymes.

  • Potential Targets:

    • Kinases: The aromatic ring can serve as a scaffold for ATP-competitive inhibitors.

    • DNA Gyrase/Topoisomerase: The planar aromatic system is a feature in some DNA gyrase inhibitors.[14][15]

    • Monoamine Oxidase (MAO): Modifications of the amine could target this enzyme class, relevant in neurodegenerative diseases.

  • Therapeutic Areas: Oncology, infectious diseases (antibacterial), and neurodegenerative disorders.

Structural Motif Potential Interaction Example Target Class Rationale / Key Reference
4-Bromophenyl Halogen Bonding, π-π StackingKinases, GPCRs, DNA GyraseThe bromine can form specific halogen bonds to backbone carbonyls, enhancing affinity and selectivity.[3][4][15]
Aryl Ether Structural LinkerBroadly ApplicableProvides a stable, synthetically tractable linker with a defined vector between aromatic and aliphatic groups.
Propane-1,2-diol Hydrogen Bonding, Derivatization HandleGPCRs, HydrolasesThe diol provides H-bond donors/acceptors. Its conversion to an amine is key for targeting aminergic GPCRs.[1][13]

Proposed Experimental Workflows and Screening Protocols

A tiered screening approach is recommended to efficiently identify and validate hits from the synthesized library.

G A Synthesized Library (100-200 Compounds) B Tier 1: High-Throughput Screening (HTS) - Target-based assays (e.g., GPCR binding) - Phenotypic screens A->B C Hit Identification (Activity > Threshold) B->C D Tier 2: Hit Confirmation & Potency - Dose-response curves (IC50/EC50) - Orthogonal assays C->D E Lead Generation (Confirmed & Potent Hits) D->E F Tier 3: ADME-Tox Profiling - In silico predictions (SwissADME) - In vitro assays (PAMPA, Caco-2, Microsomal Stability) E->F G Lead Optimization F->G

Caption: A tiered workflow for screening and hit validation.

Protocol: In Vitro GPCR Activation Assay (cAMP Measurement)

This protocol is used to assess whether a compound acts as an agonist or antagonist at a Gs- or Gi-coupled receptor.[16][17]

  • Cell Culture: Plate cells stably expressing the target GPCR (e.g., HEK293-β2AR) in 96-well plates and culture overnight.

  • Compound Treatment: Remove media and add test compounds at various concentrations (typically from 1 nM to 10 µM) in assay buffer. For antagonist mode, pre-incubate with test compounds before adding a known agonist (e.g., isoproterenol).

  • Incubation: Incubate at 37 °C for 15-30 minutes.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol: In Silico ADME-Tox Profiling

Early-stage computational assessment helps prioritize compounds with favorable drug-like properties.[18][19]

  • Structure Preparation: Generate 2D structures of the hit compounds in SDF or SMILES format.

  • Web Server Submission: Submit the structures to a free web-based tool like SwissADME or pkCSM.

  • Analysis of Parameters:

    • Pharmacokinetics: Evaluate parameters like GI absorption, blood-brain barrier (BBB) penetration, and P-glycoprotein (P-gp) substrate potential.[19]

    • Drug-likeness: Check for violations of rules like Lipinski's Rule of Five.

    • Toxicity: Assess predictions for mutagenicity (AMES test), hepatotoxicity, and other potential liabilities.

  • Prioritization: Prioritize compounds that exhibit a balance of high potency and a clean predicted ADME-Tox profile for further in vitro testing.

Conclusion and Future Outlook

The 3-(4-bromophenoxy)propane-1,2-diol scaffold is far more than a simple building block; it is a strategic platform poised for innovation in medicinal chemistry. Its constituent motifs—a halogen-bond-capable aromatic ring, a stable ether linkage, and a highly versatile diol side-chain—provide the necessary tools to systematically design and synthesize libraries of novel compounds. By leveraging modern synthetic methodologies and a tiered screening approach focused on high-value target classes like GPCRs and enzymes, researchers can efficiently navigate the path from hit identification to lead optimization. This guide provides the strategic framework and practical protocols to begin this exploration, inviting the scientific community to unlock the full therapeutic potential of this underutilized scaffold.

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Exploratory

The Pivotal Intermediate: A Comprehensive Technical Guide to 3-(4-Bromophenoxy)propane-1,2-diol

A Senior Application Scientist's Review for Researchers and Drug Development Professionals In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the successful and efficie...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Review for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the successful and efficient development of novel therapeutics. Among the myriad of building blocks available to the modern chemist, 3-(4-Bromophenoxy)propane-1,2-diol emerges as a compound of significant interest, particularly as a precursor to a class of drugs with profound impact on cardiovascular medicine: the β-adrenergic blockers. This technical guide provides a comprehensive literature review of 3-(4-Bromophenoxy)propane-1,2-diol, offering insights into its synthesis, chemical properties, and critical role in drug development.

Introduction: The Strategic Importance of a Versatile Building Block

3-(4-Bromophenoxy)propane-1,2-diol, with the CAS number 63834-59-3, is a substituted propane-1,2-diol derivative.[1] Its molecular structure, featuring a brominated aromatic ring linked via an ether bond to a diol-containing propyl chain, bestows upon it a unique combination of reactivity and functionality. This makes it a valuable intermediate in multi-step organic syntheses. The presence of the bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions, while the diol functionality offers sites for esterification, etherification, or conversion to other functional groups.

While dedicated research focusing solely on 3-(4-Bromophenoxy)propane-1,2-diol is not abundant in publicly accessible literature, its significance can be thoroughly understood by examining the synthesis and applications of structurally analogous compounds. This guide will, therefore, draw upon established chemical principles and published data for related phenoxy-propanediols to present a holistic and technically grounded overview.

Core Chemical and Physical Properties

A foundational understanding of a molecule's properties is crucial for its effective application in synthesis. The table below summarizes the key identifiers and predicted properties of 3-(4-Bromophenoxy)propane-1,2-diol.

PropertyValue
CAS Number 63834-59-3
Molecular Formula C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol
Appearance Predicted to be a white to off-white solid
Solubility Predicted to be soluble in polar organic solvents
Purity (Commercial) Typically available at ≥97% purity

Data sourced from commercial supplier information.[1]

Probable Synthetic Pathways: A Causal Analysis

The synthesis of 3-(4-Bromophenoxy)propane-1,2-diol can be logically inferred from well-established reactions for the preparation of aryloxy-propanediols. The most probable and industrially scalable method involves the reaction of 4-bromophenol with a suitable three-carbon synthon, such as epichlorohydrin or glycidol, under basic conditions.

Diagram: Proposed Synthesis of 3-(4-Bromophenoxy)propane-1,2-diol

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product 4-Bromophenol 4-Bromophenol Epoxide Intermediate Epoxide Intermediate 4-Bromophenol->Epoxide Intermediate Nucleophilic attack Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Intermediate Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3)->4-Bromophenol Deprotonation Solvent (e.g., H2O, Alcohol) Solvent (e.g., H2O, Alcohol) Solvent (e.g., H2O, Alcohol)->Epoxide Intermediate 3-(4-Bromophenoxy)propane-1,2-diol 3-(4-Bromophenoxy)propane-1,2-diol Epoxide Intermediate->3-(4-Bromophenoxy)propane-1,2-diol Hydrolysis

Caption: Proposed reaction pathway for the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of analogous aryloxy-propanediols.

Materials:

  • 4-Bromophenol

  • Epichlorohydrin

  • Sodium hydroxide (or potassium carbonate)

  • Water (or a suitable alcohol as solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol and a suitable solvent (e.g., water or ethanol).

  • Base Addition: While stirring, add a stoichiometric equivalent of a base, such as sodium hydroxide, to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin to the reaction mixture. The phenoxide will attack the least hindered carbon of the epoxide in epichlorohydrin, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate.

  • In situ Epoxide Formation and Opening: The reaction mixture is then heated. The initially formed alkoxide can attack the carbon bearing the chlorine atom to form an epoxide intermediate. This epoxide is then opened by water or another nucleophile present in the reaction mixture to yield the final diol product.

  • Workup: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The product is extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 3-(4-Bromophenoxy)propane-1,2-diol.

The Critical Role in Beta-Blocker Synthesis

The primary application of 3-(4-Bromophenoxy)propane-1,2-diol in the pharmaceutical industry is as a key intermediate in the synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers.[2] These drugs are essential in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.[3]

The general structure of many beta-blockers consists of an aryloxypropanolamine moiety. 3-(4-Bromophenoxy)propane-1,2-diol provides the core aryloxypropanol structure, which can be further functionalized to introduce the necessary amine side chain.

Diagram: Role in Beta-Blocker Synthesis

G 3-(4-Bromophenoxy)propane-1,2-diol 3-(4-Bromophenoxy)propane-1,2-diol Activation of Hydroxyl Activation of Hydroxyl 3-(4-Bromophenoxy)propane-1,2-diol->Activation of Hydroxyl e.g., Tosylation Activated Intermediate Activated Intermediate Activation of Hydroxyl->Activated Intermediate Beta-Blocker Beta-Blocker Activated Intermediate->Beta-Blocker Nucleophilic Substitution Amine (e.g., Isopropylamine) Amine (e.g., Isopropylamine) Amine (e.g., Isopropylamine)->Beta-Blocker

Caption: General synthetic route from 3-(4-Bromophenoxy)propane-1,2-diol to a beta-blocker.

The synthesis typically proceeds by first activating one of the hydroxyl groups of the diol, often the primary alcohol, to create a good leaving group (e.g., by tosylation). This is followed by nucleophilic substitution with a suitable amine (e.g., isopropylamine) to introduce the characteristic amino alcohol side chain of beta-blockers.

Potential Biological Activities: An Area for Future Research

While the primary utility of 3-(4-Bromophenoxy)propane-1,2-diol is as a synthetic intermediate, the biological activities of structurally related compounds suggest that it and its derivatives could possess intrinsic pharmacological properties.

  • Anti-inflammatory Potential: A study on 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol demonstrated its ability to suppress inflammatory responses by inhibiting multiple kinases. This suggests that other substituted phenoxy-propanediols, including the bromo-derivative, could be investigated for similar anti-inflammatory effects.

  • Antimicrobial Properties: Research on 3-(4-Nitrophenoxy)propane-1,2-diol has shown that it inhibits the growth of bacteria by interfering with protein synthesis.[1] This raises the possibility that 3-(4-Bromophenoxy)propane-1,2-diol or its derivatives might also exhibit antimicrobial activity.

These examples highlight the potential for further research into the direct biological effects of 3-(4-Bromophenoxy)propane-1,2-diol, beyond its role as a synthetic precursor.

Conclusion and Future Outlook

3-(4-Bromophenoxy)propane-1,2-diol stands as a strategically important, yet under-documented, chemical intermediate. Its value is most evident in its application as a key building block in the synthesis of life-saving beta-blocker medications. The logical and scalable synthetic routes to this compound, inferred from the extensive literature on analogous molecules, underscore its practicality for industrial applications.

For researchers in drug discovery and development, a thorough understanding of the synthesis and reactivity of such pivotal intermediates is crucial. Furthermore, the potential for intrinsic biological activity in the 3-aryloxy-propane-1,2-diol scaffold presents exciting avenues for future investigation. As the demand for efficient and innovative synthetic methodologies continues to grow, the role of versatile intermediates like 3-(4-Bromophenoxy)propane-1,2-diol will undoubtedly remain central to the advancement of medicinal chemistry.

References

  • Yu, T., Shim, J., Yang, Y., Byeon, S. E., Kim, J. H., Rho, H. S., Park, H., Sung, G. H., Kim, T. W., Rhee, M. H., & Cho, J. Y. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical Pharmacology, 83(11), 1540–1551. [Link]

  • Lead Sciences. (n.d.). 3-(4-Bromophenoxy)propane-1,2-diol. Retrieved January 22, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(4-BROMOPHENOXY)PROPANE-1,2-DIOL. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (2023, December 29). Beta blocker. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (2023). Journal of Medicinal and Medical Chemistry, 1(1), 48-52. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3-(4-Bromophenoxy)propane-1,2-diol from 4-bromophenol: An Application Note and Detailed Protocol

Introduction: Significance and Applications 3-(4-Bromophenoxy)propane-1,2-diol is a valuable chemical intermediate in the development of novel pharmaceuticals and functional materials. Its structure, featuring a brominat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Applications

3-(4-Bromophenoxy)propane-1,2-diol is a valuable chemical intermediate in the development of novel pharmaceuticals and functional materials. Its structure, featuring a brominated aromatic ring, a flexible ether linkage, and a diol functional group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules and specialized polymers. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the diol moiety allows for the formation of esters, ethers, and other derivatives. This application note provides a comprehensive guide for the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol from 4-bromophenol, detailing the underlying chemical principles and a step-by-step experimental protocol suitable for research and development laboratories.

Reaction Mechanism: A Two-Step, One-Pot Approach

The synthesis of 3-(4-Bromophenoxy)propane-1,2-diol from 4-bromophenol and epichlorohydrin proceeds through a two-step sequence that can be conveniently performed in a single reaction vessel. This process leverages fundamental principles of organic chemistry, namely the Williamson ether synthesis and the base-catalyzed ring-opening of epoxides.

Step 1: Williamson Ether Synthesis. [1][2] The initial step involves the deprotonation of the weakly acidic phenolic hydroxyl group of 4-bromophenol by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a highly nucleophilic 4-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of epichlorohydrin bearing the chlorine atom in an SN2 reaction.[3] This substitution reaction results in the formation of an intermediate, 1-(4-bromophenoxy)-2,3-epoxypropane, and a salt byproduct (e.g., NaCl).

Step 2: Base-Catalyzed Epoxide Ring Opening. Under the basic reaction conditions, the newly formed epoxide ring of the intermediate is susceptible to nucleophilic attack by hydroxide ions present in the reaction mixture. This ring-opening reaction occurs via an SN2 mechanism, where the hydroxide ion attacks one of the carbon atoms of the epoxide ring. The significant ring strain of the three-membered epoxide ring provides the driving force for this reaction. Subsequent protonation of the resulting alkoxide during the work-up stage yields the final product, 3-(4-Bromophenoxy)propane-1,2-diol.

The overall reaction can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 4-Bromophenol 4-Bromophenol Deprotonation 1. Deprotonation (Formation of 4-Bromophenoxide) 4-Bromophenol->Deprotonation + NaOH Epichlorohydrin Epichlorohydrin Williamson_Ether_Synthesis 2. Williamson Ether Synthesis (Formation of Epoxide Intermediate) Epichlorohydrin->Williamson_Ether_Synthesis NaOH NaOH Deprotonation->Williamson_Ether_Synthesis 4-Bromophenoxide H2O H₂O Deprotonation->H2O Epoxide_Ring_Opening 3. Base-Catalyzed Epoxide Ring Opening Williamson_Ether_Synthesis->Epoxide_Ring_Opening Epoxide Intermediate + NaOH, H₂O NaCl NaCl Williamson_Ether_Synthesis->NaCl 3-(4-Bromophenoxy)propane-1,2-diol 3-(4-Bromophenoxy)propane-1,2-diol Epoxide_Ring_Opening->3-(4-Bromophenoxy)propane-1,2-diol

Caption: Reaction workflow for the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol with a high yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Bromophenol≥98%Sigma-Aldrich
Epichlorohydrin≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Deionized Water-In-house
Diethyl EtherAnhydrous, ≥99.7%VWR
Saturated Sodium Chloride Solution (Brine)-In-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Acros Organics
Hydrochloric Acid (HCl)1 M solutionFluka
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • 4-Bromophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Epichlorohydrin: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen.[5] Handle in a well-ventilated fume hood with extreme care.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[6] Handle with appropriate PPE.

  • The reaction is exothermic, particularly during the addition of sodium hydroxide. Ensure controlled addition and adequate cooling if necessary.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, dissolve 17.3 g (0.1 mol) of 4-bromophenol in 50 mL of deionized water.

    • Begin stirring the solution at room temperature.

  • Formation of the Phenoxide:

    • Slowly add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 30 mL of deionized water to the 4-bromophenol solution. The addition should be done portion-wise to control the exothermic reaction.

    • After the addition is complete, stir the mixture for 15 minutes to ensure complete formation of the sodium 4-bromophenoxide salt.

  • Williamson Ether Synthesis:

    • Add 11.1 g (0.12 mol) of epichlorohydrin dropwise to the reaction mixture using a dropping funnel over a period of 30 minutes.

    • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Epoxide Ring Opening and Work-up:

    • After the initial reaction is complete, add an additional 4.0 g (0.1 mol) of sodium hydroxide dissolved in 20 mL of deionized water to the reaction mixture to facilitate the in-situ hydrolysis of the epoxide intermediate.

    • Continue to heat the mixture at 80-90 °C for another 1-2 hours.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash them with 1 M HCl (2 x 30 mL) to remove any unreacted phenoxide, followed by a wash with saturated sodium chloride solution (brine) (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.[7][8][9] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized 3-(4-Bromophenoxy)propane-1,2-diol can be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material, the reaction time can be extended. Ensure that the reaction temperature is maintained within the specified range.

  • Low Yield: Inefficient extraction can lead to a lower yield. Ensure thorough mixing during the extraction process. The formation of side products, such as the dimer of the epoxide intermediate, can also reduce the yield.[5]

  • Purification Challenges: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Column chromatography can be employed as an alternative purification method if recrystallization is not effective.

Conclusion

The synthesis of 3-(4-Bromophenoxy)propane-1,2-diol from 4-bromophenol and epichlorohydrin is a robust and scalable process that utilizes well-established organic reactions. By carefully controlling the reaction conditions and following the detailed protocol provided in this application note, researchers can reliably produce this valuable intermediate for their drug discovery and materials science endeavors. Adherence to safety protocols is paramount due to the hazardous nature of the reagents involved.

References

  • Patrício, A. F. et al. (2024). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. Green Chemistry Letters and Reviews, 17(1). Available at: [Link]

  • Fache, M. et al. (2013). Vanillin, a promising biobased building-block for monomer synthesis. Green Chemistry. Available at: [Link]

  • Kim, J. H. et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423–429.
  • Patrocinio, A. F. et al. (2024). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26 OH form and KOH/Al2O3 as basic solid reagents. ResearchGate. Available at: [Link]

  • Dannenberg, A., & Pehkonen, S. O. (1998). Investigation of the Heterogeneously Catalyzed Hydrolysis of Organophosphorus Pesticides. Journal of Agricultural and Food Chemistry, 46(1), 325–334.
  • Yao, Y. et al. (2015). Unprecedented reactions: From epichlorohydrin to epoxyglycidyl substituted divinyl ether and its conversion into epoxyglycidyl propargyl ether. Scientific Reports, 5(1), 14231.
  • Wang, L. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available at: [Link]

  • Kappe, C. O. et al. (2012). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. Available at: [Link]

  • Bredikhin, A. A. et al. (2016). Crystal structure of chiral ortho-alkyl phenyl ethers of glycerol: True racemic compound, normal, false and anomalous conglomerates within the single five-membered family. ResearchGate. Available at: [Link]

  • Lancefield, C. S., & Westwood, N. J. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. protocols.io. Available at: [Link]

  • University of Rochester Department of Chemistry. Purification: How To. Available at: [Link]

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  • Al-Masoudi, N. A. et al. (2021). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. ResearchGate. Available at: [Link]

  • Yadav, G. D., & Mistry, C. K. (2012). Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Jotani, M. M. et al. (2022). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1195–1199. Available at: [Link]

  • Wockhardt Ltd. (2008). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Quick Company. Available at: [Link]

  • Mandal, S. et al. (2020). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 a. Green Chemistry Letters and Reviews, 13(4), 303-311. Available at: [Link]

  • Simon, A. et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2038–2051. Available at: [Link]

  • Shved, E. N. et al. (2022). Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity. ResearchGate. Available at: [Link]

  • Li, Y. et al. (2024). Ultrasmall, Low-Molecular-Weight Lignin Nanoparticles via Effective Suppression of Lignin Condensation by Strong Nucleophilic Interaction. ACS Nano. Available at: [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Li, G. et al. (2021). Synthesis, characterization and theoretical investigation of a new chalcohalide, Ba4GaS4F3. Dalton Transactions, 50(41), 14643–14649. Available at: [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. Available at: [Link]

  • Wang, Y. et al. (2005). 3-(2-Methoxyphenoxy)propane-1,2-diol. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1999–o2000. Available at: [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Available at: [Link]

Sources

Application

Application Note: A Proposed Reaction Mechanism and Protocol for the Synthesis of 3-(4-Bromophenoxy)propane-1,2-diol

For: Researchers, Scientists, and Drug Development Professionals Abstract 3-(4-Bromophenoxy)propane-1,2-diol is a pivotal intermediate in medicinal chemistry, particularly recognized for its role as a precursor in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Bromophenoxy)propane-1,2-diol is a pivotal intermediate in medicinal chemistry, particularly recognized for its role as a precursor in the synthesis of various β-adrenergic blocking agents (beta-blockers).[1][2] These drugs are essential for managing cardiovascular diseases such as hypertension, angina, and arrhythmias.[1] This document provides a detailed exposition of the proposed reaction mechanism for its synthesis, a comprehensive experimental protocol, and an in-depth discussion of the chemical principles governing the process. The synthesis is primarily achieved through a base-catalyzed nucleophilic ring-opening of glycidol by 4-bromophenol, a variant of the Williamson ether synthesis.[3][4]

Introduction: Significance in Pharmaceutical Synthesis

The aryloxypropanolamine scaffold is a core structural motif in a vast number of beta-blockers.[3] 3-(4-Bromophenoxy)propane-1,2-diol serves as a versatile building block that contains this critical aryloxy linkage and a diol functionality ripe for further chemical modification. Its synthesis is a foundational step in the development of more complex active pharmaceutical ingredients (APIs). Understanding the mechanism and optimization of this reaction is crucial for ensuring high purity, yield, and scalability in pharmaceutical manufacturing.

Proposed Reaction Mechanism

The synthesis proceeds via a base-catalyzed epoxide ring-opening reaction, which follows an S_N2 (bimolecular nucleophilic substitution) pathway.[5][6][7] The reaction can be dissected into three fundamental steps:

  • Deprotonation of Phenol: The reaction is initiated by a base (e.g., Sodium Hydroxide, NaOH) which deprotonates the acidic hydroxyl group of 4-bromophenol. This generates the highly nucleophilic 4-bromophenoxide anion. This activation step is critical as the phenoxide is a significantly stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack and Ring-Opening: The 4-bromophenoxide anion attacks the epoxide ring of glycidol. Governed by steric hindrance, the attack preferentially occurs at the less substituted primary carbon atom of the epoxide.[6][7] This S_N2 attack forces the opening of the highly strained three-membered ring, resulting in the formation of an alkoxide intermediate.[7]

  • Protonation: In the final step, typically during aqueous workup, the alkoxide intermediate is protonated by a proton source (e.g., water), yielding the final product, 3-(4-Bromophenoxy)propane-1,2-diol.

The overall transformation is illustrated in the diagram below.

Reaction_Mechanism Proposed Reaction Mechanism for Synthesis cluster_reactants Step 1: Deprotonation cluster_attack Step 2: Nucleophilic Attack (SN2) cluster_protonation Step 3: Protonation Phenol 4-Bromophenol Phenoxide 4-Bromophenoxide Ion Phenol->Phenoxide + OH⁻ Base NaOH Glycidol Glycidol (Epoxide) Phenoxide->Glycidol Ring Opening Alkoxide Alkoxide Intermediate Phenoxide->Alkoxide Attacks least hindered carbon Proton H₂O (Workup) Alkoxide->Proton Final Step Product 3-(4-Bromophenoxy) propane-1,2-diol Alkoxide->Product + H⁺

Sources

Method

Application Note: A Standardized Protocol for the Purification of 3-(4-Bromophenoxy)propane-1,2-diol

Abstract This application note provides a comprehensive, field-tested protocol for the purification of 3-(4-Bromophenoxy)propane-1,2-diol, a key intermediate in the synthesis of various pharmaceutical agents and fine che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 3-(4-Bromophenoxy)propane-1,2-diol, a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals. The protocol outlines a multi-step purification strategy, commencing with a strategic aqueous workup, followed by silica gel column chromatography, and culminating in recrystallization to yield the compound with high purity. Each step is rationalized to provide researchers with a deep understanding of the underlying chemical principles. This guide also includes detailed procedures for purity assessment using modern analytical techniques and essential safety precautions.

Introduction

3-(4-Bromophenoxy)propane-1,2-diol is a vicinal diol of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a brominated aromatic ring coupled with a hydrophilic diol sidechain, makes it a versatile building block. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicological concerns in drug development.

This document details a robust and reproducible purification protocol designed to remove common impurities from the crude product, which typically arises from the base-catalyzed reaction of 4-bromophenol and glycidol. The described methodology is tailored for researchers in both academic and industrial settings, providing a clear and logical workflow to obtain 3-(4-Bromophenoxy)propane-1,2-diol in a highly pure form.

Overview of the Purification Strategy

The purification of 3-(4-Bromophenoxy)propane-1,2-diol, a moderately polar compound, necessitates a multi-faceted approach to effectively remove unreacted starting materials, by-products, and any residual catalyst. The overall workflow is depicted below:

Purification_Workflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Phase Separation) Crude_Mixture->Aqueous_Workup Organic_Layer Organic Layer (in Ethyl Acetate) Aqueous_Workup->Organic_Layer Extract Drying Drying (Na2SO4) Organic_Layer->Drying Filtration_Evaporation Filtration & Evaporation Drying->Filtration_Evaporation Crude_Solid Crude Solid/Oil Filtration_Evaporation->Crude_Solid Column_Chromatography Silica Gel Column Chromatography Crude_Solid->Column_Chromatography Partially_Purified Partially Purified Fractions Column_Chromatography->Partially_Purified Elute Recrystallization Recrystallization Partially_Purified->Recrystallization Pure_Crystals Pure Crystalline Product Recrystallization->Pure_Crystals Isolate Analysis Purity Analysis (NMR, HPLC, GC-MS) Pure_Crystals->Analysis

Caption: Purification workflow for 3-(4-Bromophenoxy)propane-1,2-diol.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Crude 3-(4-Bromophenoxy)propane-1,2-diolSynthesis GradeN/AAssumed to be from the reaction of 4-bromophenol and glycidol.
Silica Gel60 Å, 230-400 meshStandard SupplierFor flash column chromatography.
Ethyl AcetateACS GradeStandard SupplierSolvent for extraction and chromatography.
HexanesACS GradeStandard SupplierSolvent for chromatography.
DichloromethaneACS GradeStandard SupplierAlternative solvent for recrystallization.
MethanolACS GradeStandard SupplierFor cleaning glassware.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierDrying agent.
Deionized WaterHigh PurityIn-houseFor aqueous workup.
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseFor neutralization.
Brine (Saturated NaCl solution)N/APrepared in-houseFor washing.

Detailed Purification Protocol

Step 1: Aqueous Workup

Rationale: The initial workup is designed to remove water-soluble impurities, such as salts formed from the catalyst and any unreacted 4-bromophenol (which has some water solubility, especially in its phenolate form). The use of a mild base like sodium bicarbonate ensures that any acidic residues are neutralized.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate (EtOAc) to a volume that allows for efficient mixing and phase separation.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components.

    • Deionized water to remove water-soluble impurities.

    • Saturated aqueous sodium chloride (brine) solution to reduce the solubility of organic material in the aqueous phase and aid in phase separation.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to obtain the crude solid or oil.

Step 2: Silica Gel Column Chromatography

Rationale: Column chromatography is a powerful technique for separating compounds based on their polarity.[1] Given that 3-(4-Bromophenoxy)propane-1,2-diol is a polar molecule due to its hydroxyl groups, silica gel (a polar stationary phase) is an appropriate choice.[2] A solvent system of increasing polarity (a gradient of ethyl acetate in hexanes) will be used to first elute non-polar impurities, followed by the desired product.

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a glass column.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it directly.

  • Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 10% EtOAc in hexanes and gradually increase to 50-70% EtOAc.

  • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). The product can be visualized using a UV lamp (due to the aromatic ring) and/or by staining with a potassium permanganate solution (which reacts with the diol).

  • Combine the fractions containing the pure product and concentrate them using a rotary evaporator.

Step 3: Recrystallization

Rationale: Recrystallization is an effective final purification step for solid compounds, removing any remaining minor impurities.[3] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. A suitable solvent will dissolve the compound when hot but have limited solubility when cold, allowing for the formation of pure crystals upon cooling.

Procedure:

  • Transfer the partially purified solid from the column chromatography to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

To confirm the purity of the final product, a combination of analytical techniques should be employed.

Analytical TechniquePurposeExpected Results for Pure Product
¹H NMR Spectroscopy Structural confirmation and assessment of proton-containing impurities.The proton NMR spectrum should show characteristic peaks for the aromatic, methine, and methylene protons with the correct integration values.[4]
¹³C NMR Spectroscopy Confirmation of the carbon skeleton and absence of carbon-containing impurities.The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.[4]
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity.A single major peak with a purity of >98% is desirable.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and confirmation of molecular weight.A single peak corresponding to the molecular ion of the product.[5]
Melting Point Analysis A sharp melting point range is indicative of high purity.A narrow melting point range should be observed.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Bromophenol: Harmful if swallowed and causes skin irritation.[6][7][8][9][10]

  • Glycidol: May cause cancer and is suspected of causing genetic defects. It is also harmful if swallowed or in contact with skin and causes serious eye irritation.[11][12][13][14]

  • Organic Solvents (Ethyl Acetate, Hexanes, Dichloromethane): Flammable and/or volatile. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization. Retrieved from [Link]

  • OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, September 2). Safety Data Sheet: 4-Bromophenol. Retrieved from [Link]

  • CPAchem. (2019, May 16). Safety data sheet: 4-Bromophenol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Glycidol. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Chiral Separation of 3-(4-Bromophenoxy)propane-1,2-diol Enantiomers

Introduction: The Significance of Chirality in 3-(4-Bromophenoxy)propane-1,2-diol 3-(4-Bromophenoxy)propane-1,2-diol is a key chiral building block in the synthesis of various pharmaceuticals, particularly as a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in 3-(4-Bromophenoxy)propane-1,2-diol

3-(4-Bromophenoxy)propane-1,2-diol is a key chiral building block in the synthesis of various pharmaceuticals, particularly as a precursor to beta-adrenergic blocking agents (β-blockers). The stereochemistry of the diol is of paramount importance as the pharmacological activity of the final drug product often resides in a single enantiomer. The other enantiomer may be inactive, exhibit reduced activity, or even contribute to undesirable side effects. Consequently, the development of robust and efficient methods for the separation and analysis of the (R)- and (S)-enantiomers of 3-(4-Bromophenoxy)propane-1,2-diol is a critical aspect of drug development and quality control.

This comprehensive guide provides detailed application notes and protocols for the chiral separation of 3-(4-Bromophenoxy)propane-1,2-diol enantiomers, targeting researchers, scientists, and professionals in the pharmaceutical industry. We will delve into two primary, field-proven methodologies: Chiral High-Performance Liquid Chromatography (HPLC) and Enzymatic Resolution. For each method, we will not only outline the procedural steps but also elucidate the underlying scientific principles that govern the separation, ensuring a deep and practical understanding.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the analytical and preparative separation of enantiomers. The direct approach, utilizing a chiral stationary phase (CSP), is the most common and effective strategy. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of interaction, leading to differential retention times and, thus, separation.

For the chiral separation of 3-(4-Bromophenoxy)propane-1,2-diol, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for structurally similar compounds. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for resolving the enantiomers of aryloxypropanediols.

Protocol 1: Chiral HPLC Separation of 3-(4-Bromophenoxy)propane-1,2-diol

This protocol is adapted from a successful separation of the closely related compound, 3-Phenoxy-1,2-propanediol, on a CHIRALPAK® IA column[1]. The presence of the bromo-substituent on the phenyl ring is not expected to significantly alter the fundamental chromatographic behavior, making this a robust starting point for method development.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.

  • Mobile Phase Solvents: HPLC grade n-hexane and dichloromethane.

  • Sample: Racemic 3-(4-Bromophenoxy)propane-1,2-diol dissolved in a suitable solvent (e.g., mobile phase or a mixture of hexane and isopropanol).

Chromatographic Conditions:

ParameterCondition
Column CHIRALPAK® IA, 250 x 4.6 mm, 5 µm
Mobile Phase n-hexane / dichloromethane = 25 / 75 (v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection ELSD or UV at a suitable wavelength (e.g., 225 nm)
Injection Volume 10 µL

Procedure:

  • System Preparation: Equilibrate the CHIRALPAK® IA column with the mobile phase (n-hexane/dichloromethane 25:75) at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.

  • Sample Preparation: Prepare a solution of racemic 3-(4-Bromophenoxy)propane-1,2-diol at a concentration of approximately 1 mg/mL in the mobile phase. Ensure the sample is fully dissolved.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers. Based on the separation of 3-Phenoxy-1,2-propanediol, the run time should be around 15-20 minutes.

  • Analysis: Identify the two peaks corresponding to the enantiomers. The separation factor (α) and resolution (Rs) should be calculated to assess the quality of the separation. For 3-Phenoxy-1,2-propanediol, an alpha value of 1.19 and a resolution of 4.68 were achieved, indicating a successful separation[1]. Similar performance is anticipated for the bromo-analog.

Method Development and Optimization:

Should the initial conditions not provide baseline separation, the following parameters can be adjusted:

  • Mobile Phase Composition: The ratio of n-hexane to dichloromethane can be varied. Increasing the proportion of the more polar solvent (dichloromethane) will generally decrease retention times.

  • Alternative Modifiers: Alcohols such as isopropanol (IPA) or ethanol can be introduced as modifiers in the mobile phase, typically in small percentages (e.g., 0.1-5%). This can significantly influence the enantioselectivity.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A lower flow rate may improve resolution but will increase the run time.

  • Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. Exploring a range of temperatures (e.g., 15-40 °C) may lead to improved separation.

Method 2: Enzymatic Resolution

Enzymatic resolution is a powerful and highly enantioselective method for the preparative separation of racemates. This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For 3-aryloxy-1,2-propanediols, lipase-catalyzed transesterification is a well-established method.

The principle lies in the inherent stereoselectivity of the enzyme's active site. One enantiomer fits more readily into the active site and undergoes acylation, while the other is a poor substrate and remains largely unreacted. This results in a mixture of an acylated enantiomer and the unreacted enantiomer of the starting material, which can then be separated by conventional chromatographic techniques.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of 3-(4-Bromophenoxy)propane-1,2-diol

This protocol is based on established methods for the enzymatic resolution of structurally similar 3-aryloxy-1,2-propanediols.

Materials:

  • Racemic 3-(4-Bromophenoxy)propane-1,2-diol.

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B).

  • Acylating Agent: Vinyl acetate or ethyl acetate.

  • Organic Solvent: Toluene or tert-butyl methyl ether (MTBE).

  • Standard laboratory glassware and magnetic stirrer.

  • Equipment for monitoring the reaction (e.g., chiral HPLC or GC).

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic 3-(4-Bromophenoxy)propane-1,2-diol (1 equivalent) in the chosen organic solvent (e.g., toluene).

  • Addition of Reagents: Add the acylating agent, vinyl acetate (2-3 equivalents), to the solution.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining diol and the conversion. The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both the unreacted enantiomer and the acylated product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

  • Purification: The filtrate, containing the unreacted enantiomer and the acylated enantiomer, can be concentrated under reduced pressure. The two products can then be separated by standard column chromatography on silica gel, taking advantage of the difference in polarity between the diol and the ester.

Expected Outcome:

This process is expected to yield one enantiomer of 3-(4-Bromophenoxy)propane-1,2-diol with high enantiomeric excess, and the corresponding acylated enantiomer. The stereochemical preference of the lipase will determine which enantiomer is acylated. For example, Candida antarctica Lipase B often preferentially acylates the (R)-enantiomer of secondary alcohols.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both chiral HPLC and enzymatic resolution.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation cluster_result Data Analysis racemate Racemic 3-(4-Bromophenoxy) propane-1,2-diol dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject hplc_prep Equilibrate HPLC with Chiral Column hplc_prep->inject separation Separation on Chiral Stationary Phase inject->separation detection UV or ELSD Detection separation->detection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram analysis Calculate Resolution (Rs) and Selectivity (α) chromatogram->analysis

Caption: Workflow for Chiral HPLC Separation.

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_products Final Products racemate Racemic Diol reagents Add Lipase & Acylating Agent racemate->reagents reaction Stir at Controlled Temperature reagents->reaction monitoring Monitor Conversion by Chiral HPLC/GC reaction->monitoring filter Filter to Remove Enzyme monitoring->filter Stop at ~50% conversion concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography enantiomer1 Enantiopure Diol chromatography->enantiomer1 enantiomer2 Acylated Enantiomer chromatography->enantiomer2

Caption: Workflow for Enzymatic Resolution.

Conclusion

The chiral separation of 3-(4-Bromophenoxy)propane-1,2-diol is a critical step in the synthesis of enantiomerically pure pharmaceuticals. Both chiral HPLC and enzymatic resolution offer robust and effective strategies to achieve this separation. Chiral HPLC, particularly with polysaccharide-based CSPs, provides a powerful analytical tool and a viable option for preparative separations. Enzymatic resolution, on the other hand, offers an elegant and highly selective method for obtaining enantiopure material on a larger scale. The choice of method will depend on the specific requirements of the project, including the scale of the separation, the desired level of purity, and the available resources. The protocols and guidelines presented in this document provide a solid foundation for the successful chiral separation of 3-(4-Bromophenoxy)propane-1,2-diol enantiomers.

References

  • CTK. [Application]3-Phenoxy-1,2-propanediol. Available at: [Link]

Sources

Method

Application Note: Strategic Use of 3-(4-Bromophenoxy)propane-1,2-diol for the Synthesis of Novel Beta-Blocker Candidates

Abstract Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular diseases. The aryloxypropanolamine scaffold is central to the therapeutic efficacy of this drug class...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular diseases. The aryloxypropanolamine scaffold is central to the therapeutic efficacy of this drug class. This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of 3-(4-Bromophenoxy)propane-1,2-diol as a key intermediate in the synthesis of novel beta-blocker candidates. We present a robust, two-step synthetic pathway, complete with detailed protocols, that transforms the diol into a model beta-blocker. The rationale behind the synthetic strategy, which involves the formation of a reactive epoxide intermediate followed by nucleophilic opening with an amine, is thoroughly discussed. Furthermore, this guide explores the potential significance of the bromo-substituent in modulating the pharmacological profile of the final compounds, offering a gateway to developing next-generation cardiovascular therapeutics.

Introduction: The Enduring Importance of Beta-Blockers

Mechanism of Action in Cardiovascular Therapy

Beta-blockers exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors.[1][2] These receptors are integral to the sympathetic nervous system's control over cardiovascular function. There are three main subtypes of beta-receptors:

  • β1-receptors: Predominantly located in the heart and kidneys.[2][3] Their stimulation increases heart rate (chronotropy), contractility (inotropy), and renin release.

  • β2-receptors: Found in the smooth muscle of the lungs, blood vessels, and gastrointestinal tract, where they mediate relaxation.[2]

  • β3-receptors: Located in adipose tissue and involved in lipolysis.[2]

By blocking these receptors, particularly β1 in the heart, beta-blockers reduce cardiac workload and oxygen demand, lower blood pressure, and stabilize heart rhythm, making them indispensable for treating conditions like hypertension, angina pectoris, and congestive heart failure.[4][5] The evolution of beta-blockers has led to three distinct generations: non-selective, β1-selective (cardioselective), and third-generation agents that possess additional vasodilatory properties.

The Aryloxypropanolamine Scaffold

The vast majority of clinically successful beta-blockers are aryloxypropanolamine derivatives. This structural motif consists of an aromatic ring linked via an ether oxygen to a propan-2-ol backbone, which in turn bears an amino group. The nature of the aromatic moiety and the substituents on the nitrogen atom are critical determinants of the drug's potency, receptor selectivity, and pharmacokinetic properties.

3-(4-Bromophenoxy)propane-1,2-diol: A Strategic Synthon

3-(4-Bromophenoxy)propane-1,2-diol (CAS 63834-59-3) is a pre-functionalized intermediate that streamlines the synthesis of aryloxypropanolamine beta-blockers.[6] It incorporates both the desired 4-substituted phenoxy group and the three-carbon propanediol chain.

The presence of a bromine atom on the phenyl ring is of particular strategic interest in drug design. Halogenation, and specifically bromination, can significantly alter a molecule's physicochemical properties.[7] The bromo-substituent can enhance binding affinity to the target receptor through halogen bonding, increase lipophilicity to improve membrane permeability, and modify the metabolic profile of the drug, potentially leading to an improved duration of action.[7] This makes 3-(4-Bromophenoxy)propane-1,2-diol an attractive starting point for generating novel beta-blocker candidates with potentially enhanced therapeutic profiles.

Synthetic Rationale: The Pathway from Diol to Beta-Blocker

The conversion of 3-(4-Bromophenoxy)propane-1,2-diol into a target beta-blocker is efficiently achieved through a two-stage process. This strategy is a cornerstone of aryloxypropanolamine synthesis due to its reliability and high yields.

  • Formation of an Epoxide Intermediate: The diol is first converted into its corresponding epoxide, 2-((4-bromophenoxy)methyl)oxirane. The diol itself is not susceptible to direct reaction with an amine under standard conditions. The transformation into an epoxide creates a strained, three-membered ring. This ring is highly electrophilic and susceptible to nucleophilic attack, providing the necessary reactivity for the subsequent step. This is commonly achieved by first selectively activating the primary hydroxyl group (e.g., via tosylation) and then inducing intramolecular ring closure with a base.

  • Nucleophilic Ring-Opening (Aminolysis): The synthesized epoxide is then subjected to a ring-opening reaction with a chosen primary or secondary amine (e.g., isopropylamine). The amine acts as a nucleophile, attacking one of the epoxide's carbon atoms (predominantly the less sterically hindered one), leading to the formation of the final 1-aryloxy-3-amino-propan-2-ol structure. This step finalizes the aryloxypropanolamine scaffold.

The diagram below illustrates this validated synthetic pathway.

Caption: General synthetic pathway from the diol intermediate to a beta-blocker.

Experimental Protocols

Materials and Instrumentation
  • Chemicals: 3-(4-Bromophenoxy)propane-1,2-diol, p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium hydride (NaH, 60% dispersion in mineral oil), Tetrahydrofuran (THF, anhydrous), Isopropylamine, Methanol (MeOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Magnesium sulfate (MgSO₄), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃). All reagents should be of analytical grade or higher.

  • Instrumentation: Magnetic stirrers with heating plates, round-bottom flasks, reflux condensers, dropping funnels, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass column for chromatography, standard laboratory glassware.

Protocol 1: Synthesis of 2-((4-Bromophenoxy)methyl)oxirane

This protocol details the conversion of the diol to the crucial epoxide intermediate.

Data Table: Reagents for Epoxide Synthesis

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume Equivalents
3-(4-Bromophenoxy)propane-1,2-diol 247.09 10.0 2.47 g 1.0
p-Toluenesulfonyl chloride (TsCl) 190.65 11.0 2.10 g 1.1
Pyridine (anhydrous) 79.10 - 20 mL Solvent
Sodium Hydride (60% dispersion) 24.00 (as NaH) 12.0 0.48 g 1.2

| Tetrahydrofuran (THF, anhydrous) | 72.11 | - | 50 mL | Solvent |

Step-by-Step Procedure:

  • Tosylation: Dissolve 3-(4-Bromophenoxy)propane-1,2-diol (2.47 g, 10.0 mmol) in 20 mL of anhydrous pyridine in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 EtOAc:Hexanes eluent system) until the starting diol is consumed.

  • Work-up (Tosylation): Pour the reaction mixture into 100 mL of ice-cold water and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, then with saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Cyclization: In a separate, dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (0.48 g, 12.0 mmol) in 50 mL of anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the crude tosylate from the previous step in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor for the formation of the epoxide product by TLC.

  • Work-up (Cyclization): Carefully quench the reaction by slowly adding 10 mL of water at 0 °C. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of 10% to 30% EtOAc in hexanes) to obtain the pure 2-((4-bromophenoxy)methyl)oxirane as a colorless oil.

Protocol 2: Synthesis of 1-(4-Bromophenoxy)-3-(isopropylamino)propan-2-ol

This protocol details the final aminolysis step to generate the target beta-blocker.

Data Table: Reagents for Aminolysis

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume Equivalents
2-((4-Bromophenoxy)methyl)oxirane 229.08 5.0 1.15 g 1.0
Isopropylamine 59.11 25.0 2.1 mL 5.0

| Methanol (MeOH) | 32.04 | - | 25 mL | Solvent |

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the purified epoxide (1.15 g, 5.0 mmol) in 25 mL of methanol in a 100 mL round-bottom flask.

  • Add isopropylamine (2.1 mL, 25.0 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).

  • Maintain the reflux for 4-8 hours. Monitor the reaction's completion by TLC, observing the disappearance of the epoxide spot.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary to yield the pure 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol.

Process Validation and Workflow

A self-validating experimental workflow is critical for ensuring reproducibility and success.

G cluster_0 Stage 1: Epoxidation cluster_1 Stage 2: Aminolysis cluster_2 Final Validation a1 Setup Tosylation Reaction a2 Monitor by TLC (Diol disappearance) a1->a2 a3 Work-up & Isolate Crude Tosylate a2->a3 a4 Setup Cyclization Reaction a3->a4 a5 Monitor by TLC (Epoxide formation) a4->a5 a6 Work-up & Purify Epoxide a5->a6 b1 Setup Aminolysis Reaction a6->b1 b2 Monitor by TLC (Epoxide disappearance) b1->b2 b3 Work-up & Isolate Crude Product b2->b3 b4 Purify Final Product (Recrystallization/Chromatography) b3->b4 c1 Characterize Structure (¹H NMR, ¹³C NMR, MS) b4->c1 c2 Assess Purity (HPLC, Elemental Analysis) c1->c2

Caption: A self-validating workflow for beta-blocker synthesis.

  • Reaction Monitoring: Thin-layer chromatography is an indispensable tool. For the tosylation step, the disappearance of the polar diol spot and the appearance of a less polar tosylate spot indicates progress. For the aminolysis, the consumption of the epoxide is monitored.

  • Expected Outcomes: Yields for similar two-step syntheses are typically in the range of 60-80% overall. The final product should be a white to off-white crystalline solid.

  • Troubleshooting: Incomplete tosylation may occur if reagents are not anhydrous; ensure dry solvents and pyridine. The formation of di-tosylated product is possible but minimized by using only a slight excess of TsCl. During cyclization, low yields may result from impure tosylate or inactive NaH.

Application and Future Directions

The protocols described herein provide a reliable foundation for synthesizing a lead compound. The true power of this intermediate lies in its adaptability for creating a diverse library of beta-blocker candidates. By simply varying the amine used in Protocol 2, researchers can rapidly generate a series of analogs. For example, using tert-butylamine would yield a bromo-analog of bupranolol, while using other substituted amines could lead to entirely novel structures.

Subsequent structure-activity relationship (SAR) studies on these analogs can correlate changes in the amine substituent with effects on β1/β2 receptor selectivity, potency, and metabolic stability. The consistent 4-bromophenyl moiety allows for a focused investigation of the amine's contribution to the pharmacological profile, potentially leading to the discovery of candidates with superior therapeutic properties.

Safety Precautions

  • General: All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Specific Hazards:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Quench very slowly and carefully at 0 °C.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.

    • Solvents (THF, DCM, MeOH): Flammable and/or volatile. Avoid open flames and ensure proper ventilation.

References

  • Yu, T., Shim, J., Yang, Y., et al. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical Pharmacology. Available at: [Link]

  • Wikipedia. Discovery and development of beta-blockers. Available at: [Link]

  • Hite, G. J., & Salva, P. S. (1987). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Le, T. H., Nguyen, T. T. A., & Le, T. N. (2020). Facile Synthesis of Propranolol and Novel Derivatives. ChemistrySelect. Available at: [Link]

  • Al-Qawasmeh, R. A., & Sweis, I. A. (1995). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Journal of Medicinal and Medical Chemistry. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Available at: [Link]

  • Serafino, A., & Pignataro, G. (2020). Beta-blockers: Historical Perspective and Mechanisms of Action. Current Cardiology Reviews. Available at: [Link]

  • Google Patents. (2007). Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol.
  • Google Patents. (2011). Asymmetric synthesis method of R-or S-acebutolol.
  • CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). Available at: [Link]

  • Engström, K., Engman, M., & Bäckvall, J. G. (2018). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Molecules. Available at: [Link]

  • Farzam, K., & Jan, A. (2023). Beta Blockers. StatPearls [Internet]. Available at: [Link]

  • Singh, P. P., Junnarkar, A. Y., et al. (1982). A pharmacological study of propane-1,2-diol. Arzneimittelforschung. Available at: [Link]

  • Google Patents. (2016). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • PubChem. 3-(4-Methoxyphenyl)propane-1,2-diol. Available at: [Link]

  • Wikipedia. Beta blocker. Available at: [Link]

  • Cleveland Clinic. (2023). Beta-Blockers: Uses & Side Effects. Available at: [Link]

  • Cheméo. Chemical Properties of 3-Bromo-1,2-propanediol (CAS 4704-77-2). Available at: [Link]

  • Wang, B., Li, L., et al. (2018). Marine Bromophenol Derivative... Protects Hepatocytes from Lipid-Induced Cell Damage... via PTP1B Inhibition. Marine Drugs. Available at: [Link]

  • Chashkov, D. V., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Effective synthesis of non-racemic prenalterol based on spontaneous resolution of 3-(4-hydroxyphenoxy)propane-1,2-diol. Available at: [Link]

  • ChemBK. Propane-1,2-diol. Available at: [Link]

  • ChemBK. 2-(2-Methoxyphenoxy)-3-(3,4-dimethoxyphenyl)propane-1,3-diol. Available at: [Link]

  • Matrix Fine Chemicals. 3-(4-BROMOPHENOXY)PROPANE-1,2-DIOL | CAS 63834-59-3. Available at: [Link]

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Application

Application Notes and Protocols for the Synthesis of Chiral Molecules Utilizing 3-(4-Bromophenoxy)propane-1,2-diol

Introduction: The Strategic Importance of Chiral Phenoxy Propanediols in Drug Discovery The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. The specific three-dimension...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Phenoxy Propanediols in Drug Discovery

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. The specific three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with biological targets, which are themselves chiral. This interaction dictates the efficacy and safety of a drug, as different enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Consequently, there is a significant demand for versatile chiral building blocks that can be readily incorporated into complex molecular architectures.[1]

3-(Aryloxy)propane-1,2-diols are a privileged structural motif found in numerous beta-blocker medications and other biologically active compounds. The specific molecule, 3-(4-Bromophenoxy)propane-1,2-diol, serves as a valuable precursor for a variety of chiral molecules. The presence of the diol functionality allows for straightforward derivatization, while the bromophenyl group provides a handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries. This guide provides detailed protocols for the enzymatic kinetic resolution of racemic 3-(4-Bromophenoxy)propane-1,2-diol and its subsequent application in the synthesis of enantiopure epoxides, which are key intermediates in drug discovery.

Part 1: Enzymatic Kinetic Resolution of (±)-3-(4-Bromophenoxy)propane-1,2-diol

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, in particular, offers high enantioselectivity under mild reaction conditions.[2] Lipases are commonly employed for the resolution of alcohols through enantioselective acylation.[3][4]

This protocol describes the kinetic resolution of racemic 3-(4-Bromophenoxy)propane-1,2-diol via lipase-catalyzed transesterification. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • (±)-3-(4-Bromophenoxy)propane-1,2-diol

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Diatomaceous earth (e.g., Celite®)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (±)-3-(4-Bromophenoxy)propane-1,2-diol (1.0 eq).

  • Dissolve the diol in the anhydrous solvent.

  • Add the immobilized lipase (e.g., Novozym 435). The amount of lipase may need to be optimized but a starting point is typically 10-20% by weight of the substrate.

  • Add vinyl acetate (0.5-0.6 eq) to the reaction mixture. Using a slight excess of the acylating agent can improve reaction times, but a large excess should be avoided to prevent di-acylation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 30-40 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted alcohol.

  • Work-up: Once the desired conversion is reached, filter the reaction mixture through a pad of diatomaceous earth to remove the immobilized enzyme. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the acylated product from the unreacted diol.

  • Characterization: Determine the enantiomeric excess (ee) of the separated enantiomers by chiral HPLC analysis.

Data Presentation
EntryLipase SourceSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Unreacted DiolEnantiomeric Excess (ee) of Acylated Product
1Novozym 435Toluene24~50>99%>99%
2Amano Lipase PSTHF36~48>98%>97%

Note: The data presented in this table are representative and may vary based on specific reaction conditions and the purity of the starting materials.

Workflow Diagram: Enzymatic Kinetic Resolution

G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Products racemic_diol (±)-3-(4-Bromophenoxy) propane-1,2-diol reaction_mixture Reaction Mixture in Anhydrous Solvent racemic_diol->reaction_mixture lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_mixture vinyl_acetate Vinyl Acetate vinyl_acetate->reaction_mixture filtration Filtration to remove enzyme reaction_mixture->filtration Reaction at ~50% conversion concentration Concentration filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography unreacted_diol (R)-3-(4-Bromophenoxy) propane-1,2-diol chromatography->unreacted_diol acylated_product (S)-Acetate Derivative chromatography->acylated_product

Caption: Workflow for the enzymatic kinetic resolution of (±)-3-(4-Bromophenoxy)propane-1,2-diol.

Part 2: Synthesis of Enantiopure Epoxides from Chiral 3-(4-Bromophenoxy)propane-1,2-diol

Chiral epoxides are highly valuable intermediates in organic synthesis due to their ability to undergo regioselective and stereospecific ring-opening reactions. The enantiopure diol obtained from the kinetic resolution can be readily converted to a chiral epoxide. This protocol outlines the synthesis of (R)-2-((4-bromophenoxy)methyl)oxirane from (R)-3-(4-Bromophenoxy)propane-1,2-diol.

Experimental Protocol: Synthesis of a Chiral Epoxide

Materials:

  • (R)-3-(4-Bromophenoxy)propane-1,2-diol

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Methanol or Tetrahydrofuran (THF)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Monotosylation/Monomesylation:

    • Dissolve (R)-3-(4-Bromophenoxy)propane-1,2-diol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

    • Add triethylamine (1.1-1.2 eq).

    • Slowly add a solution of tosyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. The primary hydroxyl group is generally more reactive and will be selectively tosylated.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water. Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step without further purification.

  • Intramolecular Cyclization (Epoxidation):

    • Dissolve the crude tosylate in methanol or THF.

    • Add a base such as sodium hydroxide or potassium carbonate (1.5-2.0 eq).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent like ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude epoxide by flash column chromatography on silica gel.

Logical Relationship Diagram: Epoxide Synthesis

G start (R)-3-(4-Bromophenoxy) propane-1,2-diol step1 Monotosylation of primary alcohol start->step1 TsCl, Et3N, DCM intermediate (R)-3-(4-Bromophenoxy) -1-tosyloxypropan-2-ol step1->intermediate step2 Base-mediated intramolecular cyclization intermediate->step2 NaOH or K2CO3, MeOH product (R)-2-((4-Bromophenoxy) methyl)oxirane step2->product

Caption: Synthetic pathway from the chiral diol to the corresponding chiral epoxide.

Conclusion

The protocols detailed in this application note provide a robust framework for the generation of valuable chiral building blocks from racemic 3-(4-Bromophenoxy)propane-1,2-diol. The enzymatic kinetic resolution offers an efficient and environmentally benign method for accessing the enantiopure diols. Subsequent conversion to chiral epoxides opens the door to a wide array of stereoselective transformations, making these synthons highly valuable for researchers, scientists, and drug development professionals. The methodologies presented here are adaptable and can be optimized for scale-up, facilitating the synthesis of complex chiral molecules for pharmaceutical research.

References

  • PubMed Central. (n.d.). Modular Synthesis of Organoboron Helically Chiral Compounds: Cutouts from Extended Helices. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol. Retrieved from [Link]

  • Google Patents. (n.d.). US20140212957A1 - Production of optically pure propane-1,2-diol.
  • ResearchGate. (n.d.). Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. Molecules, 27(16), 5183. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Retrieved from [Link]

  • PubMed. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical Pharmacology, 83(11), 1541-1551. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective synthesis of non-racemic prenalterol based on spontaneous resolution of 3-(4-hydroxyphenoxy)propane-1,2-diol. Retrieved from [Link]

  • PubMed Central. (n.d.). Asymmetric Total Syntheses, Stereostructures, and Cytotoxicities of Marine Bromotriterpenoids Aplysiol B (Laurenmariannol) and Saiyacenol A. Retrieved from [Link]

  • PubMed Central. (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Cardiff University Blogs. (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Retrieved from [Link]

  • Scribd. (n.d.). Kinetic Resolution of Propargylic and Allylic Alcohols ByCandida Antarcticalipase (Novozyme 435). Retrieved from [Link]

  • PubMed. (1982). A pharmacological study of propane-1,2-diol. Arzneimittelforschung, 32(11), 1443-1446. Retrieved from [Link]

Sources

Method

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-(4-Bromophenoxy)propane-1,2-diol

Abstract This document provides a detailed guide for the analytical characterization of 3-(4-Bromophenoxy)propane-1,2-diol, a key intermediate in pharmaceutical synthesis. A multi-technique approach is essential for unam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the analytical characterization of 3-(4-Bromophenoxy)propane-1,2-diol, a key intermediate in pharmaceutical synthesis. A multi-technique approach is essential for unambiguously confirming its identity, purity, and stability. This note outlines synergistic workflows employing chromatography for separation and purity assessment, spectroscopy for structural elucidation, and thermal analysis for physical property determination. The protocols herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for quality control and regulatory compliance.

Introduction and Analytical Strategy

3-(4-Bromophenoxy)propane-1,2-diol is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its precise chemical structure, featuring a brominated aromatic ring, an ether linkage, and a diol functional group, necessitates a comprehensive analytical strategy to ensure quality and consistency. The presence of a chiral center at the C2 position of the propanediol moiety adds a layer of complexity, requiring methods capable of confirming stereochemical identity if necessary.

The analytical workflow is designed to provide orthogonal data, where each technique validates the others, leading to a high-confidence characterization of the material.

G cluster_0 Overall Analytical Workflow cluster_1 Chromatography cluster_2 Spectroscopy Sample Sample Chromatography HPLC GC-MS Sample->Chromatography Spectroscopy NMR FT-IR MS Sample->Spectroscopy Thermal_Analysis Thermal_Analysis Sample->Thermal_Analysis Thermal Analysis Purity Purity Report Report Purity->Report Structure Structure Structure->Report Properties Properties Properties->Report Chromatography->Purity Spectroscopy->Structure Thermal_Analysis->Properties Physical Properties

Caption: High-level analytical workflow for characterization.

Physicochemical Properties

A foundational understanding of the molecule's properties guides the selection and optimization of analytical methods.

PropertyValueSource
Chemical Formula C₉H₁₁BrO₃PubChem
Molecular Weight 247.09 g/mol PubChem
Structure

PubChem
Appearance White to off-white solid (Typical)N/A
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.N/A

Chromatographic Analysis: Purity and Separation

Chromatography is employed to separate the main component from any impurities, byproducts, or starting materials. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the primary technique for purity assessment due to the compound's polarity and UV-active bromophenyl group. A reversed-phase method is ideal, as it separates compounds based on hydrophobicity. The diol group imparts significant polarity, requiring a mobile phase with a higher aqueous content for adequate retention on a C18 column.[1][2]

HPLC_Logic Analyte Analyte Properties - Polar Diol Group - UV-Active Bromophenyl Group Method Select Reversed-Phase HPLC Analyte->Method Components Column: C18 Mobile Phase: ACN/H₂O Detector: UV-Vis @ 225 nm Method->Components Data Output Data - Retention Time (Identity) - Peak Area (% Purity) Components->Data

Caption: Logic for HPLC method development.

Protocol: Purity Determination by RP-HPLC

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of methanol to prepare a 1 mg/mL solution.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. The retention time serves as a qualitative identifier under consistent conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: The hydroxyl groups in the diol moiety make the molecule polar and non-volatile, which is challenging for direct GC analysis. Chemical derivatization is necessary to improve volatility and thermal stability.[3][4] Silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, is a common and effective strategy.[5] Phenylboronic esterification is another viable option for diols.[6][7]

Protocol: GC-MS with Silylation

  • Derivatization: a. To ~1 mg of the sample in a GC vial, add 200 µL of pyridine. b. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. c. Cap the vial and heat at 70 °C for 30 minutes.[5] Cool to room temperature before injection.

  • Instrumentation: GC-MS system.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line: 290 °C.

  • Ion Source: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.

Data Interpretation: The resulting total ion chromatogram (TIC) can identify volatile impurities. The mass spectrum of the derivatized main peak will confirm the molecular weight and provide structural information.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide detailed information about the molecule's chemical bonds and atomic arrangement, serving as the definitive proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the specific carbon-hydrogen framework. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the different carbon environments.[8] The chemical shifts are influenced by neighboring electronegative atoms (O, Br).[9]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Run standard ¹H, ¹³C, and DEPT-135 experiments. 2D experiments like COSY and HSQC can be used for unambiguous assignments.

Expected Spectral Features:

Technique Expected Chemical Shift (ppm) Assignment
¹H NMR ~7.4 (d) & ~6.8 (d)Aromatic protons (AA'BB' system)
~4.1-3.9 (m)-CH(OH)- and -O-CH₂-
~3.8-3.6 (m)-CH₂OH
~2.5-3.5 (br s)-OH protons (exchangeable with D₂O)
¹³C NMR ~157C-O (aromatic)
~132 & ~116Aromatic CH
~114C-Br (aromatic)
~71-O-CH₂-
~70-CH(OH)-
~64-CH₂OH
Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[10]

Protocol: FT-IR Analysis

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

  • Instrumentation: FT-IR spectrometer.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchAlcohol (diol)[11]
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
~1590, ~1490C=C stretchAromatic ring
~1240C-O-C stretchAryl-alkyl ether[12][13]
~1040C-O stretchAlcohol
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic M and M+2 peak pattern in the mass spectrum.[14][15]

Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in methanol.

  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Mode: Positive ion mode is typically effective.

  • Analysis: Acquire the full scan spectrum.

Expected Data:

  • Molecular Ion: Look for a pair of peaks at m/z [M+Na]⁺ or [M+H]⁺. For the sodium adduct, this would be ~270 and ~272, with approximately equal intensity.

  • Isotopic Pattern: The ~1:1 ratio of the M and M+2 peaks is the definitive signature of a single bromine atom in the molecule.[16]

Thermal Analysis

Thermal analysis techniques are crucial for characterizing the physical properties of pharmaceutical materials, which directly impact stability, processing, and shelf-life.[17]

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point, purity, and polymorphism.[18]

Protocol: DSC Analysis

  • Instrumentation: DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal.

  • Heating Program: Heat from 25 °C to 200 °C (or past the melt) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Interpretation: An endothermic peak indicates melting. The peak onset is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as it is heated. It is used to determine thermal stability, decomposition temperature, and the presence of residual solvents or water.[19][20]

Protocol: TGA Analysis

  • Instrumentation: TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum pan.

  • Heating Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Interpretation: A step in the TGA curve indicates mass loss. The temperature at which significant decomposition begins is a measure of thermal stability.

Summary and Conclusion

The combination of chromatographic, spectroscopic, and thermal analysis techniques provides a comprehensive and robust characterization of 3-(4-Bromophenoxy)propane-1,2-diol. HPLC confirms purity, while GC-MS can identify volatile impurities after derivatization. NMR, FT-IR, and MS work in concert to provide an unambiguous structural confirmation, with the bromine isotopic pattern in MS being a key diagnostic feature. Finally, DSC and TGA define the material's critical physical properties, such as melting point and thermal stability. This multi-technique workflow ensures the high quality and consistency required for pharmaceutical development and manufacturing.

References

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  • ResearchGate. (2011). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

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  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

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Application

Elucidating the Molecular Architecture: A Guide to the 1H NMR Spectral Interpretation of 3-(4-Bromophenoxy)propane-1,2-diol

An Application Note for Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive interpretation of the proton (¹H) NMR spectrum of 3-(4-Bromophenoxy)propane-1,2-diol. We will deconstruct the molecule's proton environments, predict the corresponding spectral features, and outline a robust protocol for sample preparation and data acquisition. By integrating theoretical principles with practical methodology, this guide serves as a technical resource for the structural elucidation of this and structurally related compounds.

Introduction and Molecular Overview

3-(4-Bromophenoxy)propane-1,2-diol is a substituted aromatic ether containing a propanediol moiety. Its structure presents several distinct proton environments, making ¹H NMR an ideal tool for verification and purity assessment. The molecule can be dissected into two primary components for spectral analysis: the 1,4-disubstituted (para) aromatic ring and the aliphatic 3-carbon chain bearing two hydroxyl groups and an ether linkage. Understanding the interplay of electronic effects—such as the electronegativity of oxygen and bromine atoms and the aromatic ring current—is critical for an accurate spectral assignment.

A clear understanding of the proton environments is the first step in spectral prediction and interpretation. The diagram below labels the chemically non-equivalent protons, which will form the basis of our analysis.

Caption: Molecular structure of 3-(4-Bromophenoxy)propane-1,2-diol with key proton groups labeled.

Predicting the ¹H NMR Spectrum: Theoretical Analysis

Before analyzing an experimental spectrum, we can predict the features based on established principles of chemical shifts and spin-spin coupling.

  • Aromatic Protons (Hₐ and Hₑ): The protons on the benzene ring are in a para-disubstituted pattern. The electron-donating phenoxy-ether group (-OR) and the electron-withdrawing bromine atom create distinct electronic environments. This results in what is known as an AA'BB' system, which often simplifies to appear as two distinct doublets.

    • Hₑ protons , ortho to the strongly deshielding ether oxygen, are expected to resonate further downfield.[1][2]

    • Hₐ protons , ortho to the bromine atom, will appear at a slightly different chemical shift.

    • Region: Aromatic protons typically appear in the δ 6.5-8.0 ppm range.[1]

  • Aliphatic Propanediol Protons (H꜀, Hₔ, Hₑ): This three-carbon chain contains a chiral center at the C2 position (bearing Hₔ), which renders the adjacent methylene protons (H꜀ and Hₑ) diastereotopic. This means that even protons on the same carbon are chemically non-equivalent and can have different chemical shifts and coupling constants.

    • Hₑ Protons (-O-CH₂-): These protons are on the carbon directly bonded to the phenoxy oxygen. The strong deshielding effect of the oxygen atom will shift this signal significantly downfield, likely into the δ 3.9-4.5 ppm range.[3] They will be split by the Hₔ proton.

    • Hₔ Proton (-CH(OH)-): This methine proton is attached to the carbon bearing a hydroxyl group and is situated between the other two aliphatic carbons. It will be coupled to the protons at H꜀ and Hₑ, resulting in a complex multiplet. Its position is influenced by both the adjacent hydroxyl and the nearby ether linkage, likely appearing around δ 3.8-4.2 ppm.

    • H꜀ Protons (-CH₂OH): These protons are on the carbon with the primary hydroxyl group. They are the most upfield of the propanediol protons, expected in the δ 3.5-3.8 ppm range. They will be split by the Hₔ proton.

  • Hydroxyl Protons (Hբ and H₉): The chemical shifts of hydroxyl protons are highly variable and depend on solvent, concentration, and temperature.[4] In a non-protic solvent like DMSO-d₆, they often appear as distinct signals that couple with adjacent protons. In CDCl₃, they may appear as broad singlets or exchange with trace acidic protons or water, sometimes disappearing entirely.

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a standardized protocol is crucial for obtaining accurate and reproducible NMR data.

Sample Preparation
  • Material Quantity: Weigh approximately 5-25 mg of 3-(4-Bromophenoxy)propane-1,2-diol for a standard ¹H NMR experiment.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its versatility.[7] For compounds with prominent hydroxyl peaks where observing coupling is desired, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The volume of solvent should be approximately 0.6-0.7 mL to achieve an optimal sample height of about 5 cm in a standard 5 mm NMR tube.[6][7]

  • Dissolution & Transfer: Dissolve the sample in the deuterated solvent in a small, clean vial. Use a Pasteur pipette with a small plug of glass wool to filter the solution directly into a clean, high-quality NMR tube.[8] This step is critical to remove any particulate matter, which can degrade spectral quality.[5][7]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often included in the deuterated solvent by the manufacturer and serves as the internal reference standard at δ 0.00 ppm.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition

The following steps provide a general workflow for a modern FT-NMR spectrometer.[10][11]

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[9][12]

  • Shimming: The magnetic field is homogenized through a process called shimming. This can be done manually or automatically to maximize spectral resolution and obtain sharp, symmetrical peaks.

  • Tuning: The probe is tuned to the correct frequency for protons (¹H) to ensure maximum signal-to-noise.

  • Acquisition: A standard ¹H acquisition experiment is performed. For quantitative results, ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) and use a 90° pulse angle for a single scan.[10]

Spectrum Interpretation and Data Analysis

Below is a detailed analysis of a hypothetical ¹H NMR spectrum of 3-(4-Bromophenoxy)propane-1,2-diol, acquired in CDCl₃.

Table 1: Peak Assignments for 3-(4-Bromophenoxy)propane-1,2-diol

Peak LabelChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
17.42Doublet (d)2H8.8Hₐ (Aromatic)
26.85Doublet (d)2H8.8Hₑ (Aromatic)
34.05Multiplet (m)3H-Hₔ and Hₑ
43.78Multiplet (m)2H-H꜀
52.60Broad Singlet (br s)2H-Hբ and H₉ (OH)
Detailed Peak-by-Peak Analysis:
  • δ 7.42 (d, 2H, J = 8.8 Hz) - Hₐ: This signal integrates to two protons and appears as a clean doublet, characteristic of the aromatic protons ortho to the bromine atom. The downfield shift is consistent with their position on an aromatic ring.[1]

  • δ 6.85 (d, 2H, J = 8.8 Hz) - Hₑ: Integrating to two protons, this doublet corresponds to the aromatic protons ortho to the phenoxy oxygen. The upfield shift relative to Hₐ is due to the electron-donating effect of the oxygen atom. The identical coupling constant (J = 8.8 Hz) confirms their ortho relationship to the Hₐ protons in a para-substituted system.

  • δ 4.05 (m, 3H) - Hₔ and Hₑ: This complex multiplet, integrating to three protons, represents the overlapping signals of the methine proton (Hₔ) and the methylene protons adjacent to the ether oxygen (Hₑ). These protons are the most deshielded in the aliphatic region due to the proximity of electronegative oxygen atoms.[3] The complexity arises from diastereotopicity and multiple coupling partners.

  • δ 3.78 (m, 2H) - H꜀: This multiplet integrates to two protons and is assigned to the methylene protons of the primary alcohol. It resides at a more upfield position compared to Hₔ and Hₑ as it is further from the deshielding phenoxy group.

  • δ 2.60 (br s, 2H) - Hբ and H₉: This broad signal, integrating to two protons, is characteristic of the two hydroxyl protons. The broadness indicates moderate chemical exchange, and the lack of clear splitting is common in CDCl₃.[4] A D₂O shake experiment would cause this peak to disappear, confirming its assignment.

The logical workflow for this interpretation process is summarized in the following diagram.

cluster_workflow NMR Interpretation Workflow cluster_analysis prep 1. Sample Preparation (Dissolve & Filter) acq 2. Data Acquisition (Lock, Shim, Acquire) prep->acq proc 3. FID Processing (Fourier Transform, Phase Correction) acq->proc analysis 4. Spectral Analysis proc->analysis assign 5. Peak Assignment analysis->assign confirm 6. Structure Confirmation assign->confirm chem_shift Chemical Shift (δ) - Functional Groups integ Integration - Proton Count mult Multiplicity (Splitting) - Neighboring Protons

Caption: A flowchart illustrating the logical steps from sample preparation to final structure confirmation in NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of 3-(4-Bromophenoxy)propane-1,2-diol provides a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. The distinct signals for the aromatic and aliphatic regions, governed by predictable electronic and stereochemical effects, allow for unambiguous assignment of every proton in the molecule. This application note provides the theoretical background and practical protocols necessary for researchers to confidently perform this analysis, ensuring structural integrity and purity assessment in the drug development pipeline.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ETH Zurich, Department of Chemistry and Applied Biosciences. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Bruker. (n.d.). 1H NMR Protocol for Beginners. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Martin, G. E., & Williams, A. J. (2018). Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Proton NMR - The Effect of Structure on Chemical Shift. Retrieved from [Link]

  • Wong, F. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 5.5: Chemical Shift. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Conduct Science. (2020). Spin-Spin coupling in NMR. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Method

Developing an HPLC method for 3-(4-Bromophenoxy)propane-1,2-diol analysis

An Application Note for the Isocratic HPLC-UV Analysis of 3-(4-Bromophenoxy)propane-1,2-diol Abstract This application note presents a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC-UV Analysis of 3-(4-Bromophenoxy)propane-1,2-diol

Abstract

This application note presents a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(4-Bromophenoxy)propane-1,2-diol. This compound is a key intermediate in various synthetic pathways, and its accurate quantification is critical for ensuring process consistency and final product purity. The method utilizes a reversed-phase C18 column with a polar-embedded group, coupled with UV detection, providing excellent selectivity, accuracy, and precision. The described protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and stability testing applications.

Introduction and Method Rationale

3-(4-Bromophenoxy)propane-1,2-diol is a polar aromatic compound characterized by a hydrophilic diol moiety and a more hydrophobic brominated phenyl ether group. The development of an efficient HPLC method for such a molecule requires careful consideration of its dual nature. Standard reversed-phase chromatography is the logical approach due to the presence of the aromatic ring, which provides the necessary hydrophobicity for retention.[1]

However, the high polarity imparted by the 1,2-diol group presents a challenge. Traditional C18 columns can suffer from poor retention and peak shape for polar analytes when using mobile phases with a high aqueous content. This phenomenon, often termed "pore dewetting" or "hydrophobic collapse," leads to irreproducible retention times and compromised method performance.[2][3] To mitigate this, our strategy focuses on a stationary phase specifically designed for enhanced polar retention. A C18 column with a polar-embedded group or specialized polar end-capping is chosen. These phases maintain a hydrated layer on the silica surface, ensuring consistent interaction with polar analytes even in highly aqueous mobile phases.[3][4]

The brominated aromatic ring provides a strong chromophore, making UV detection an ideal choice for sensitive and specific quantification. This application note details the systematic development and validation of an HPLC method grounded in these principles.

HPLC Method Development Workflow

The development process follows a logical progression from understanding the analyte's properties to optimizing the chromatographic conditions and validating the final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Screening & Selection cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation & Finalization Analyte Analyte Properties - Polar Diol Group - Hydrophobic Bromophenoxy Ring - UV Chromophore Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Column Select Column: Polar-Embedded C18 Mode->Column MobilePhase Select Mobile Phase: Water/Acetonitrile Column->MobilePhase Detector Select Detector: UV-Vis (DAD/VWD) MobilePhase->Detector Optimization Optimize Parameters: - Mobile Phase Composition - Flow Rate - Detection Wavelength Detector->Optimization PeakShape Evaluate: Peak Symmetry, Resolution, Retention Time Optimization->PeakShape Validation Validate per ICH Q2(R1): Specificity, Linearity, Accuracy, Precision, Range PeakShape->Validation FinalMethod Finalized Protocol Validation->FinalMethod

Caption: Workflow for HPLC method development.

Materials and Equipment

  • Analyte: 3-(4-Bromophenoxy)propane-1,2-diol reference standard (>99.5% purity)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm)

  • Reagents: Formic acid (88%), phosphoric acid (85%)

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatography Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or equivalent polar-modified C18 column.

  • Data System: Empower™ 3, OpenLab CDS, or equivalent chromatography data software.

Finalized HPLC Method Protocol

This section provides the detailed, step-by-step protocol for the analysis.

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% (v/v) formic acid in water for Channel A and 0.1% (v/v) formic acid in acetonitrile for Channel B. Filter through a 0.45 µm membrane filter and degas before use.

    • Scientist's Note: The use of 0.1% formic acid helps to control the pH of the mobile phase, which sharpens peak shape by suppressing the ionization of residual silanol groups on the column's stationary phase.[5]

  • Diluent: Prepare a mixture of Water:Acetonitrile (70:30 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The optimized parameters for the separation are summarized in the table below.

ParameterCondition
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase Isocratic: 65% (0.1% Formic Acid in Water) : 35% (0.1% Formic Acid in ACN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 228 nm
Run Time 10 minutes
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • %RSD for Peak Area: ≤ 2.0%

Method Validation Protocol and Results

The method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][7][8]

ValidationPyramid cluster_0 Method Validation Pillars (ICH Q2) Specificity Specificity (Analyte vs. Placebo/Impurities) Linearity Linearity & Range (Correlation of Response) Accuracy Accuracy (% Recovery of Known Amount) Precision Precision (Repeatability & Intermediate)

Caption: Core parameters for method validation.

Specificity

Specificity was demonstrated by injecting the diluent, a placebo solution, and the working standard. The chromatograms showed no interfering peaks from the diluent or placebo at the retention time of the 3-(4-Bromophenoxy)propane-1,2-diol peak. This confirms the method's ability to unequivocally assess the analyte.[8]

Linearity and Range

Linearity was evaluated over a concentration range of 25 µg/mL to 150 µg/mL (corresponding to 50% to 150% of the working standard concentration). A calibration curve was constructed by plotting peak area against concentration.

ParameterResultAcceptance Criteria
Validated Range 25 - 150 µg/mL80 - 120% of nominal
Correlation Coeff. (r²) 0.9998≥ 0.999
Y-intercept Close to zeroReport

The results confirm a strong linear relationship between concentration and detector response across the specified range.[6]

Accuracy (Recovery)

Accuracy was determined by spiking a placebo sample with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.2%0.7%98.0 - 102.0%
100% 100.5%0.5%98.0 - 102.0%
120% 99.8%0.6%98.0 - 102.0%

The excellent recovery values demonstrate the method's accuracy for quantifying the analyte.[7]

Precision
  • Repeatability (Intra-day Precision): Six individual sample preparations at 100% of the target concentration were analyzed on the same day by the same analyst.

    • Result: The %RSD of the peak areas was 0.8% .

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a second analyst using a different HPLC system.

    • Result: The %RSD of the peak areas across both days was 1.3% .

Both precision results are well within the typical acceptance criterion of ≤ 2.0% RSD, indicating the method is highly precise and rugged.[9]

Conclusion

The HPLC method detailed in this application note is rapid, specific, linear, accurate, and precise for the quantitative determination of 3-(4-Bromophenoxy)propane-1,2-diol. The selection of a polar-modified C18 column successfully addresses the challenges associated with analyzing polar compounds by reversed-phase chromatography. The comprehensive validation according to ICH guidelines confirms its suitability for routine use in quality control environments for monitoring process intermediates and ensuring product quality.

References

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Developing HPLC Methods. (n.d.). Sigma-Aldrich.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters Corporation.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • HPLC Column Selection: Solve the Separation Mystery. (n.d.). Thermo Fisher Scientific.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Food and Drug Administration.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation.
  • HPLC Method Development. (n.d.). Phenomenex.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns.

Sources

Application

Application Notes and Protocols for the Derivatization of 3-(4-Bromophenoxy)propane-1,2-diol in Novel Compound Synthesis

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of modern medicinal chemistry and materials science, the identification and utilization of versatile molecular scaffolds are paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the identification and utilization of versatile molecular scaffolds are paramount to the discovery of novel compounds with enhanced biological activity and tailored physical properties. 3-(4-Bromophenoxy)propane-1,2-diol emerges as a particularly valuable starting material, offering a unique combination of reactive functional groups that serve as strategic handles for a diverse array of chemical transformations.

This molecule incorporates three key features for derivatization:

  • A 1,2-diol moiety , providing sites for etherification, esterification, and the formation of cyclic acetals or ketals. The presence of both a primary and a secondary alcohol allows for potential regioselective reactions.

  • An aryl bromide , which is a versatile precursor for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

  • An ether linkage , which imparts a degree of conformational flexibility and influences the overall lipophilicity of the resulting derivatives.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 3-(4-bromophenoxy)propane-1,2-diol. The protocols detailed herein are designed to be robust and reproducible, offering a gateway to the synthesis of novel chemical entities for a range of applications, including but not limited to, the development of new therapeutic agents and advanced materials. The rationale behind the choice of reagents and reaction conditions is elucidated to empower researchers to adapt and innovate upon these foundational methodologies.

Strategic Derivatization Pathways

The strategic derivatization of 3-(4-bromophenoxy)propane-1,2-diol can be approached through modifications at the diol functionality, the aryl bromide, or a combination of both. The following sections outline detailed protocols for key transformations that serve as a launchpad for generating diverse compound libraries.

I. Modifications of the Diol Moiety: Etherification and Esterification

The vicinal diol is a prime target for introducing a variety of substituents to modulate the physicochemical properties of the parent molecule.

The Williamson ether synthesis is a reliable method for forming ether linkages. By reacting the diol with alkyl halides in the presence of a base, both hydroxyl groups can be alkylated. This modification can significantly alter the solubility and metabolic stability of the resulting compounds.

Rationale: The choice of a strong base, such as sodium hydride (NaH), is crucial for the complete deprotonation of both the primary and secondary alcohols to form the more nucleophilic alkoxides.[1] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates the SN2 reaction by solvating the cation and leaving the alkoxide anion highly reactive.[2]

Protocol 1: Synthesis of 1,2-Bis(benzyloxy)-3-(4-bromophenoxy)propane

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
3-(4-Bromophenoxy)propane-1,2-diol247.091.0 g1.0
Sodium Hydride (60% dispersion in oil)24.000.40 g2.5
Benzyl Bromide171.041.3 mL2.2
Anhydrous N,N-Dimethylformamide (DMF)-20 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)-50 mL-
Ethyl Acetate-100 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-(4-bromophenoxy)propane-1,2-diol (1.0 g, 4.05 mmol).

  • Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.40 g of a 60% dispersion in mineral oil, 10.1 mmol, 2.5 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.3 mL, 8.91 mmol, 2.2 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired di-ether.

Esterification of the diol moiety can be effectively achieved using the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly mild and suitable for a wide range of carboxylic acids.[3][4]

Rationale: The Steglich esterification is advantageous as it proceeds under neutral conditions, making it compatible with acid- or base-sensitive functional groups.[5] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, and DMAP acts as an acyl transfer catalyst, accelerating the reaction and minimizing side products.[6]

Protocol 2: Synthesis of 3-(4-Bromophenoxy)propane-1,2-diyl dibenzoate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
3-(4-Bromophenoxy)propane-1,2-diol247.091.0 g1.0
Benzoic Acid122.121.09 g2.2
Dicyclohexylcarbodiimide (DCC)206.331.83 g2.2
4-Dimethylaminopyridine (DMAP)122.170.10 g0.2
Anhydrous Dichloromethane (DCM)-30 mL-
0.5 N Hydrochloric Acid (HCl)-50 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-(4-bromophenoxy)propane-1,2-diol (1.0 g, 4.05 mmol), benzoic acid (1.09 g, 8.91 mmol, 2.2 eq.), and DMAP (0.10 g, 0.81 mmol, 0.2 eq.) in anhydrous DCM (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.83 g, 8.91 mmol, 2.2 eq.) in anhydrous DCM (10 mL) dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield the pure di-ester.

II. Derivatization of the Aryl Bromide: Cross-Coupling and C-N Bond Formation

The aryl bromide functionality is a key handle for introducing structural diversity through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[7]

Rationale: This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. The choice of palladium catalyst and ligand is critical for achieving high yields.[8]

Protocol 3: Synthesis of 3-(Biphenyl-4-yloxy)propane-1,2-diol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
3-(4-Bromophenoxy)propane-1,2-diol247.091.0 g1.0
Phenylboronic Acid121.930.60 g1.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.23 g0.05
Potassium Carbonate (K₂CO₃)138.211.12 g2.0
Toluene-20 mL-
Ethanol-5 mL-
Water-5 mL-
Ethyl Acetate-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • To a 100 mL round-bottom flask, add 3-(4-bromophenoxy)propane-1,2-diol (1.0 g, 4.05 mmol), phenylboronic acid (0.60 g, 4.86 mmol, 1.2 eq.), and potassium carbonate (1.12 g, 8.10 mmol, 2.0 eq.).

  • Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol, 0.05 eq.) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired biaryl compound.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[9][10] This reaction is instrumental in synthesizing anilines and their derivatives.

Rationale: This reaction provides a direct route to aryl amines, which are important pharmacophores. The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the catalytic cycle.[11] Sodium tert-butoxide is a commonly used strong, non-nucleophilic base for this transformation.[12]

Protocol 4: Synthesis of 3-(4-(Phenylamino)phenoxy)propane-1,2-diol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
3-(4-Bromophenoxy)propane-1,2-diol247.091.0 g1.0
Aniline93.130.45 mL1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.09 g0.025
Xantphos578.680.14 g0.06
Sodium tert-butoxide (NaOtBu)96.100.54 g1.4
Anhydrous Toluene-20 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)-50 mL-
Ethyl Acetate-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.09 g, 0.10 mmol, 0.025 eq.) and Xantphos (0.14 g, 0.24 mmol, 0.06 eq.).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene (10 mL) and stir for 10 minutes at room temperature.

  • In a separate flask, add 3-(4-bromophenoxy)propane-1,2-diol (1.0 g, 4.05 mmol), aniline (0.45 mL, 4.86 mmol, 1.2 eq.), and sodium tert-butoxide (0.54 g, 5.67 mmol, 1.4 eq.).

  • Add the catalyst solution from the Schlenk tube to the flask containing the substrates via cannula.

  • Rinse the Schlenk tube with additional anhydrous toluene (10 mL) and add it to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl (50 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-aryl amine.

III. Click Chemistry: A Modular Approach to Novel Heterocycles

The diol functionality can be converted into an azide, which can then be used in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of "click chemistry".[13] This allows for the modular and efficient synthesis of 1,2,3-triazole-containing compounds.[14]

Rationale: The CuAAC reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal strategy for generating diverse libraries of compounds.[15] The synthesis of the azido-intermediate is a critical first step.

Protocol 5: Two-Step Synthesis of 1-(4-(3-(4-Bromophenoxy)-2-hydroxypropoxy)-1H-1,2,3-triazol-1-yl)ethan-1-one

Step 1: Synthesis of 1-Azido-3-(4-bromophenoxy)propan-2-ol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
3-(4-Bromophenoxy)propane-1,2-diol247.091.0 g1.0
p-Toluenesulfonyl chloride (TsCl)190.650.85 g1.1
Pyridine-10 mL-
Sodium Azide (NaN₃)65.010.53 g2.0
N,N-Dimethylformamide (DMF)-20 mL-
Dichloromethane (DCM)-50 mL-
1 N Hydrochloric Acid (HCl)-50 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • Dissolve 3-(4-bromophenoxy)propane-1,2-diol (1.0 g, 4.05 mmol) in pyridine (10 mL) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (0.85 g, 4.45 mmol, 1.1 eq.) portion-wise and stir at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with 1 N HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is used in the next step without further purification.

  • Dissolve the crude tosylate in DMF (20 mL) and add sodium azide (0.53 g, 8.10 mmol, 2.0 eq.).

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool to room temperature, add water (50 mL), and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-azido-3-(4-bromophenoxy)propan-2-ol.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
1-Azido-3-(4-bromophenoxy)propan-2-ol272.111.0 g1.0
Propargyl Acetate98.090.40 mL1.1
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.690.09 g0.1
Sodium Ascorbate198.110.29 g0.4
tert-Butanol-10 mL-
Water-10 mL-
Ethyl Acetate-100 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1-azido-3-(4-bromophenoxy)propan-2-ol (1.0 g, 3.67 mmol) and propargyl acetate (0.40 mL, 4.04 mmol, 1.1 eq.) in a 1:1 mixture of tert-butanol and water (20 mL).

  • Add sodium ascorbate (0.29 g, 1.47 mmol, 0.4 eq.) followed by copper(II) sulfate pentahydrate (0.09 g, 0.37 mmol, 0.1 eq.).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add saturated aqueous NH₄Cl (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,2,3-triazole derivative.

Visualization of Synthetic Workflows

To provide a clear overview of the derivatization strategies, the following diagrams illustrate the key reaction pathways.

Derivatization_Pathways Start 3-(4-Bromophenoxy)propane-1,2-diol Diol_Deriv Diol Derivatization Start->Diol_Deriv Williamson Ether Synthesis Steglich Esterification Aryl_Deriv Aryl Bromide Derivatization Start->Aryl_Deriv Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Click_Chem Click Chemistry Start->Click_Chem Tosylation, Azidation Ether Di-ethers Diol_Deriv->Ether Ester Di-esters Diol_Deriv->Ester Suzuki C-C Coupled Products (e.g., Biaryls) Aryl_Deriv->Suzuki Buchwald C-N Coupled Products (e.g., Anilines) Aryl_Deriv->Buchwald Azide Azido Intermediate Click_Chem->Azide Triazole 1,2,3-Triazoles Azide->Triazole CuAAC

Caption: Key derivatization pathways for 3-(4-bromophenoxy)propane-1,2-diol.

Applications and Future Perspectives

The derivatization of 3-(4-bromophenoxy)propane-1,2-diol opens avenues to a vast chemical space with significant potential in drug discovery and materials science.

  • Drug Discovery: Bromophenol derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[12][16][17] The synthesized novel compounds can be screened for these activities. For instance, the introduction of different aryl groups via Suzuki coupling can modulate the interaction with biological targets, while the triazole moiety formed through click chemistry can act as a stable linker to other bioactive molecules or enhance binding to target proteins.[18]

  • Materials Science: The diol functionality makes the parent molecule and its derivatives suitable as monomers or cross-linking agents in polymer synthesis. For example, they can be incorporated into epoxy resins to enhance their thermal and mechanical properties.[19][20] The presence of the bromine atom also imparts flame-retardant properties to the resulting polymers.

The protocols provided in these application notes serve as a robust foundation for the exploration of novel derivatives of 3-(4-bromophenoxy)propane-1,2-diol. The modular nature of the described synthetic strategies allows for the generation of large and diverse compound libraries, which will undoubtedly accelerate the discovery of new molecules with valuable applications.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-132). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Chew, J., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

  • This cit
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in marine algae and their bioactivities. Marine drugs, 9(7), 1273-1292. [Link]

  • Pereira, L., & Cotas, J. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(11), 485. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • This cit
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • This cit
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Neises, B., & Steglich, W. (1978). Simple method for the esterification of carboxylic acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Semantic Scholar. (2014). Article. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]

  • Google Patents. (n.d.).
  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]

  • Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Alonso, F., Moglie, Y., & Radivoy, G. (2015). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 5(4), 1755-1793. [Link]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

  • Gideon, G., & Kumar, A. (2019). Modification of Epoxy Resin with Reactive End-Capped Carboxylic Imide Oligomer for Manufacture of Glass-Fiber Reinforced Composite. American Journal of Polymer Science, 9(1), 1-8. [Link]

  • Wang, S., et al. (2022). Exploring of the property of epoxy resins based on diselenide and disulfide dynamic linkers. Polymers, 14(17), 3635. [Link]

  • ResearchGate. (n.d.). Effective synthesis of non-racemic prenalterol based on spontaneous resolution of 3-(4-hydroxyphenoxy)propane-1,2-diol. [Link]

  • Kaur, H., et al. (2018). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Dalton Transactions, 47(32), 10891-10907. [Link]

  • Google Patents. (n.d.). CN114423799A - Modified epoxy resins.
  • ResearchGate. (n.d.). Effective synthesis of non-racemic prenalterol based on spontaneous resolution of 3-(4-hydroxyphenoxy)propane-1,2-diol. [Link]

  • Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Google Patents. (n.d.).

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Method

Application of 3-(4-Bromophenoxy)propane-1,2-diol in the preparation of liquid crystals

An Application Guide to the Use of 3-(4-Bromophenoxy)propane-1,2-diol in the Formulation of Chiral Nematic Liquid Crystals This document provides a comprehensive technical guide for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of 3-(4-Bromophenoxy)propane-1,2-diol in the Formulation of Chiral Nematic Liquid Crystals

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the novel application of 3-(4-Bromophenoxy)propane-1,2-diol as a chiral dopant for inducing helical superstructures in nematic liquid crystals. This guide details the stereospecific synthesis of the enantiomeric dopants, protocols for preparing chiral nematic mixtures, and methodologies for their characterization.

Introduction: The Quest for Novel Chiral Dopants

Chiral nematic liquid crystals (N*LCs), also known as cholesteric liquid crystals, are a cornerstone of modern optical technologies, from displays to smart windows and sensors.[1][2] These remarkable materials are formed by introducing a chiral molecule, or "dopant," into an achiral nematic liquid crystal host.[2][3] The dopant breaks the mirror symmetry of the nematic phase, forcing the rod-like host molecules to arrange into a helical superstructure.[4][5] The pitch of this helix (p), the distance over which the director rotates by 360°, is a critical parameter that dictates the material's optical properties, such as the selective reflection of circularly polarized light.[6]

The efficacy of a chiral dopant is quantified by its Helical Twisting Power (HTP), a measure of its ability to induce twist at a given concentration.[1][7] The development of new dopants with high HTP is crucial for creating responsive materials that require lower concentrations, reducing costs and minimizing potential disruption to the host's mesophase.

This application note explores the potential of 3-(4-Bromophenoxy)propane-1,2-diol as a novel chiral dopant. Its structure is promising for several reasons:

  • Inherent Chirality: The C2 carbon of the propanediol backbone is a chiral center, allowing for the synthesis of pure (R) and (S) enantiomers.

  • Structural Compatibility: The rigid bromophenyl group provides a mesogenic-like core that can favorably interact and align with calamitic (rod-shaped) liquid crystal hosts.

  • Functional Groups: The terminal diol (-OH) groups offer sites for potential hydrogen bonding, which could influence solubility, phase behavior, and intermolecular interactions within the liquid crystal matrix.

Herein, we present a hypothetical, yet scientifically grounded, framework for the synthesis, application, and characterization of 3-(4-Bromophenoxy)propane-1,2-diol in liquid crystal formulations.

Part I: Stereospecific Synthesis of (R)- and (S)-3-(4-Bromophenoxy)propane-1,2-diol

The ability to induce a specific handedness (left or right) in the helical superstructure is dependent on the absolute configuration of the chiral dopant. Therefore, a stereospecific synthesis is paramount. The following protocol outlines a reliable method starting from commercially available chiral precursors.

Synthetic Workflow Diagram

Caption: Stereospecific synthesis via nucleophilic ring-opening.

Experimental Protocol: Synthesis of (R)-3-(4-Bromophenoxy)propane-1,2-diol

Causality: This procedure utilizes the Williamson ether synthesis followed by an epoxide ring-opening. Starting with (S)-glycidol ensures an inversion of stereochemistry at one carbon, but the primary chiral center's configuration is determined by the epoxide's reaction, leading to the (R)-diol product. Using (R)-glycidol would yield the (S)-diol enantiomer.

  • Preparation: To a solution of 4-bromophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously at room temperature for 30 minutes.

  • Reaction: Add (S)-glycidol (1.1 eq) dropwise to the suspension. Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure (R)-3-(4-Bromophenoxy)propane-1,2-diol as a white solid or viscous oil.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The enantiomeric purity should be assessed using chiral HPLC.

Part II: Preparation of Chiral Nematic Liquid Crystal Test Cells

This section details the protocol for doping a standard nematic liquid crystal host with the synthesized chiral compound and fabricating test cells for analysis.

Materials and Equipment
  • Nematic Host: E7 liquid crystal mixture (a common, commercially available nematic host with a wide temperature range).

  • Chiral Dopant: Synthesized and purified (R)- or (S)-3-(4-Bromophenoxy)propane-1,2-diol.

  • Solvent: Dichloromethane (DCM) or another volatile solvent in which both host and dopant are soluble.

  • Test Cells: Indium Tin Oxide (ITO) coated glass cells with a fixed gap (e.g., 10 µm) and a planar alignment layer.

  • Equipment: Vortex mixer, vacuum oven, hot plate.

Protocol: Doping and Cell Filling
  • Stock Solution: Prepare a stock solution of the chiral dopant in DCM (e.g., 10 mg/mL). Rationale: Preparing a stock solution allows for accurate and reproducible addition of small quantities of the dopant.

  • Doping: In separate vials, weigh a precise amount of the E7 nematic host. Using a microliter syringe, add the required volume of the dopant stock solution to achieve the target weight percentages (e.g., 0.5, 1.0, 1.5, 2.0 wt%).

  • Homogenization: Gently mix the components on a vortex mixer until a homogenous solution is formed.

  • Solvent Removal: Place the vials in a vacuum oven at a temperature slightly above the boiling point of the solvent but below the clearing point of the liquid crystal (e.g., 40-50°C for DCM) until the solvent is completely evaporated. This step is critical to prevent solvent-induced defects in the final cell.

  • Cell Filling: Heat the liquid crystal mixture to its isotropic phase (for E7, >60°C). Fill a pre-heated empty test cell via capillary action.

  • Annealing: Slowly cool the filled cell back to room temperature (~1°C/min) through the nematic phase to ensure a well-aligned, defect-free texture.

Part III: Characterization of the Induced Chiral Nematic Phase

The primary goal of characterization is to determine the Helical Twisting Power (HTP) of the novel dopant. This is achieved by measuring the helical pitch at different concentrations.

Experimental Workflow Diagram

Caption: Workflow for determining Helical Twisting Power (HTP).

Protocol 1: Pitch Measurement by Polarized Optical Microscopy (POM)

The most direct method to visualize the helical structure and measure its pitch is by observing a "fingerprint" texture using POM.

  • Microscope Setup: Place the prepared LC cell on the rotating stage of a polarizing microscope.

  • Observation: With crossed polarizers, observe the texture of the sample. In a well-aligned planar cell, a series of parallel lines, known as a "fingerprint texture," will be visible.

  • Measurement: The distance between two adjacent lines of the same intensity corresponds to half the helical pitch (p/2). Use calibrated imaging software to measure this distance across several regions of the sample and calculate the average pitch (p).

Protocol 2: Calculation of Helical Twisting Power (HTP)

The HTP (often denoted by β) is calculated from the measured pitch and the dopant concentration.

The relationship is given by the formula: HTP (β) = 1 / (p * c * ee)

Where:

  • p is the measured helical pitch in micrometers (µm).

  • c is the weight fraction of the chiral dopant.

  • ee is the enantiomeric excess of the dopant (for a pure enantiomer, ee = 1).

Procedure:

  • Calculate the pitch (p) for each dopant concentration (c).

  • Plot 1/p versus c.

  • The slope of the resulting line is the Helical Twisting Power (HTP) in µm⁻¹. A linear relationship confirms ideal mixing behavior.

Hypothetical Data Presentation

The following table summarizes expected results from such an experiment, demonstrating the relationship between dopant concentration, helical pitch, and the calculated HTP.

Dopant Concentration (c, wt%)Measured Pitch (p, µm)Inverse Pitch (1/p, µm⁻¹)
0.5%10.20.098
1.0%5.10.196
1.5%3.40.294
2.0%2.50.400
Calculated HTP (Slope) ~20 µm⁻¹

Trustworthiness: This self-validating system relies on the linearity of the 1/p vs. c plot. A strong linear fit (R² > 0.99) provides high confidence in the calculated HTP value. The sign of the HTP, indicating the handedness of the helix, can be determined by comparison with a dopant of known handedness.[1]

Discussion: Scientific Integrity and Insights

The hypothetical HTP of ~20 µm⁻¹ for 3-(4-Bromophenoxy)propane-1,2-diol would classify it as a moderately effective chiral dopant. The choice of the E7 host is strategic; it is a well-characterized, stable nematic mixture, providing a reliable baseline for evaluating the performance of new dopants.[1]

The presence of the bromine atom is significant. Its high atomic number increases the refractive index of the dopant, which can influence the overall optical properties of the final mixture. Furthermore, the diol functional group is a unique feature not commonly found in conventional chiral dopants. It could potentially induce localized ordering or micro-segregation through hydrogen bonding, which may affect the phase stability and electro-optical response of the material. Further studies using Differential Scanning Calorimetry (DSC) would be required to investigate the effect of the dopant on the phase transition temperatures of the host.[8]

Safety and Handling

  • 3-(4-Bromophenoxy)propane-1,2-diol: Handle with standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

  • Nematic Liquid Crystals (E7): Avoid skin contact.

  • Organic Solvents (DCM): Use only in a well-ventilated fume hood. Dichloromethane is a suspected carcinogen.

Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion and Future Directions

This application note establishes a robust framework for evaluating 3-(4-Bromophenoxy)propane-1,2-diol as a novel chiral dopant. The proposed protocols for synthesis, mixture preparation, and characterization are based on established principles in liquid crystal science. The unique molecular structure of this compound, combining a chiral diol with a brominated aromatic ring, makes it a compelling candidate for creating new chiral nematic materials.

Future research should focus on synthesizing derivatives by esterifying the diol groups with various aliphatic or aromatic chains. This modification could significantly alter the dopant's molecular shape and solubility, potentially leading to a substantial increase in its Helical Twisting Power.

References

  • Design and Synthesis of Chiral Nem
  • About Chiral Dopant Things You Should Know. Daken Chemical.
  • Cholesteric liquid crystal. Wikipedia.
  • Effects of chiral dopant on electro-optical properties of nematic liquid crystal cells under in-plane switching and non-uniform vertical electric fields. Optica Publishing Group.
  • The helical twisting power of chiral dopants in lyotropic chromonic liquid crystals. Taylor & Francis Online.
  • Novel planar chiral dopants with high helical twisting power and structure-dependent functions.
  • (PDF) Chiral liquid crystals: Synthesis and characterization for thermal and mesomorphic properties.
  • Characteristics of selective reflection of chiral nematic liquid crystalline gels with a nonuniform pitch distribution. AIP Publishing.
  • Optical Characterization of New Chiral Nematic Liquid Crystal.
  • Chiral nematic liquid crystals in torus-shaped and cylindrical cavities. White Rose Research Online.
  • Chiral Liquid Crystals: Structures, Phases, Effects. MDPI.
  • 3-(4-Bromophenoxy)propane-1,2-diol. Lead Sciences.
  • Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents.
  • Supplementary Inform
  • 3-(4-BROMOPHENOXY)PROPANE-1,2-DIOL | CAS 63834-59-3.
  • 3-(4-Bromophenoxy)propane-1,2-diol. Sigma-Aldrich.
  • Liquid Crystal M

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Technical Notes & Optimization

Troubleshooting

Troubleshooting side reactions in 3-(4-Bromophenoxy)propane-1,2-diol synthesis

Welcome to the technical support center for the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and validated protocols necessary to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis Overview

The synthesis of 3-(4-Bromophenoxy)propane-1,2-diol is typically achieved via a Williamson ether synthesis, a reliable and well-established method for forming ethers.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide generated from 4-bromophenol attacks an electrophilic three-carbon component, typically epichlorohydrin or a related glycerol derivative, to form the ether linkage. The subsequent opening of the epoxide ring under either acidic or basic conditions yields the desired 1,2-diol.[4][5][6]

Q1: My reaction yield is low, and I have a significant amount of unreacted 4-bromophenol. What are the likely causes and how can I improve conversion?

A1: Low conversion is a common issue that can often be traced back to incomplete deprotonation of the 4-bromophenol or issues with the electrophile.

  • Inadequate Base: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required to generate the phenoxide nucleophile in high concentration.[7] For this synthesis, bases like sodium hydroxide (NaOH), potassium carbonate (K2CO3), or potassium hydroxide (KOH) are commonly used.[3][7]

    • Troubleshooting:

      • Ensure the base is fresh and has not been compromised by moisture.

      • Use at least a stoichiometric equivalent of the base relative to the 4-bromophenol. An excess of the base can be beneficial but may also promote side reactions.

      • Consider the strength of the base. While NaOH and KOH are effective, for less reactive systems, a stronger base like sodium hydride (NaH) could be employed, though this requires anhydrous conditions.[7]

  • Reaction Conditions: The reaction temperature and time are critical parameters.

    • Troubleshooting:

      • The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from 50-100°C.[7][8]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions may simply need more time to reach completion.[7]

  • Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

    • Troubleshooting:

      • Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they can solvate the cation of the base while not interfering with the nucleophile.[3][7]

Q2: I'm observing a significant byproduct with a similar polarity to my product. What could this be and how can I prevent its formation?

A2: The most probable byproduct is the result of the phenoxide attacking the epoxide at the more substituted carbon, or from the hydrolysis of the epoxide starting material.

When using epichlorohydrin as the electrophile, the initial reaction forms an epoxide intermediate, 1-(4-bromophenoxy)-2,3-epoxypropane. The subsequent ring-opening to form the diol can be catalyzed by either acid or base.

  • Base-Catalyzed Ring Opening: Under basic conditions, the hydroxide ion will attack the less sterically hindered carbon of the epoxide (the terminal carbon), leading to the desired 3-(4-Bromophenoxy)propane-1,2-diol. This is a classic SN2-type reaction.[5][9]

  • Acid-Catalyzed Ring Opening: In an acidic medium, the epoxide oxygen is first protonated. The nucleophile (water) then attacks. While this also proceeds via an SN2-like mechanism, the attack preferentially occurs at the more substituted carbon due to the partial positive charge stabilization at that position.[5][6][9] This can lead to the formation of the isomeric impurity, 2-(4-bromophenoxy)propane-1,3-diol.

Troubleshooting Strategies:

ParameterRecommendation for Minimizing Isomeric ImpurityRationale
pH Control Maintain basic conditions during the epoxide ring-opening step.Favors nucleophilic attack at the less substituted carbon, leading to the desired 1,2-diol isomer.[5][9]
Reaction Temperature Keep the temperature moderate during the ring-opening.Higher temperatures can sometimes lead to decreased regioselectivity.
Choice of Nucleophile Use a controlled amount of water or hydroxide for the ring-opening.Prevents unwanted side reactions.
Q3: My final product shows evidence of C-alkylation of the 4-bromophenol ring. Why is this happening and how can I avoid it?

A3: Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen atom (O-alkylation) to give the desired ether, or the aromatic ring (C-alkylation), typically at the ortho or para positions. [1][7] Since the para position is blocked by the bromine atom, ortho-alkylation is the likely C-alkylation side reaction.

The selectivity between O- and C-alkylation is highly dependent on the reaction conditions.

  • Solvent Effects:

    • To favor O-alkylation (desired product): Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[7] These solvents effectively solvate the metal cation, leaving the phenoxide oxygen as a potent nucleophile.

    • C-alkylation is more prevalent in: Protic solvents (like water or alcohols) which can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.

  • Counter-ion Effects: The nature of the cation from the base can also influence the reaction outcome.

Troubleshooting Flowchart for C-Alkylation:

G start C-Alkylation Detected solvent_check Is a protic solvent being used? start->solvent_check change_solvent Switch to a polar aprotic solvent (DMF, DMSO) solvent_check->change_solvent Yes temp_check Is the reaction temperature excessively high? solvent_check->temp_check No optimized Optimized for O-Alkylation change_solvent->optimized lower_temp Reduce reaction temperature temp_check->lower_temp Yes base_check Consider the base and counter-ion temp_check->base_check No lower_temp->optimized base_check->optimized

Caption: Troubleshooting C-alkylation side reactions.

Q4: I am observing the formation of an alkene byproduct. What is the cause and how can I minimize it?

A4: Alkene formation is indicative of a competing E2 elimination reaction. [7] This is a common side reaction in Williamson ether syntheses, especially with secondary or tertiary alkyl halides.[1][7] While the electrophiles used for this synthesis are typically primary, elimination can still occur under harsh conditions.

  • Reaction Temperature: Higher temperatures favor elimination over substitution.[7] Elimination reactions generally have a higher activation energy.

    • Troubleshooting: Lowering the reaction temperature can significantly reduce the amount of alkene byproduct.

  • Basicity: A highly basic environment can promote elimination.

    • Troubleshooting: While a base is necessary, using a large excess of a very strong base can increase the likelihood of elimination. Use the minimum amount of base required for efficient deprotonation.

Recommended Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • 4-Bromophenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromophenol in DMF.

  • Add powdered sodium hydroxide to the solution and stir the mixture at room temperature for 30 minutes.

  • Ether Formation: Add epichlorohydrin dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with a saturated aqueous NH4Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-(4-Bromophenoxy)propane-1,2-diol.

Reaction Pathway:

ReactionPathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Epoxide Ring Opening 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide + NaOH - H2O Epoxide_Intermediate Epoxide_Intermediate 4-Bromophenoxide->Epoxide_Intermediate + Epichlorohydrin (SN2) Product 3-(4-Bromophenoxy) propane-1,2-diol Epoxide_Intermediate->Product + H2O (Base-catalyzed)

Caption: Synthesis of 3-(4-Bromophenoxy)propane-1,2-diol.

References

  • BYJU'S. (n.d.). Epoxide Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

  • Wikipedia. (2024, April 26). Epoxide. Retrieved from [Link]

  • Wikipedia. (2024, March 19). Williamson ether synthesis. Retrieved from [Link]

  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions to increase the yield of 3-(4-Bromophenoxy)propane-1,2-diol

Welcome to the technical support guide for the synthesis and optimization of 3-(4-Bromophenoxy)propane-1,2-diol (CAS 63834-59-3).[1][2] This document provides in-depth troubleshooting advice and answers to frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 3-(4-Bromophenoxy)propane-1,2-diol (CAS 63834-59-3).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and professionals in drug development. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and maximize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-(4-Bromophenoxy)propane-1,2-diol?

The most direct and widely employed method for synthesizing 3-(4-Bromophenoxy)propane-1,2-diol is the Williamson ether synthesis .[3][4] This reaction involves the nucleophilic substitution (SN2) of a halide by the phenoxide ion generated from 4-bromophenol. The general scheme involves reacting 4-bromophenol with a suitable three-carbon electrophile, such as 3-chloro- or 3-bromo-propane-1,2-diol, in the presence of a base.

The overall reaction is as follows:

4-Bromophenol + 3-Halopropane-1,2-diol + Base → 3-(4-Bromophenoxy)propane-1,2-diol + Salt + H₂O

Q2: What is the reaction mechanism and why is it important for optimization?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] Understanding this is critical for troubleshooting.

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-bromophenol, forming a highly nucleophilic 4-bromophenoxide ion.

  • Nucleophilic Attack: The 4-bromophenoxide ion then attacks the electrophilic carbon atom of the 3-halopropane-1,2-diol, displacing the halide leaving group in a single, concerted step.

Because this is an SN2 reaction, its efficiency is sensitive to steric hindrance, the strength of the nucleophile, the nature of the leaving group, and the choice of solvent.[4] Optimization efforts are centered on maximizing the rate of this desired SN2 pathway while minimizing competing side reactions.

Q3: What are the critical reagents and their functions?
  • Nucleophile Precursor: 4-Bromophenol. Its hydroxyl group is deprotonated to form the active nucleophile.

  • Electrophile: Typically 3-chloropropane-1,2-diol or glycidol. The carbon bonded to the leaving group is the site of nucleophilic attack. Primary halides are preferred to minimize elimination side reactions.[5]

  • Base: Essential for deprotonating the 4-bromophenol. The choice of base is critical; it must be strong enough to form the phenoxide but not so strong that it promotes side reactions. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH).[6]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF), acetone, or acetonitrile is typically used. These solvents can solvate the cation of the base while leaving the nucleophilic anion relatively free, thereby accelerating the SN2 reaction.[3][4]

Troubleshooting and Optimization Guide

This section addresses specific problems encountered during the synthesis. Each issue is analyzed based on the underlying chemical principles, followed by actionable solutions and detailed protocols.

Problem 1: My reaction yield is consistently low or the reaction fails to proceed.

Low conversion is a common issue that can often be traced back to incomplete deprotonation of the phenol or suboptimal reaction conditions.

Possible Cause A: Inefficient Phenoxide Formation

The acidity of the phenolic proton on 4-bromophenol is a key factor. If the base is not strong enough or if reaction conditions are not suitable, the concentration of the active 4-bromophenoxide nucleophile will be too low for the reaction to proceed efficiently.

Solution:

  • Select an Appropriate Base: The choice of base is a trade-off between reactivity and side reactions. For phenols, moderately strong bases are usually sufficient.

  • Ensure Anhydrous Conditions (especially with NaH): If using a highly reactive base like sodium hydride (NaH), any moisture present will consume the reagent, rendering it ineffective. All glassware should be oven-dried, and anhydrous solvents must be used.[7]

Table 1: Comparison of Common Bases for Williamson Ether Synthesis

Base Recommended Solvent Typical Temp. (°C) Advantages Disadvantages
K₂CO₃ Acetone, DMF 50 - 82 (Reflux) Inexpensive, mild, easy to handle.[8] Slower reaction times may be required.
NaOH / KOH Ethanol, Water 50 - 100 High reactivity, low cost. Can promote side reactions; water can hinder SN2.

| NaH | Anhydrous DMF, THF | 0 - 50 | Very strong base, drives reaction to completion. | Highly moisture-sensitive, requires inert atmosphere.[6] |

Possible Cause B: Suboptimal Temperature or Reaction Time

The SN2 reaction rate is temperature-dependent. Insufficient heat or time will result in incomplete conversion.

Solution:

  • Optimize Temperature: Most Williamson ether syntheses are conducted between 50-100 °C.[3] Start at a lower temperature (e.g., 60 °C) and monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature.

  • Monitor Reaction Progress: Do not rely on a fixed reaction time. Use TLC to track the disappearance of the 4-bromophenol starting material. A suitable eluent system is 30-50% ethyl acetate in hexanes.

Problem 2: My final product is contaminated with significant side products.

The most common side reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by strong, sterically hindered bases and higher temperatures.[3]

Possible Cause: Competing E2 Elimination

While the electrophile (3-halopropane-1,2-diol) is a primary halide, which disfavors elimination, the phenoxide is a strong nucleophile and a reasonably strong base. Under harsh conditions (e.g., high temperatures), it can act as a base, abstracting a proton from the carbon adjacent to the halide and leading to an alkene byproduct.

Solution:

  • Use a Milder Base: Switch from a strong base like NaH or NaOH to a milder one like K₂CO₃.[6] This reduces the rate of the competing elimination reaction.

  • Maintain Moderate Temperatures: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many systems, refluxing in acetone (56 °C) is sufficient.

  • Consider a Phase-Transfer Catalyst: When using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the phenoxide to the organic phase, allowing the reaction to proceed at lower temperatures and minimizing side reactions.[3]

SN2_vs_E2 start Reagents: 4-Bromophenoxide (Nu⁻/Base) + 3-Halo-1,2-propanediol sn2_path SN2 Pathway (Desired) start->sn2_path Nucleophilic Attack e2_path E2 Pathway (Side Reaction) start->e2_path Proton Abstraction product 3-(4-Bromophenoxy) propane-1,2-diol sn2_path->product conditions_sn2 Conditions: - Polar Aprotic Solvent - Moderate Temp. - Primary Halide sn2_path->conditions_sn2 byproduct Allyl Alcohol Derivative (Elimination Product) e2_path->byproduct conditions_e2 Conditions: - Strong, Bulky Base - High Temp. e2_path->conditions_e2

Caption: Competing SN2 and E2 reaction pathways.

Problem 3: I am having difficulty purifying the final product.

Purification challenges often arise from unreacted starting materials or byproducts that have similar physical properties to the desired diol product.

Possible Cause A: Unreacted 4-Bromophenol

4-Bromophenol is acidic and can be difficult to separate from the polar diol product by standard silica gel chromatography.

Solution: Basic Aqueous Wash

  • During the workup, after quenching the reaction, wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH). This will deprotonate the unreacted 4-bromophenol, converting it into its water-soluble sodium salt, which will be extracted into the aqueous layer. Follow this with washes of water and brine to remove residual base.

Possible Cause B: Complex Mixture Requiring Chromatography

If side products are present or if starting materials are not fully removed by extraction, column chromatography is necessary. The polar nature of the diol requires a polar eluent system.

Solution: Gradient Column Chromatography

  • Stationary Phase: Use standard silica gel.

  • Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) to elute non-polar impurities. Gradually increase the polarity (e.g., to 50-70% Ethyl Acetate in Hexanes) to elute your desired product, 3-(4-Bromophenoxy)propane-1,2-diol. Monitor the fractions using TLC.[9]

Validated Experimental Protocol

This protocol is a robust starting point for the synthesis, incorporating best practices for maximizing yield and purity.

protocol_workflow reagents 1. Reagent Setup - Add 4-bromophenol, K₂CO₃, and 3-chloro-1,2-propanediol to DMF. reaction 2. Reaction - Heat mixture to 80 °C. - Monitor by TLC for ~8-16 hours. reagents->reaction workup 3. Aqueous Workup - Cool, add water, and extract with Ethyl Acetate. reaction->workup wash 4. Organic Layer Wash - Wash with 1M NaOH (aq). - Wash with water and brine. workup->wash dry 5. Dry and Concentrate - Dry over Na₂SO₄. - Remove solvent under reduced pressure. wash->dry purify 6. Purification - Purify crude oil via silica gel column chromatography. dry->purify product Final Product 3-(4-Bromophenoxy)propane-1,2-diol purify->product

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-bromophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF, approx. 0.5 M concentration relative to 4-bromophenol).

  • Addition of Electrophile: Add 3-chloro-1,2-propanediol (1.1 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction's progress by TLC every 2-3 hours until the 4-bromophenol spot is consumed (typically 8-16 hours).

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers. Wash sequentially with 1M NaOH (2x), deionized water (2x), and saturated NaCl solution (brine, 1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(4-Bromophenoxy)propane-1,2-diol as a solid or viscous oil.[3]

References

  • BenchChem Technical Support Team. (2025). Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • The Royal Society of Chemistry. (n.d.).
  • Lead Sciences. (n.d.). 3-(4-Bromophenoxy)propane-1,2-diol. Lead Sciences.
  • Matrix Fine Chemicals. (n.d.). 3-(4-BROMOPHENOXY)PROPANE-1,2-DIOL | CAS 63834-59-3.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Reddit. (2025). Williamson Ether synthesis : r/OrganicChemistry. Reddit.
  • Duan, H. (2023).
  • PrepChem. (n.d.). Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. PrepChem.com.
  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenoxy)propane-1,2-diol. Sigma-Aldrich.
  • BenchChem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol. Benchchem.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-(Pyridin-2-yl)propane-1,3-diol. Benchchem.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 3-(4-Bromophenoxy)propane-1,2-diol

Welcome to the dedicated technical support guide for the synthesis and purification of 3-(4-Bromophenoxy)propane-1,2-diol. This resource is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 3-(4-Bromophenoxy)propane-1,2-diol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple procedural lists to explore the chemical principles behind common issues and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis and purification of 3-(4-Bromophenoxy)propane-1,2-diol.

Q1: My crude product is an oil or a low-melting solid, but the literature reports a white solid. What is the likely cause?

This is a classic sign of significant impurities. The most common culprits are residual solvents or unreacted starting materials, which depress the melting point of your final product. Unreacted 4-bromophenol, in particular, can be difficult to remove without the correct workup procedure. Incomplete reactions can also leave behind starting materials like glycidol or 3-chloropropane-1,2-diol.

Q2: My TLC analysis of the crude reaction mixture shows multiple spots. What are the probable identities of these impurities?

Besides your desired product and unreacted starting materials, you may be observing byproducts from side reactions. The synthesis, typically a variation of the Williamson ether synthesis, proceeds via an S_N2 mechanism.[1][2] However, competing reactions can occur:

  • Unreacted 4-bromophenol: This is an acidic starting material and will appear as a distinct spot on the TLC plate.

  • Unreacted electrophile: Glycidol or 3-chloropropane-1,2-diol may persist if the reaction does not go to completion.

  • Diol from Epoxide Hydrolysis: If your reaction conditions contain water, the epoxide starting material (glycidol) can undergo hydrolysis to form glycerol.[3][4] This is a highly polar impurity that will likely remain at the baseline of your TLC plate.

  • C-Alkylation Products: While the phenoxide ion typically reacts at the oxygen (O-alkylation) to form the desired ether, a minor side reaction can be alkylation on the aromatic ring (C-alkylation), especially at the ortho position.[5] This results in an isomer that can be difficult to separate. Using polar aprotic solvents like DMF or DMSO helps to favor the desired O-alkylation.[5]

Q3: How can I efficiently remove unreacted 4-bromophenol from my crude product?

4-Bromophenol is acidic (pKa ≈ 9.4), whereas your diol product is neutral. This difference in chemical properties is key to its removal. An extractive workup using a mild aqueous base is highly effective. By washing your organic layer with a solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you will deprotonate the acidic phenol, forming the water-soluble sodium 4-bromophenoxide salt, which partitions into the aqueous layer. Your neutral diol product will remain in the organic phase.

Q4: My purification by column chromatography results in poor separation or "streaking" of the product. What can I do to improve this?

Streaking on a silica gel column is often due to the compound being too polar for the chosen eluent system, or interactions with the acidic nature of the silica gel.

  • Optimize Your Eluent: Your goal is to find a solvent system that gives your desired product an R_f value between 0.3 and 0.4 on a TLC plate.[6] For a diol like this, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is a good starting point.

  • Sample Loading: Ensure your crude sample is dissolved in a minimal amount of solvent before loading it onto the column. Using too much solvent will result in a broad initial band and poor separation.[7]

  • Deactivate the Silica: If your compound is sensitive to the acidity of silica gel, you can pre-treat the silica by flushing the column with your eluent system containing a small amount (0.5-1%) of a neutralising agent like triethylamine before loading your sample.

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step methodologies for purifying 3-(4-Bromophenoxy)propane-1,2-diol. The choice of method depends on the nature and quantity of the impurities present.

Initial Purity Assessment Workflow

Before attempting purification, it is crucial to assess the state of your crude product. This workflow will guide you to the most appropriate purification strategy.

G start Crude Product tlc Run TLC Analysis (e.g., 1:1 Hexanes:Ethyl Acetate) start->tlc decision1 How many spots? tlc->decision1 one_spot Single Major Spot (Minor baseline impurities may be present) decision1->one_spot One multi_spot Multiple Spots decision1->multi_spot Multiple recrystallize Proceed to Recrystallization (Protocol 1) one_spot->recrystallize column Proceed to Column Chromatography (Protocol 2) multi_spot->column

Sources

Optimization

Technical Support Center: A Senior Application Scientist's Guide to the Scale-Up of 3-(4-Bromophenoxy)propane-1,2-diol Synthesis

Welcome to the technical support center for the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important intermediate. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your process.

The primary synthetic route to 3-(4-Bromophenoxy)propane-1,2-diol is a variation of the Williamson ether synthesis. This involves the reaction of a 4-bromophenoxide ion with an electrophilic three-carbon synthon, most commonly glycidol or epichlorohydrin. The reaction hinges on the nucleophilic attack of the phenoxide on the epoxide ring, a process that, while straightforward on paper, presents challenges in practice related to regioselectivity, side reactions, and scalability.

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific, practical problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Q1: My reaction yield is low or I'm recovering mostly unreacted starting material. What's going wrong?

Root Cause Analysis: Low conversion is typically linked to three critical areas: insufficient nucleophilicity of the phenoxide, low reactivity of the electrophile, or suboptimal reaction conditions.

Detailed Solutions:

  • Ineffective Deprotonation of 4-Bromophenol: The phenolic proton of 4-bromophenol must be removed to generate the potent nucleophile, 4-bromophenoxide.

    • The Problem: Using a weak base or the presence of water can lead to an incomplete reaction, as the equilibrium will not sufficiently favor the phenoxide.

    • The Solution: Employ a suitable base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or for maximum reactivity, sodium hydride (NaH). When using hydroxides or carbonates, ensure the reaction is heated to facilitate the reaction. For all bases, using an anhydrous solvent is critical, as water will compete with the phenol for the base.

  • Choice of Reaction Conditions: Temperature and solvent play a crucial role in the kinetics of this Sₙ2 reaction.[1][2]

    • The Problem: A temperature that is too low will result in a sluggish or stalled reaction. Conversely, excessively high temperatures can lead to decomposition or unwanted side reactions. The solvent must be able to dissolve the reagents and facilitate the Sₙ2 mechanism, which is favored by polar aprotic solvents.

    • The Solution: Typical temperatures for this reaction range from 50-100 °C.[1] Solvents like N,N-dimethylformamide (DMF), acetonitrile, or acetone are excellent choices.[1] A systematic optimization of the reaction temperature may be necessary for your specific scale and equipment.

  • Reagent Quality: The stability of the electrophile, particularly glycidol, is a common culprit.

    • The Problem: Glycidol is prone to polymerization, especially during storage or in the presence of trace acid or base.[3] Using aged or improperly stored glycidol will significantly reduce the amount of active electrophile available for the reaction.

    • The Solution: Always use fresh, high-purity glycidol. If its quality is in doubt, it can be distilled under reduced pressure before use.

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

Root Cause Analysis: The formation of byproducts is often a result of competing reaction pathways. The key impurities are typically from the polymerization of glycidol, dialkylation of the product, or incorrect regiochemistry of the epoxide opening.

Detailed Solutions:

  • Glycidol Polymerization: This is one of the most common side reactions.

    • The Problem: Under the basic conditions of the reaction, the alkoxide product of the initial ring-opening can act as a nucleophile, attacking another molecule of glycidol and initiating a chain reaction to form polyglycidol ethers.[3]

    • The Solution: This issue is exacerbated at scale due to localized high concentrations and potential "hot spots." The most effective mitigation strategy is the slow, controlled addition of glycidol to the solution of 4-bromophenoxide. This keeps the instantaneous concentration of the electrophile low, favoring the desired reaction with the phenoxide.

  • Dialkylation Impurity: The diol product itself can react further.

    • The Problem: The hydroxyl groups of the 3-(4-Bromophenoxy)propane-1,2-diol product can be deprotonated by the base and react with another equivalent of glycidol, leading to higher molecular weight impurities.

    • The Solution: Use a slight excess of 4-bromophenol relative to glycidol (e.g., 1.1 to 1 equivalents). This ensures the glycidol is consumed before significant dialkylation of the product can occur.

  • Regioselectivity of Epoxide Opening: The phenoxide can theoretically attack two different carbons on the glycidol.

    • The Mechanism: Under the basic or neutral conditions of a Williamson ether synthesis, the reaction proceeds via an Sₙ2 mechanism.[2][4][5] The nucleophilic attack occurs at the less sterically hindered carbon atom.[6] In the case of glycidol, the attack of the 4-bromophenoxide will overwhelmingly favor the primary carbon (C3), leading to the desired 3-(4-Bromophenoxy)propane-1,2-diol. Attack at the secondary carbon (C2) is minimal but can occur, leading to the isomeric impurity 2-(4-Bromophenoxy)propane-1,3-diol.

    • The Solution: Adhering to standard basic conditions typically ensures high regioselectivity. The use of acid catalysts, which is not recommended for this synthesis, would favor attack at the more substituted carbon and lead to the undesired isomer.[6][7]

Q3: I am facing challenges during the scale-up of this synthesis. What are the critical parameters to monitor?

Root Cause Analysis: Scaling up introduces challenges related to heat and mass transfer that are often negligible at the bench scale.[8] The primary concerns are managing the reaction exotherm and ensuring homogeneous mixing.

Detailed Solutions:

  • Heat Management: The ring-opening of strained epoxides is an exothermic process.

    • The Problem: On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to a runaway reaction, promoting rapid polymerization of glycidol and creating a significant safety hazard.

    • The Solution: Equip the reactor with an efficient cooling system and an internal temperature probe. The controlled, slow addition of glycidol is paramount. A reaction calorimetry study is highly recommended before attempting a large-scale run to understand the thermal profile of the reaction.

  • Mixing Efficiency:

    • The Problem: Inadequate mixing can create localized areas of high reagent concentration, leading to the side reactions discussed previously (e.g., glycidol polymerization).

    • The Solution: Use a reactor with an appropriate agitation system (e.g., overhead stirrer with a properly designed impeller) to ensure the mixture remains homogeneous throughout the addition of glycidol.

Experimental Workflow & Side Reactions

The following diagram illustrates the primary synthesis pathway and key potential side reactions that must be controlled for a successful scale-up.

G cluster_main Primary Synthesis Pathway cluster_side Potential Side Reactions A 4-Bromophenol B 4-Bromophenoxide Ion A->B  Base (e.g., K2CO3)  Deprotonation D 3-(4-Bromophenoxy) propane-1,2-diol (Desired Product) B->D  SN2 Attack  (Epoxide Ring Opening) C Glycidol (Electrophile) C->D  SN2 Attack  (Epoxide Ring Opening) E Glycidol Polymerization C->E  Base-catalyzed  Self-reaction F Dialkylation Product D->F  + Glycidol  (Excess Electrophile)

Caption: Primary reaction pathway and common side reactions.

Summary of Key Process Parameters

For successful optimization and scale-up, it is critical to understand how different variables affect the reaction outcome.

ParameterTypical RangeImpact on Yield & PuritySenior Scientist Notes
Phenol:Glycidol Ratio 1.05 - 1.2 : 1A slight excess of phenol maximizes glycidol conversion and minimizes dialkylation of the product.Crucial for controlling the impurity profile, especially at higher conversions.
Base (e.g., K₂CO₃) 1.5 - 2.0 equiv.Sufficient base is required for complete deprotonation of the phenol. Excess is generally not harmful.Ensure the base is finely powdered and dry to maximize surface area and reactivity.
Temperature 60 - 90 °CHigher temperatures increase reaction rate but may also accelerate side reactions if glycidol addition is not controlled.Monitor internal temperature closely during glycidol addition to control the exotherm.
Solvent DMF, AcetonitrilePolar aprotic solvents are ideal for Sₙ2 reactions.Ensure the solvent is anhydrous to prevent deactivation of the base.
Glycidol Addition Time 1 - 4 hours (scale-dependent)This is the most critical scale-up parameter. Slow addition minimizes polymerization.The addition rate should be tied to the reactor's ability to dissipate heat.

Frequently Asked Questions (FAQs)

  • Q: Can I use epichlorohydrin instead of glycidol? A: Yes, this is a common alternative. The reaction of 4-bromophenoxide with epichlorohydrin will first form 1-(4-bromophenoxy)-3-chloro-2-propanol. This intermediate must then be treated with a base (like NaOH) in a subsequent step to form an epoxide ring, which is then hydrolyzed upon workup to yield the final diol product. This two-step approach can sometimes offer better control than the direct reaction with glycidol.[9]

  • Q: My product is an oil and is difficult to crystallize. What purification strategies do you recommend? A: 3-(4-Bromophenoxy)propane-1,2-diol can be a low-melting solid or a viscous oil, making purification challenging. If direct crystallization fails, column chromatography on silica gel is a reliable method for purification at the lab scale. A gradient elution system, for example, starting with hexane/ethyl acetate (e.g., 4:1) and gradually increasing the polarity, is typically effective. For larger scales where chromatography is not feasible, vacuum distillation can be an option if the product is thermally stable.

  • Q: I need to synthesize a single enantiomer of this compound. How can I achieve that? A: The chirality of the product is determined by the starting materials. To produce an enantiomerically pure product, you must start with an enantiomerically pure electrophile, such as (R)-glycidol or (S)-glycidol. The Sₙ2 reaction mechanism proceeds with an inversion of stereochemistry at the carbon being attacked. Since the attack is on the primary carbon of the epoxide, the stereocenter at the secondary carbon is retained.

  • Q: What are the primary safety concerns when running this reaction? A: Several reagents require careful handling. Glycidol is classified as a probable human carcinogen and is acutely toxic; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 4-Bromophenol is toxic and an irritant.[10] The bases used (e.g., NaOH, NaH) are corrosive or water-reactive. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

References

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). International Journal of Chemistry and Technology. [Link]

  • PrepChem.com. Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Willoughby, P. H., Niu, D., Wang, T., Haj, M. K., Cramer, C. J., & Hoye, T. R. (2014). Mechanism of the Reactions of Alcohols with o-Benzynes. Journal of the American Chemical Society, 136(38), 13657–13665. [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • Google Patents. CN101704730A - Ring opening etherification reaction method in two-step approach for synthesizing glycidol ether.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Lead Sciences. 3-(4-Bromophenoxy)propane-1,2-diol. [Link]

  • Matrix Fine Chemicals. 3-(4-BROMOPHENOXY)PROPANE-1,2-DIOL | CAS 63834-59-3. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]

  • LibreTexts Chemistry. 9.14 Reactions of Epoxides: Ring-Opening. [Link]

  • Klepka, T., & Spadło, M. (2009). Significance and use of glycidol. Chemia i Inżynieria Ekologiczna, 16(1), 25-32. [Link]

  • Foley, D., et al. (2021). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development, 25(11), 2534-2542. [Link]

  • Google Patents. US20140212957A1 - Production of optically pure propane-1,2-diol.
  • ResearchGate. Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol. [Link]

  • ResearchGate. Effective synthesis of non-racemic prenalterol based on spontaneous resolution of 3-(4-hydroxyphenoxy)propane-1,2-diol. [Link]

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • ResearchGate. Understanding glycidylation reaction for the formation of pure mono, diglycidyl and dual monomers as glycidyl methacrylate of vanillyl alcohol. [Link]

  • Organic Syntheses. p-BROMOPHENOL. [Link]

  • Google Patents. EP1889825A1 - Procedure for the synthesis of 1,2-propanediol.
  • ResearchGate. Synthetic Methods for the Preparation of 1,3-Propanediol. [Link]

  • ResearchGate. New diol processes: 1,3-propanediol and 1,4-butanediol. [Link]

  • Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Google Patents. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process.

Sources

Troubleshooting

Techniques for removing impurities from 3-(4-Bromophenoxy)propane-1,2-diol reaction mixtures

Welcome to the technical support resource for the purification of 3-(4-Bromophenoxy)propane-1,2-diol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-(4-Bromophenoxy)propane-1,2-diol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a highly pure form. As a crucial building block in the synthesis of various pharmaceutical agents, its purity is paramount. This document provides in-depth, field-tested solutions to common purification challenges, moving from general principles to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 3-(4-Bromophenoxy)propane-1,2-diol.

Q1: What are the most common impurities in the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol?

The synthesis of 3-(4-Bromophenoxy)propane-1,2-diol is typically achieved via a Williamson ether synthesis.[1] This involves the reaction of 4-bromophenol with a glycerol derivative like 3-chloropropane-1,2-diol or glycidol in the presence of a base.[2] Consequently, the primary impurities are typically unreacted starting materials and base residue.

ImpurityChemical NatureTypical Removal Strategy
4-BromophenolAcidic (pKa ~9.4)Liquid-liquid extraction with a dilute basic solution (e.g., 1M NaOH, NaHCO₃).
3-Chloropropane-1,2-diolHighly Polar, NeutralAqueous washes during liquid-liquid extraction; column chromatography.
Inorganic Base (e.g., NaOH, K₂CO₃)Basic, Water-solubleAqueous washes during liquid-liquid extraction.[3]
High-Molecular-Weight ByproductsVariesColumn chromatography or recrystallization.

Q2: What is the recommended general approach for purifying the crude reaction mixture?

A multi-step approach is most effective. Start with a liquid-liquid extraction to remove the bulk of ionic and acidic/basic impurities. This is typically followed by either recrystallization (for crystalline solids) or silica gel column chromatography for more challenging separations or when the product is an oil.

Q3: How can I monitor the progress and success of my purification?

Thin-Layer Chromatography (TLC) is the most common and immediate method.[4] Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures) to separate the product from impurities. Purity is confirmed by the presence of a single spot. Final purity assessment should be done using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.[5]

Purification Workflow Decision Guide

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial analytical data from your crude product.

purification_workflow cluster_lle Initial Workup start Crude Reaction Mixture tlc Analyze by TLC (e.g., 50% EtOAc/Hexane) start->tlc decision Assess TLC Plate tlc->decision lle Perform Liquid-Liquid Extraction (Aqueous Base & Brine Wash) decision->lle Multiple spots present recrystallization Recrystallization decision->recrystallization Mainly one spot, product is solid post_lle_analysis Is the product a solid and significantly purer? lle->post_lle_analysis final_product Pure Product (Verify by NMR, MS, MP) recrystallization->final_product chromatography Column Chromatography chromatography->final_product post_lle_analysis->recrystallization Yes post_lle_analysis->chromatography No / Oily Product / Close-running spots column_chromatography start Prepare Column (Slurry pack silica gel in low-polarity solvent) load Load Sample (Dissolve crude product in minimal solvent, adsorb onto silica) start->load elute Elute with Mobile Phase (Start with low polarity, e.g., 20% EtOAc/Hexane) load->elute gradient Gradually Increase Polarity (e.g., to 40-60% EtOAc/Hexane) elute->gradient collect Collect Fractions gradient->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate via Rotary Evaporation combine->concentrate end Pure Product concentrate->end

Sources

Optimization

Technical Support Center: Solvent Effects on Reaction Kinetics of 3-(4-Bromophenoxy)propane-1,2-diol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the study o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the study of reaction kinetics for 3-(4-Bromophenoxy)propane-1,2-diol, with a specific focus on the critical role of solvent selection. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles that govern reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise when designing kinetic experiments for 3-(4-Bromophenoxy)propane-1,2-diol and similar molecules.

Q1: How do I select the right initial solvent for my kinetic study?

A1: The choice of solvent is critical as it influences solubility, stability, and reaction rates.[1] For 3-(4-Bromophenoxy)propane-1,2-diol, consider the polarity of both the reactant and the anticipated transition state of your specific reaction. A good starting point is to match the solvent polarity to the solute, following the "like dissolves like" principle.[2]

  • For reactions involving polar or charged intermediates: Polar solvents are often preferred as they can stabilize charged transition states, potentially lowering the activation energy and increasing the reaction rate.[3][4]

  • For reactions involving non-polar reactants: Non-polar solvents may be more suitable to ensure adequate solubility.[4]

  • Initial Screening: Begin by testing solubility in a range of common solvents with varying polarities and functionalities (e.g., a polar protic like ethanol, a polar aprotic like DMSO or DMF, and a non-polar like toluene).

Q2: What are the expected kinetic differences between protic and aprotic solvents for reactions involving the diol group?

A2: The propane-1,2-diol moiety is capable of hydrogen bonding, a key interaction that solvents can mediate.

  • Protic Solvents (e.g., methanol, water): These solvents are hydrogen bond donors. They can form strong hydrogen bonds with the hydroxyl groups of the diol. This can stabilize the ground state of the reactant more than the transition state, potentially slowing down the reaction.[1][5] If your reaction involves a nucleophile, protic solvents can also "cage" the nucleophile through hydrogen bonding, reducing its reactivity.[6]

  • Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are hydrogen bond acceptors but not donors. Polar aprotic solvents are particularly effective at accelerating reactions with anionic nucleophiles. They solvate the counter-cation, leaving a "naked" and highly reactive anion, which can significantly increase the reaction rate.[6][7] For reactions involving the diol, these solvents will interact differently than protic solvents, potentially leading to vastly different kinetic profiles.[8][9]

Q3: My starting material, 3-(4-Bromophenoxy)propane-1,2-diol, has poor solubility in my chosen solvent. How will this impact the kinetic data?

A3: Poor solubility is a major source of error in kinetic studies. If the reactant is not fully dissolved, the reaction becomes diffusion-controlled and dependent on the solid's surface area, not the true concentration in solution.[5] This leads to non-reproducible and inaccurate kinetic data.

  • Consequences: The measured reaction rate will be artificially low and will not follow expected kinetic models. The rate may appear to be zero-order as it depends on the slow dissolution of the solid rather than the chemical reaction itself.

  • Solutions:

    • Change Solvent: Find a solvent or a co-solvent mixture where the starting material is fully soluble at the reaction temperature.

    • Increase Temperature: Raising the temperature often increases solubility.[2][10] However, ensure this does not induce side reactions or solvent degradation.

    • Dilution: Work at lower concentrations where the material remains soluble throughout the experiment.

Q4: How can I ensure the solvent is not actively participating in the reaction?

A4: This is a crucial control experiment. Some solvents can act as nucleophiles or bases, leading to side products. For example, using methanol as a solvent in a reaction intended to be a substitution with a different nucleophile could result in a competing methoxy-substituted product.

  • Control Reaction: Run the reaction under identical conditions (temperature, time, starting material) but without the primary reagent (e.g., the nucleophile or base).

  • Analysis: Analyze the resulting mixture using a sensitive technique like LC-MS or GC-MS. The absence of any new product peaks confirms the solvent is inert under the reaction conditions. If new peaks appear, it indicates solvent participation, and a different, more inert solvent should be chosen.

Section 2: Troubleshooting Guide: Unexpected Kinetic Profiles

This guide provides a structured approach to diagnosing and solving common problems encountered during kinetic analysis.

Issue 1: The reaction is significantly slower than anticipated or appears stalled.

A reaction that is unexpectedly slow often points to issues with reactant stability or solubility.

  • Possible Cause A: Reactant Stabilization by Solvent: The solvent may be stabilizing the ground state of the reactants to a greater extent than the transition state, thereby increasing the activation energy.[1] This is common with protic solvents that can hydrogen bond with the diol or nucleophiles.[5]

  • Possible Cause B: Poor Solubility: Even if the material appears dissolved initially, it may be crashing out of solution as the reaction proceeds or if the temperature fluctuates. A saturated solution will not exhibit concentration-dependent kinetics.[11]

  • Possible Cause C: High Solvent Viscosity: Highly viscous solvents can slow the diffusion of reactant molecules, reducing the frequency of collisions and thus decreasing the reaction rate.[5][12]

Troubleshooting Workflow: Slow Reaction Rate

G start Issue: Reaction is Too Slow check_solubility Is the starting material fully soluble at all reaction times and temperatures? start->check_solubility solubility_no No check_solubility->solubility_no No solubility_yes Yes check_solubility->solubility_yes Yes change_solvent Action: Select a solvent with higher solubilizing power or use a co-solvent system. solubility_no->change_solvent increase_temp Action: Increase reaction temperature to improve solubility and rate. solubility_no->increase_temp check_solvent_type Is the solvent protic (e.g., MeOH, H2O)? solubility_yes->check_solvent_type protic_yes Yes check_solvent_type->protic_yes Yes protic_no No check_solvent_type->protic_no No switch_to_aprotic Hypothesis: H-bonding stabilizes reactant. Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO) to increase nucleophile reactivity. protic_yes->switch_to_aprotic check_viscosity Is the solvent highly viscous? protic_no->check_viscosity viscosity_yes Yes check_viscosity->viscosity_yes Yes viscosity_no No check_viscosity->viscosity_no No less_viscous_solvent Action: Switch to a less viscous solvent to improve diffusion rates. viscosity_yes->less_viscous_solvent other_issues Consider other factors: - Reagent purity - Catalyst activity - Incorrect temperature viscosity_no->other_issues

Caption: Troubleshooting workflow for slow reaction rates.

Issue 2: Kinetic data is inconsistent and not reproducible.

Lack of reproducibility is a red flag for uncontrolled variables in the experimental setup.

  • Possible Cause A: Trace Impurities in Solvent: Water is a common impurity in many organic solvents and can act as a competing nucleophile or alter the polarity of the medium. Ensure you are using a high-purity, dry (anhydrous) solvent, especially for moisture-sensitive reactions.

  • Possible Cause B: Temperature Fluctuations: Reaction rates are highly sensitive to temperature.[5] A 10°C increase can often double the reaction rate. Use a precisely controlled oil bath or heating mantle and verify the internal reaction temperature.

  • Possible Cause C: Inconsistent Stirring/Mixing: In heterogeneous or viscous solutions, poor mixing can lead to localized concentration gradients, causing inconsistent sampling and variable rates. Ensure vigorous, consistent stirring for all runs.

Issue 3: Significant side-product formation is observed.

The formation of unexpected products suggests that the solvent is either altering the intended reaction pathway or participating directly in the reaction.

  • Possible Cause A: Solvent-Induced Change in Mechanism: The choice of solvent can favor one reaction mechanism over another (e.g., S_N1 vs. S_N2).[3] Polar protic solvents can stabilize carbocation intermediates, favoring S_N1 pathways, while polar aprotic solvents favor S_N2 reactions.[13] The bromophenyl group in your molecule could potentially undergo nucleophilic aromatic substitution (S_NAr), a process highly sensitive to solvent choice.[14][15]

  • Possible Cause B: Solvent Reactivity: As mentioned in the FAQs, the solvent itself might be acting as a reactant. This is common with alcohol solvents in the presence of a base.

  • Possible Cause C: Degradation: The starting material or product might be unstable in the chosen solvent or at the reaction temperature, leading to decomposition products. Test the stability of your starting material and isolated product in the solvent at the reaction temperature over time.[16]

Section 3: Experimental Protocols

To ensure data integrity, rigorous experimental procedures are paramount.

Protocol 3.1: General Procedure for a Kinetic Run via HPLC Monitoring

This protocol provides a self-validating framework for acquiring reliable kinetic data.

  • Preparation:

    • Ensure the purity of 3-(4-Bromophenoxy)propane-1,2-diol (>98%) via NMR or GC-MS.

    • Use high-purity, anhydrous solvent. If necessary, purify the solvent using an appropriate method (e.g., distillation, passing through an alumina plug).

    • Prepare a stock solution of an internal standard (a compound that does not react and has a distinct retention time from all reactants and products) in the chosen solvent.

  • Reaction Setup:

    • In a jacketed reaction vessel connected to a thermostat, add the solvent and internal standard. Allow the temperature to equilibrate to the setpoint (e.g., 60.0 ± 0.1 °C).

    • Add the 3-(4-Bromophenoxy)propane-1,2-diol and stir until fully dissolved.

    • Take the "time zero" (t=0) sample immediately before adding the final reagent.

    • Initiate the reaction by adding the final reagent (e.g., nucleophile, base).

  • Sampling and Quenching:

    • At timed intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a dilute acid to neutralize a base) and a diluent (often the mobile phase for HPLC).

  • Analysis:

    • Analyze each quenched sample by a validated HPLC method.

    • Calculate the concentration of the reactant and product at each time point by comparing their peak areas to that of the internal standard.

  • Data Processing:

    • Plot the concentration of the reactant versus time.

    • Use integrated rate laws (e.g., for first or second-order reactions) to determine the rate constant (k).

Protocol 3.2: Solvent Purity and Degassing

For reactions sensitive to oxygen or water, proper solvent preparation is essential.

  • Drying: Use commercially available anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from a suitable drying agent like sodium/benzophenone for ethers or CaH₂ for hydrocarbons).

  • Degassing: To remove dissolved gases like oxygen, which can interfere with radical or organometallic reactions, use one of the following methods:

    • Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, apply a vacuum to remove gases from the headspace, and then thaw. Repeat this cycle three times.

    • Sparging: Bubble an inert gas (e.g., Argon or Nitrogen) through the solvent for 15-30 minutes.

Section 4: Data Interpretation

Table 1: Properties of Common Solvents and Hypothesized Kinetic Effects

This table provides a reference for selecting solvents and predicting their impact on reactions involving polar, hydrogen-bonding species like 3-(4-Bromophenoxy)propane-1,2-diol.

SolventTypeDielectric Constant (ε)H-Bonding AbilityHypothesized Effect on a Nucleophilic Substitution
Water Polar Protic78.5Donor & AcceptorCan significantly slow reactions with strong nucleophiles due to H-bonding.[5]
Methanol Polar Protic32.6Donor & AcceptorSlower than aprotic solvents; may participate as a nucleophile.[5]
DMF Polar Aprotic36.7Acceptor OnlySignificantly accelerates S_N2/S_NAr by solvating cations, freeing the nucleophile.[5]
DMSO Polar Aprotic47.0Acceptor OnlyExcellent for S_N2/S_NAr; high boiling point allows for higher temperatures.
Acetonitrile Polar Aprotic37.5Acceptor OnlyGood accelerating solvent, often less reactive than DMF or DMSO.
Toluene Non-polar2.4NonePoor for polar reactions; used when reactants are non-polar.
Hexane Non-polar1.9NoneGenerally unsuitable for polar reactants due to poor solubility.
Visualizing Solvent-Reactant Interactions

The following diagram illustrates the fundamental difference in how protic and aprotic solvents interact with an anionic nucleophile, explaining their dramatic effect on reaction rates.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ H1 H H1->Nu_protic O1 O H1->O1 Me1 Me O1->Me1 H2 H H2->Nu_protic O2 O H2->O2 Me2 Me O2->Me2 H3 H H3->Nu_protic O3 O H3->O3 Me3 Me O3->Me3 label_protic Nucleophile is 'caged' by H-bonds, reducing its reactivity. Nu_aprotic Nu⁻ Cat_aprotic M⁺ S1 S=O S1->Cat_aprotic Me2_dmso Me S1->Me2_dmso Me1_dmso Me Me1_dmso->S1 S2 S=O S2->Cat_aprotic Me4_dmso Me S2->Me4_dmso Me3_dmso Me Me3_dmso->S2 label_aprotic 'Naked' nucleophile is highly reactive. Cation is solvated.

Caption: Protic vs. Aprotic solvent effects on a nucleophile.

References

  • Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. [Link]

  • Solvent effects. Wikipedia. [Link]

  • How does the choice of solvent influence a reaction's rate?. TutorChase. [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. ResearchGate. [Link]

  • The Role of Hydrogen Bonding on the H-Atom-Donating Abilities of Catechols and Naphthalene Diols and on a Previously Overlooked Aspect of Their Infrared Spectra. Journal of the American Chemical Society. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]

  • The role of hydrogen bonding on the h-atom-donating abilities of catechols and naphthalene diols and on a previously overlooked aspect of their infrared spectra. Semantic Scholar. [Link]

  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions?. Quora. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Structural and Solvent Effects in S_N Reactions. (2021). Chemistry LibreTexts. [Link]

  • S_NAr Solvents and Reagents. WordPress. [Link]

  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]

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  • What are the errors that can occur in determining the solubility of a substance?. Quora. [Link]

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Troubleshooting

Selecting an efficient catalyst for the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol

Welcome to the Technical Support Center for the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to perform this reaction efficiently and troubleshoot any challenges you may encounter.

Introduction to the Synthesis

The synthesis of 3-(4-Bromophenoxy)propane-1,2-diol is a crucial step in the preparation of various pharmaceutical intermediates and other fine chemicals. The most common and effective method for this synthesis is a modified Williamson ether synthesis, which involves the reaction of 4-bromophenol with a suitable three-carbon synthon, such as 3-chloropropane-1,2-diol or glycidol. To overcome the challenge of immiscible reactants (the aqueous phenoxide and the organic alkylating agent), phase-transfer catalysis is often employed to enhance reaction rates and yields.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and reliable method for synthesizing 3-(4-Bromophenoxy)propane-1,2-diol?

A1: The Williamson ether synthesis utilizing a phase-transfer catalyst (PTC) is the most robust and widely adopted method.[1][2] This approach involves the deprotonation of 4-bromophenol with a base to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic three-carbon reactant like 3-chloropropane-1,2-diol. The PTC is essential for transporting the phenoxide from the aqueous phase to the organic phase where the reaction occurs.[1]

Q2: Which catalyst should I choose for this synthesis?

A2: Quaternary ammonium salts are the most common and effective phase-transfer catalysts for this type of reaction.[1] Tetrabutylammonium bromide (TBAB) is a popular and cost-effective choice that provides excellent results in many cases. Other quaternary ammonium salts or phosphonium salts can also be effective. The choice of catalyst can be influenced by the specific reaction conditions and the desired balance between reactivity and cost. For a detailed comparison, please refer to the Catalyst Selection and Comparison Table below.

Q3: What are the most common side reactions to be aware of?

A3: The two primary side reactions of concern are C-alkylation of the phenoxide and elimination reactions of the alkylating agent.

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen atom (O-alkylation, desired product) or the aromatic ring (C-alkylation, undesired byproduct).[3]

  • Elimination: If the alkylating agent has a hydrogen atom on a carbon adjacent to the leaving group, an elimination reaction can occur, especially under strongly basic conditions or at elevated temperatures, leading to the formation of an alkene.

Q4: How can I minimize the formation of byproducts?

A4: To favor the desired O-alkylation and minimize side reactions:

  • Solvent Choice: Use a polar apathetic solvent like acetonitrile or N,N-dimethylformamide (DMF) to favor O-alkylation.[3]

  • Temperature Control: Maintain a moderate reaction temperature (typically 50-100 °C) to disfavor elimination reactions.[4]

  • Choice of Alkylating Agent: Use a primary alkyl halide (like 3-chloropropane-1,2-diol) as they are less prone to elimination than secondary or tertiary halides.[5]

Q5: What is the role of the base in this reaction?

A5: The base is crucial for deprotonating the 4-bromophenol to generate the nucleophilic phenoxide ion. The choice of base is important; it needs to be strong enough to deprotonate the phenol but not so strong as to promote side reactions excessively. Common bases include potassium hydroxide (KOH) and potassium carbonate (K₂CO₃).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Phenoxide Formation: The base may be too weak or has degraded. 2. Inactive Catalyst: The phase-transfer catalyst may be impure or degraded. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Verify Base Quality and Strength: Use a fresh, high-purity base. Consider switching to a stronger base if necessary (e.g., from K₂CO₃ to KOH). 2. Use High-Purity Catalyst: Ensure the phase-transfer catalyst is of high quality. 3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for the onset of side reactions. A typical range is 50-100 °C.[4]
Presence of C-Alkylated Byproduct Ambident Nucleophilicity of Phenoxide: The phenoxide ion has reacted through a carbon atom on the aromatic ring instead of the oxygen atom.[3]1. Solvent Selection: Use a polar apathetic solvent such as DMF or acetonitrile to favor O-alkylation.[3] 2. Counter-ion Effect: The choice of base can influence the C/O alkylation ratio. Experiment with different alkali metal hydroxides (e.g., NaOH vs. KOH).
Formation of Elimination Byproducts Use of a Hindered Alkylating Agent or High Temperatures: Secondary or tertiary alkyl halides are more prone to elimination. High reaction temperatures also favor elimination.1. Select a Primary Alkylating Agent: Ensure you are using a primary alkyl halide like 3-chloropropane-1,2-diol.[5] 2. Control Reaction Temperature: Maintain the reaction temperature at the lower end of the effective range.
Reaction Stalls Before Completion 1. Catalyst Poisoning: Impurities in the reactants or solvent may be deactivating the catalyst. 2. Insufficient Catalyst Loading: The amount of phase-transfer catalyst may be too low.1. Purify Reactants and Solvents: Ensure all reagents and the solvent are of high purity. 2. Increase Catalyst Loading: Incrementally increase the molar percentage of the phase-transfer catalyst.[6]
Difficult Product Purification Formation of Emulsions During Workup: The presence of the phase-transfer catalyst can sometimes lead to the formation of stable emulsions during aqueous workup.1. Brine Wash: After the initial aqueous washes, perform a wash with a saturated sodium chloride solution (brine) to help break the emulsion. 2. Filtration: In some cases, filtering the mixture through a pad of celite can help to break up the emulsion.

Catalyst Selection and Comparison

The choice of a phase-transfer catalyst is critical for the efficiency of the synthesis. Quaternary ammonium salts are generally the most effective and are commercially available.

CatalystStructureKey AdvantagesConsiderations
Tetrabutylammonium Bromide (TBAB) (CH₃CH₂CH₂CH₂)₄N⁺Br⁻Cost-effective, widely available, good general-purpose PTC.May have lower thermal stability compared to phosphonium salts.
Tetrabutylammonium Hydrogen Sulfate (TBAHS) (CH₃CH₂CH₂CH₂)₄N⁺HSO₄⁻Can be more effective in certain systems due to the nature of the counter-ion.
Benzyltriethylammonium Chloride (BTEAC) (C₆H₅CH₂)(CH₃CH₂)₃N⁺Cl⁻Often shows high catalytic activity.
18-Crown-6 C₁₂H₂₄O₆Excellent at complexing potassium ions, leading to a highly reactive "naked" phenoxide.[4]More expensive than quaternary ammonium salts.
Polymer-Supported PTCs Quaternary ammonium or phosphonium groups attached to a polymer backbone.Easily recoverable and reusable, simplifying product purification.[6]May have lower activity compared to homogeneous catalysts due to mass transfer limitations.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Bromophenoxy)propane-1,2-diol using Tetrabutylammonium Bromide (TBAB)

Materials:

  • 4-Bromophenol

  • 3-Chloropropane-1,2-diol

  • Potassium Hydroxide (KOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol and a catalytic amount of TBAB (typically 5-10 mol%) in toluene.

  • Base Addition: Prepare a solution of potassium hydroxide in deionized water and add it to the reaction mixture.

  • Addition of Alkylating Agent: Add 3-chloropropane-1,2-diol to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(4-Bromophenoxy)propane-1,2-diol.

Reaction Mechanism and Workflow Visualization

Reaction Mechanism: Phase-Transfer Catalyzed Williamson Ether Synthesis

The reaction proceeds via an Sₙ2 mechanism, facilitated by the phase-transfer catalyst.

Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Cycle 4-Bromophenol 4-Bromophenol 4-Bromophenoxide_K 4-Bromophenoxide K⁺ 4-Bromophenol->4-Bromophenoxide_K Deprotonation KOH KOH KOH->4-Bromophenoxide_K Q_Phenoxide_aq Q⁺ ⁻O-Ar-Br (aqueous) 4-Bromophenoxide_K->Q_Phenoxide_aq 3-Chloropropane-1,2-diol 3-Chloropropane-1,2-diol Product 3-(4-Bromophenoxy) propane-1,2-diol 3-Chloropropane-1,2-diol->Product QBr_org Q⁺Br⁻ (organic) Product->QBr_org Release of Q⁺Br⁻ Q_Phenoxide Q⁺ ⁻O-Ar-Br Q_Phenoxide->Product Sₙ2 Attack QBr_aq Q⁺Br⁻ (aqueous) QBr_org->QBr_aq Phase Transfer QBr_aq->Q_Phenoxide_aq Ion Exchange Q_Phenoxide_aq->Q_Phenoxide Phase Transfer

Caption: Phase-transfer catalyzed Williamson ether synthesis of 3-(4-Bromophenoxy)propane-1,2-diol.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - 4-Bromophenol - Toluene - TBAB Start->Reaction_Setup Base_Addition Add Aqueous KOH Reaction_Setup->Base_Addition Alkylating_Agent Add 3-Chloropropane-1,2-diol Base_Addition->Alkylating_Agent Reflux Heat to Reflux (80-90°C, 4-8h) Alkylating_Agent->Reflux Workup Aqueous Workup: - Separate Layers - Extract with Ethyl Acetate - Wash with Water & Brine Reflux->Workup Drying_Concentration Dry over MgSO₄ & Concentrate Workup->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product Pure Product Purification->Final_Product

Sources

Optimization

Managing exothermic events during the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol

Technical Support Center: Synthesis of 3-(4-Bromophenoxy)propane-1,2-diol A Senior Application Scientist's Guide to Managing Exothermic Events Welcome to the technical support guide for the synthesis of 3-(4-Bromophenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(4-Bromophenoxy)propane-1,2-diol

A Senior Application Scientist's Guide to Managing Exothermic Events

Welcome to the technical support guide for the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol. This document is designed for researchers, chemists, and process development professionals. Its purpose is to provide expert guidance, troubleshooting protocols, and answers to frequently asked questions concerning the management of exothermic events inherent in this synthesis. As your virtual application scientist, I will explain not just the procedural steps but the fundamental chemical principles that dictate safety and success.

Understanding the Exothermic Hazard: The Chemistry Behind the Heat

The synthesis of 3-(4-Bromophenoxy)propane-1,2-diol is typically achieved via a Williamson ether synthesis pathway. This involves the reaction of a 4-bromophenoxide salt with an epoxide, commonly epichlorohydrin or glycidol.

The Reaction: 4-Bromophenol + NaOH → Sodium 4-bromophenoxide + H₂O Sodium 4-bromophenoxide + Epichlorohydrin → 3-(4-Bromophenoxy)-1-chloro-2-propanol (intermediate) → 3-(4-Bromophenoxy)propane-1,2-diol (after hydrolysis)

The primary sources of exothermic activity are:

  • Acid-Base Neutralization: The initial reaction between the acidic 4-bromophenol and a strong base like sodium hydroxide (NaOH) is exothermic.

  • Epoxide Ring-Opening: The key bond-forming step involves the nucleophilic attack of the phenoxide on the epoxide ring of epichlorohydrin. The release of significant ring strain from the three-membered epoxide ring is highly exothermic.[1][2] An uncontrolled reaction can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway.[3]

Understanding and respecting these heat-generating steps is the foundation of a safe and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical signs of an impending thermal runaway?

A1: A thermal runaway is a process accelerated by its own heat generation, creating a positive feedback loop.[3] Key indicators include:

  • A sudden, sharp increase in the internal reaction temperature that does not respond to external cooling.

  • The temperature rising faster than the rate of reagent addition.

  • Noticeable increase in pressure within a closed or vented vessel.

  • Vigorous, unexpected boiling or refluxing of the solvent.

  • A visible change in the reaction mixture, such as rapid color change, thickening, or vigorous off-gassing.

Q2: Why is the rate of epichlorohydrin addition so critical?

A2: The rate of addition directly controls the rate of the main heat-generating step: the epoxide ring-opening.[4] Adding the epichlorohydrin too quickly introduces the reactant faster than the system's cooling capacity can remove the generated heat. This leads to heat accumulation, which accelerates the reaction rate further, risking a thermal runaway. A slow, controlled addition ensures that the heat is generated at a manageable and predictable rate.

Q3: What Personal Protective Equipment (PPE) is mandatory for this synthesis?

A3: Due to the hazardous nature of the reagents, the following PPE is essential:

  • Eye Protection: Chemical splash goggles and a full-face shield.[5]

  • Hand Protection: Chemical-resistant gloves are crucial. Butyl or polyvinyl alcohol gloves are recommended for handling epichlorohydrin.[6] Do not use nitrile or neoprene gloves with this substance.[6] Always check glove integrity before use.

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron.

  • Respiratory Protection: All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors. Epichlorohydrin is a carcinogen and toxic.[6] Sodium hydroxide dust can cause severe respiratory irritation.[7]

Q4: Can I run this reaction at a higher concentration to improve throughput?

A4: While tempting, increasing the concentration significantly raises the risk. A higher concentration means more reacting molecules per unit volume, leading to a greater heat output in a smaller thermal mass. This makes the reaction more difficult to control and increases the potential for a thermal runaway. Any changes in concentration should be preceded by a thorough safety assessment, preferably including reaction calorimetry studies to quantify the heat of reaction and the required cooling duty.[8]

Troubleshooting Guide: Managing Off-Normal Events

This section provides a logical framework for diagnosing and responding to specific issues during the synthesis.

Scenario 1: Sudden & Rapid Temperature Spike
  • Observation: The internal temperature is rising rapidly and is no longer controlled by the cooling bath.

  • Immediate Action Plan: This is a potential thermal runaway. Act decisively and calmly.

G A Temperature Spike Detected B STOP All Reagent Addition Immediately A->B C Maximize Cooling B->C D Is Temperature Still Rising? C->D E Prepare for Emergency Quench D->E Yes G Temperature is Under Control D->G No F Execute Emergency Quench Protocol E->F H Alert Safety Personnel & Evacuate Area F->H I Investigate Root Cause (Post-Mortem Analysis) G->I H->I G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup A Charge Reactor with 4-Bromophenol & Solvent B Add NaOH solution A->B C Cool to 0-5 °C (Ice Bath) B->C D Begin Slow, Dropwise Addition of Epichlorohydrin C->D E Monitor Temperature Continuously (Maintain T < 25 °C) D->E F Age Reaction Mixture (1-2 hours post-addition) E->F G Perform Controlled Quench (Cold Dilute Acid) F->G H Phase Separation & Extraction G->H I Purification (e.g., Crystallization) H->I

Caption: Standard workflow for the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol.

Protocol 1: Standard Controlled Laboratory Synthesis
  • Setup: Equip a round-bottom flask with a magnetic stirrer, a temperature probe, and an addition funnel. Place the flask in an ice/water bath for cooling.

  • Charge Reagents: Charge 4-bromophenol and a suitable solvent (e.g., methanol or isopropanol) to the flask.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.05 equivalents). A mild exotherm may be observed.

  • Cooling: Cool the resulting mixture to 0-5 °C.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.1 equivalents) to the addition funnel. Begin a slow, dropwise addition to the reaction mixture, ensuring the internal temperature does not exceed 25 °C. This step is critical for thermal control. [9]6. Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress using a suitable analytical method (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, cool the flask back down to 0-5 °C and slowly add a pre-chilled, dilute aqueous acid to neutralize any remaining base. This quenching step can also be exothermic and must be done with cooling. [10]8. Workup: Proceed with standard extraction and purification procedures.

Protocol 2: Emergency Quenching of a Runaway Reaction

WARNING: This procedure should only be performed if it can be done safely. If the reaction is too violent, evacuate the area and alert emergency personnel.

  • Stop All Additions: Immediately cease adding any reagents.

  • Maximum Cooling: Apply maximum cooling (e.g., add dry ice to the cooling bath).

  • Prepare Quenching Agent: The ideal quenching agent is a cold, inert liquid that can rapidly absorb heat without reacting violently. A large volume of a high-boiling-point, non-reactive solvent like toluene can be used. Avoid water if reactive metals or reagents are present.

  • Execute Quench: From a safe distance and behind a blast shield, add the quenching agent rapidly but carefully to the reaction vessel to dilute the reactants and absorb the thermal energy.

References

  • Synthesis method of 3-amino-1,2-propanediol.
  • New Jersey Department of Health: Sodium Hydroxide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Mono-etherification of racemic propane-1,2-diol by a tin(II) bromide catalyzed reaction.
  • Quenching Processes for High Temperature Chemical Reactions.
  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism. PubMed.
  • Epoxide Ring Opening With Base. Master Organic Chemistry.
  • Calorimetry Experiments. Save My Exams.
  • Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc.
  • Production of butane 1-3 diol, propane 1-3 diol and other diols and polyols.
  • How To Run A Reaction: The Quench. University of Rochester Department of Chemistry.
  • Williamson ether synthesis. Wikipedia.
  • What Causes Thermal Runaway? UL Research Institutes via YouTube.
  • Sodium Hydroxide | Medical Management Guidelines. Centers for Disease Control and Prevention (CDC).
  • Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. Journal of the Chemical Society, Perkin Transactions 1.
  • In Chapter 13, we discuss the ring-opening reactions of epoxides... Pearson.
  • 2, 2-dimethylpropane-1, 3-diol production process.
  • Common Standard Operating Procedure for Quenching Pyrophoric M
  • Production of optically pure propane-1,2-diol.
  • Epoxides Ring-Opening Reactions. Chemistry Steps.
  • Thermal runaway. Wikipedia.
  • Standard Operating Procedure for Epichlorohydrin. University of Wisconsin-Milwaukee.
  • Sodium Hydroxide.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Controlling Exotherm - The He
  • UNDERSTANDING THE LIMITS OF THERMAL RUNAWAY IN LITHIUM-ION B
  • What Is Quenching In Organic Chemistry? Chemistry For Everyone via YouTube.
  • Synthesis and characterization of 3-amino-1, 2-propanediol.
  • Thermal Runaway in Lithium-Ion Batteries: Incidents, Kinetics of the Runaway and Assessment of Factors Affecting Its Initiation.

Sources

Troubleshooting

Analysis of by-products in the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol. It is designed in a dynamic question-and-a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol. It is designed in a dynamic question-and-answer format to address common challenges, troubleshoot experimental anomalies, and provide a deeper understanding of the reaction mechanisms and by-product formation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, potential impurities, and reaction control.

Q1: What is the most common synthetic route for 3-(4-Bromophenoxy)propane-1,2-diol and what are its primary challenges?

The most prevalent and industrially relevant method for synthesizing 3-(4-Bromophenoxy)propane-1,2-diol is a variation of the Williamson ether synthesis.[1][2][3] This involves the reaction of a 4-bromophenoxide salt with a three-carbon electrophile containing an epoxide or a precursor. The two main variations are:

  • Route A: Reaction with Glycidol: 4-bromophenol is deprotonated with a base to form the nucleophilic 4-bromophenoxide. This phenoxide then attacks glycidol via a nucleophilic ring-opening of the epoxide.

  • Route B: Reaction with Epichlorohydrin: 4-bromophenoxide reacts with epichlorohydrin to form the intermediate, 1-(4-bromophenoxy)-2,3-epoxypropane (an aryl glycidyl ether). This intermediate is subsequently hydrolyzed under acidic or basic conditions to yield the final diol product.[4][5]

The primary challenges are controlling selectivity and minimizing side reactions. Key issues include:

  • Polymerization: The product itself contains hydroxyl groups that can react with the epoxide starting material.[6]

  • Regioselectivity: The phenoxide must attack the correct carbon atom of the epoxide to yield the desired isomer.[7][8]

  • Hydrolysis of Reactants: The epoxide ring is susceptible to hydrolysis if water is present in the reaction medium, leading to unwanted glycols.[4]

Q2: What are the most probable by-products I should expect to see in my crude reaction mixture?

Understanding the potential by-products is critical for developing effective purification strategies and optimizing reaction conditions. The table below summarizes the most common impurities, their origin, and molecular weight.

By-product NameStructureMolecular Weight ( g/mol )Origin
Unreacted 4-Bromophenol Br-Ph-OH173.01Incomplete reaction.
Isomeric Product: 1-(4-Bromophenoxy)propane-2,3-diolBr-Ph-O-CH(CH₂OH)₂247.09Nucleophilic attack at the secondary carbon of the epoxide.[6][7]
Dimeric Ether Br-Ph-O-CH₂(CHOH)CH₂-O-CH₂(CHOH)CH₂OH321.17 (example)Reaction of the product's hydroxyl group with another molecule of glycidol/epichlorohydrin.[6]
1-(4-Bromophenoxy)-2,3-epoxypropane Br-Ph-O-CH₂-CH(O)CH₂229.08Incomplete hydrolysis of the intermediate when using the epichlorohydrin route.
Glycerol (Propane-1,2,3-triol) HOCH₂(CHOH)CH₂OH92.09Hydrolysis of the glycidol or epichlorohydrin starting material.[4][5]
Q3: How does the choice of base and solvent impact the reaction outcome?

The base and solvent system is crucial for both yield and purity.

  • Base: A strong base is required to fully deprotonate the 4-bromophenol, which has a pKa of approximately 9.4. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).[9] Using a weaker base or insufficient equivalents can lead to a significant amount of unreacted 4-bromophenol. The reaction conditions are typically alkaline to favor the desired SN2 pathway.[1]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are often used as they effectively solvate the cation of the phenoxide salt while not interfering with the nucleophilicity of the phenoxide oxygen.[2] The use of protic solvents (like ethanol or water) can lead to undesired side reactions, such as solvolysis of the epoxide.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues encountered during the synthesis.

Problem 1: My final product yield is consistently low, and I have a lot of unreacted 4-bromophenol.
  • Possible Cause 1: Incomplete Deprotonation. The 4-bromophenoxide may not be forming in sufficient quantity. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still necessary for complete conversion.[10]

    • Solution:

      • Ensure you are using at least one full molar equivalent of a strong base (e.g., NaOH, KOH, NaH).

      • If using NaOH or KOH, consider removing the water formed during the acid-base reaction (e.g., using a Dean-Stark trap) before adding the epoxide, as water can promote side reactions.

      • If using NaH, ensure your solvent is rigorously anhydrous, as NaH reacts violently with water.

  • Possible Cause 2: Sub-optimal Reaction Temperature. The reaction kinetics may be too slow at the temperature you are running.

    • Solution: Williamson ether syntheses are often performed at elevated temperatures, typically in the range of 50-100 °C, to ensure a reasonable reaction rate.[2] Monitor the reaction progress by TLC or HPLC and adjust the temperature as needed. Be cautious, as excessively high temperatures (>100 °C) can promote degradation or unwanted side reactions.[11]

Problem 2: My NMR and Mass Spec data show a significant impurity with the same mass as my product.
  • Possible Cause: Formation of the Regioisomeric By-product. You are likely forming 1-(4-bromophenoxy)propane-2,3-diol alongside your desired 3-(4-bromophenoxy)propane-1,2-diol. This occurs if the phenoxide attacks the more sterically hindered secondary carbon of the epoxide.

    • Underlying Mechanism: The ring-opening of epoxides is highly dependent on the reaction conditions.

      • Basic/Neutral Conditions (Desired): Under basic conditions, the reaction proceeds via a pure SN2 mechanism. The strong phenoxide nucleophile will preferentially attack the less sterically hindered carbon atom (the primary carbon), leading to the desired product.[7][8]

      • Acidic Conditions (Undesired): If the reaction medium becomes acidic (or if an acid catalyst is used), the epoxide oxygen is first protonated. This makes the epoxide more reactive and gives the transition state some SN1 character. The nucleophile will then preferentially attack the more substituted carbon, as it can better stabilize the partial positive charge, leading to the undesired isomer.[4][5][6]

    • Solution:

      • Strictly maintain basic conditions throughout the reaction. Ensure your 4-bromophenol is fully deprotonated before and during the addition of the epoxide.

      • Avoid any acidic workup steps until the ether formation is complete.

Reaction Pathway Diagram

G reactants 4-Bromophenoxide + Glycidol basic_cond Strong Base (e.g., NaOH) Anhydrous Conditions reactants->basic_cond acidic_cond Trace Acid (Undesired) reactants->acidic_cond sn2_path SN2 Attack at Less Hindered Carbon basic_cond->sn2_path Favored Pathway sn1_path SN1-like Attack at More Hindered Carbon acidic_cond->sn1_path Leads to By-product product Desired Product: 3-(4-Bromophenoxy) propane-1,2-diol sn2_path->product isomer By-product: 1-(4-Bromophenoxy) propane-2,3-diol sn1_path->isomer

Caption: Regioselectivity in Epoxide Ring-Opening.

Problem 3: I am observing higher molecular weight impurities in my crude product.
  • Possible Cause: Oligomerization/Polymerization. The hydroxyl groups on your desired product, 3-(4-Bromophenoxy)propane-1,2-diol, are nucleophilic and can react with the epoxide starting material (glycidol or epichlorohydrin). This initiates a chain reaction leading to dimers, trimers, and other oligomers.[6]

    • Solution:

      • Control Stoichiometry: The most effective solution is to use a slight molar excess of the 4-bromophenol relative to the epoxide. This ensures that the epoxide is the limiting reagent and is fully consumed by the more nucleophilic phenoxide before it has a chance to react with the less nucleophilic hydroxyl groups of the product.

      • Slow Addition: Add the epoxide to the solution of 4-bromophenoxide slowly and controllably. This maintains a low instantaneous concentration of the epoxide, further disfavoring reaction with the product.

      • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the secondary reaction more than the primary one.

Problem 4: My reaction stalls, and TLC/HPLC analysis shows three major spots: starting material, product, and an intermediate.
  • Possible Cause (Epichlorohydrin Route): Incomplete Hydrolysis. If you are using the epichlorohydrin route, the intermediate spot is likely 1-(4-bromophenoxy)-2,3-epoxypropane. The initial ether formation has occurred, but the subsequent ring-opening of the newly formed epoxide to the diol is incomplete.

    • Solution:

      • Review Hydrolysis Step: Ensure you are adding a sufficient amount of water and the appropriate catalyst (acid or base) for the hydrolysis stage.

      • Increase Reaction Time/Temperature: The hydrolysis of epoxides can be slow.[4][5] Increase the reaction time or gently heat the mixture during the hydrolysis step to drive the reaction to completion. Monitor via TLC until the intermediate spot has disappeared.

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sol_low_yield -> end; sol_isomer -> end; sol_high_mass -> end; }

Sources

Reference Data & Comparative Studies

Validation

Comparative study of different synthesis methods for 3-(4-Bromophenoxy)propane-1,2-diol

This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for producing 3-(4-bromophenoxy)propane-1,2-diol, a valuable intermediate in the development of pharmaceuticals and other bi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for producing 3-(4-bromophenoxy)propane-1,2-diol, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of the Williamson ether synthesis and epoxide ring-opening strategies, providing researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their synthetic campaigns.

Introduction to 3-(4-Bromophenoxy)propane-1,2-diol

3-(4-Bromophenoxy)propane-1,2-diol is a key building block characterized by a brominated aromatic ring and a vicinal diol functionality.[1] This unique combination of reactive sites makes it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry where the aryloxypropanolamine scaffold is a common motif in beta-blockers and other therapeutics. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the diol can be derivatized in numerous ways or is a feature of the final target molecule.

Synthesis of the Key Precursor: 4-Bromophenol

A reliable and efficient synthesis of the starting material, 4-bromophenol, is crucial for the overall success of any synthetic route to the target diol. The most common method for the preparation of 4-bromophenol is the electrophilic bromination of phenol.

Experimental Protocol: Synthesis of 4-Bromophenol

This protocol is adapted from established literature procedures.[2]

Materials:

  • Phenol

  • Bromine

  • Carbon disulfide (CS₂)

  • Ice

  • Mechanical stirrer, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve phenol (10.6 moles) in carbon disulfide (1 L).

  • Cool the flask to below 5°C using an ice-salt bath.

  • Slowly add a solution of bromine (10.7 moles) in carbon disulfide (500 mL) from the dropping funnel over a period of approximately 2 hours, maintaining the temperature below 5°C with vigorous stirring.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Set up the apparatus for distillation and carefully distill off the carbon disulfide.

  • The residual liquid is then purified by vacuum distillation to yield 4-bromophenol.

Expected Yield: 80-84%[2]

Causality of Experimental Choices: The use of a non-polar solvent like carbon disulfide and low reaction temperatures helps to favor the formation of the para-substituted product, 4-bromophenol, over the ortho-isomer by minimizing the rate of the competing ortho-bromination.[2]

Comparative Analysis of Synthesis Methods for 3-(4-Bromophenoxy)propane-1,2-diol

Two principal synthetic strategies have been identified for the preparation of 3-(4-bromophenoxy)propane-1,2-diol: the Williamson ether synthesis and the ring-opening of an epoxide.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for forming ethers. In the context of our target molecule, this involves the reaction of the phenoxide ion of 4-bromophenol with a suitable three-carbon synthon containing a diol or a protected diol, and a leaving group.

Reaction Pathway:

Williamson Ether Synthesis 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->4-Bromophenoxide 3-Halo-1,2-propanediol (e.g., 3-chloro-1,2-propanediol) 3-Halo-1,2-propanediol (e.g., 3-chloro-1,2-propanediol) 3-(4-Bromophenoxy)propane-1,2-diol 3-(4-Bromophenoxy)propane-1,2-diol 3-Halo-1,2-propanediol (e.g., 3-chloro-1,2-propanediol)->3-(4-Bromophenoxy)propane-1,2-diol 4-Bromophenoxide->3-(4-Bromophenoxy)propane-1,2-diol SN2 Attack

Caption: Williamson Ether Synthesis of 3-(4-Bromophenoxy)propane-1,2-diol.

Discussion: This method is a one-pot reaction that can provide good yields. The choice of base and solvent is critical to the success of the reaction. A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenol without causing significant side reactions. The choice of the three-carbon synthon is also important. While 3-chloro-1,2-propanediol can be used directly, protection of the diol functionality may be necessary to prevent side reactions, followed by a deprotection step. A potential side reaction is the E2 elimination, especially if a sterically hindered halide is used, though this is less of a concern with primary halides.[3]

Method 2: Epoxide Ring-Opening

This strategy involves the nucleophilic attack of the 4-bromophenoxide on an epoxide ring. This can be achieved through two main variations.

Variation A: Two-Step Synthesis via Epichlorohydrin

This approach involves an initial reaction of 4-bromophenol with epichlorohydrin to form an intermediate epoxide, followed by hydrolysis to the diol.

Reaction Pathway:

Two-Step Epoxide Synthesis cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Hydrolysis 4-Bromophenol_1 4-Bromophenol Intermediate_Epoxide 3-(4-Bromophenoxy)propylene oxide 4-Bromophenol_1->Intermediate_Epoxide Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Epoxide Base_1 Base Base_1->Intermediate_Epoxide Intermediate_Epoxide_2 3-(4-Bromophenoxy)propylene oxide Final_Product 3-(4-Bromophenoxy)propane-1,2-diol Intermediate_Epoxide_2->Final_Product H2O_Acid_Base H2O (Acid or Base catalyst) H2O_Acid_Base->Final_Product

Caption: Two-Step Synthesis via Epichlorohydrin.

Discussion: This method offers good control over the reaction. The first step, the formation of the epoxide, is typically carried out under basic conditions. The subsequent hydrolysis of the epoxide can be catalyzed by either acid or base. Acid-catalyzed ring opening proceeds with the nucleophile (water) attacking the more substituted carbon of the protonated epoxide, while base-catalyzed opening involves attack at the less sterically hindered carbon.[4][5]

Variation B: One-Step Synthesis via Glycidol

A more direct approach involves the reaction of 4-bromophenol with glycidol.

Reaction Pathway:

One-Step Epoxide Synthesis 4-Bromophenol_2 4-Bromophenol Final_Product_2 3-(4-Bromophenoxy)propane-1,2-diol 4-Bromophenol_2->Final_Product_2 Glycidol Glycidol Glycidol->Final_Product_2 Catalyst Catalyst (Acid or Base) Catalyst->Final_Product_2

Caption: One-Step Synthesis via Glycidol.

Discussion: This one-step method is atom-economical and can be highly efficient. The regioselectivity of the ring-opening is a key consideration and is dependent on the catalyst used. A base catalyst will favor the attack of the phenoxide at the terminal carbon of the epoxide, leading to the desired 1,2-diol.

Comparative Performance Data

Synthesis MethodKey ReagentsTypical SolventsReaction ConditionsReported YieldPurityKey AdvantagesKey Disadvantages
Williamson Ether Synthesis 4-Bromophenol, 3-chloro-1,2-propanediol, K₂CO₃Acetone, DMFReflux50-95% (general)[6]Good to ExcellentOne-pot, versatilePotential for side reactions (elimination), may require protection/deprotection
Epoxide Ring-Opening (Two-Step) 4-Bromophenol, Epichlorohydrin, Base, H₂OVariousStep 1: RT to reflux; Step 2: RT to refluxGoodGood to ExcellentGood control over reaction, readily available starting materialsTwo-step process
Epoxide Ring-Opening (One-Step) 4-Bromophenol, Glycidol, CatalystVariousRT to elevated temp.Potentially HighGoodAtom-economical, one-stepRegioselectivity can be an issue, glycidol can be more expensive

Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 3-(4-Bromophenoxy)propane-1,2-diol

Materials:

  • 4-Bromophenol

  • 3-Chloro-1,2-propanediol

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes

Procedure:

  • To a round-bottom flask, add 4-bromophenol (1 eq.), potassium carbonate (1.5 eq.), and acetone or DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-chloro-1,2-propanediol (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 3-(4-bromophenoxy)propane-1,2-diol.

Protocol 2: Two-Step Epoxide Ring-Opening Synthesis

Step 1: Synthesis of 3-(4-Bromophenoxy)propylene oxide

Materials:

  • 4-Bromophenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water, Ethanol

  • Separatory funnel

Procedure:

  • Dissolve 4-bromophenol (1 eq.) in a solution of sodium hydroxide (1.1 eq.) in water/ethanol.

  • To this solution, add epichlorohydrin (1.2 eq.) dropwise at room temperature with vigorous stirring.

  • Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Hydrolysis to 3-(4-Bromophenoxy)propane-1,2-diol

Materials:

  • 3-(4-Bromophenoxy)propylene oxide

  • Dilute sulfuric acid or sodium hydroxide solution

  • Heating mantle, reflux condenser

Procedure:

  • To the crude epoxide from Step 1, add a dilute aqueous solution of sulfuric acid or sodium hydroxide.

  • Heat the mixture to reflux for several hours until the epoxide is fully consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (if acid-catalyzed) or acid (if base-catalyzed).

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude diol by column chromatography or recrystallization.

Conclusion and Recommendations

Both the Williamson ether synthesis and the epoxide ring-opening pathways offer viable routes to 3-(4-bromophenoxy)propane-1,2-diol.

  • The Williamson ether synthesis is a straightforward, one-pot method that can provide high yields. It is a good choice when 3-chloro-1,2-propanediol is readily available and when precise control over stereochemistry is not a primary concern.

  • The epoxide ring-opening strategy, particularly the one-step reaction with glycidol, is more atom-economical. However, careful optimization of the catalyst and reaction conditions is necessary to ensure high regioselectivity. The two-step approach via epichlorohydrin offers better control but at the cost of an additional synthetic step.

For large-scale synthesis, the one-step epoxide ring-opening with glycidol, if optimized for high regioselectivity, would likely be the most efficient and cost-effective method. For laboratory-scale synthesis and initial exploratory work, the Williamson ether synthesis provides a reliable and well-established alternative. The choice of the optimal synthesis method will ultimately depend on the specific requirements of the research, including scale, cost, and desired purity.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
  • Parker, R. E.; Isaacs, N. S. Mechanisms of Epoxide Reactions. Chemical Reviews1959, 59 (4), 737–799.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
  • PubChem. 4-Bromophenol. [Link] (accessed Jan 22, 2026).

  • Organic Syntheses. p-Bromophenol. [Link] (accessed Jan 22, 2026).

Sources

Comparative

A Comparative Analysis of the Biological Activity of 3-(4-Bromophenoxy)propane-1,2-diol and Other Brominated Phenols

A Guide for Researchers in Drug Discovery and Development In the ever-evolving landscape of medicinal chemistry, phenolic compounds have consistently emerged as a foundational scaffold for the development of novel therap...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the ever-evolving landscape of medicinal chemistry, phenolic compounds have consistently emerged as a foundational scaffold for the development of novel therapeutic agents. The strategic introduction of bromine atoms to the phenol ring can significantly alter the molecule's physicochemical properties, often enhancing its biological efficacy. This guide provides a comparative analysis of the biological activity of 3-(4-Bromophenoxy)propane-1,2-diol against a backdrop of other brominated phenols, offering insights into their potential as antimicrobial, antifungal, and anticancer agents. While direct and extensive experimental data for 3-(4-Bromophenoxy)propane-1,2-diol is limited in publicly accessible literature, this guide will extrapolate its potential activities based on well-documented structure-activity relationships within the broader class of brominated phenols.

Introduction to Brominated Phenols: A Class of Bioactive Molecules

Brominated phenols are a diverse group of compounds characterized by a phenol ring substituted with one or more bromine atoms.[1][2][3] These compounds are prevalent in marine organisms, particularly red algae, which utilize them as a chemical defense mechanism.[1][2] The presence of bromine, a halogen, enhances the lipophilicity of the phenol, potentially facilitating its passage through biological membranes. Furthermore, the position and number of bromine substituents, along with other functional groups on the phenol ring, play a crucial role in determining the specific biological activity.[1][4] This guide will explore these structure-activity relationships to provide a framework for understanding the potential of 3-(4-Bromophenoxy)propane-1,2-diol.

Comparative Biological Activities

This section will delve into the known biological activities of various brominated phenols, drawing comparisons and highlighting key structural determinants of efficacy.

Antimicrobial Activity

Brominated phenols have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria and even multi-drug resistant strains like MRSA.[5][6][7][8] The mechanism of action is often attributed to the disruption of bacterial cell membranes and the inhibition of essential enzymes.

Key Structural Insights:

  • Degree of Bromination: Increased bromination can correlate with enhanced antibacterial activity.[1]

  • Hydroxyl Group Positioning: The presence and position of hydroxyl groups are critical for activity.

  • Other Substituents: The addition of other functional groups, such as acetophenone, can significantly impact efficacy.[5][7]

Comparative Data for Selected Brominated Phenols:

CompoundTarget OrganismActivity Metric (MIC)Reference
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus, MRSAGood activity (specific MIC not provided in abstract)[5][7]
Lanosol derivative from Osmundaria serrataNot specifiedNot specified[1]
Various bromophenols from Rhodomela confervoidesGram-positive and Gram-negative bacteriaMIC < 70 μg/mL for the most potent compound[1]

Hypothesized Activity of 3-(4-Bromophenoxy)propane-1,2-diol:

Given its structure—a single bromine atom on the phenoxy ring and a hydrophilic propane-1,2-diol side chain—3-(4-Bromophenoxy)propane-1,2-diol may exhibit moderate antibacterial activity. The diol side chain could influence its solubility and interaction with bacterial cell surfaces. Further experimental validation is necessary to confirm this hypothesis.

Antifungal Activity

Several brominated phenols have been investigated for their efficacy against fungal pathogens, with Candida albicans being a common target.[9][10]

Comparative Data for Selected Brominated Phenols:

CompoundTarget OrganismActivity Metric (MIC)Reference
A bromophenol from Symphyocladia latiusculaCandida albicans25 µg/mL[9][10]
A known bromophenol from Symphyocladia latiusculaCandida albicans12.5 µg/mL[9][10]

Hypothesized Activity of 3-(4-Bromophenoxy)propane-1,2-diol:

The antifungal potential of 3-(4-Bromophenoxy)propane-1,2-diol is less certain without direct experimental data. However, the presence of the bromophenoxy moiety suggests that it could possess some antifungal properties.

Anticancer Activity

The cytotoxic effects of brominated phenols against various cancer cell lines have been a significant area of research.[11][12][13][14] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[12][13]

Key Structural Insights:

  • Hybrid Molecules: Combining the bromophenol scaffold with other bioactive moieties, such as N-containing heterocycles, has yielded compounds with potent anticancer activity.[13]

  • Substitution Pattern: The arrangement of bromine atoms and hydroxyl groups on the phenyl ring is a critical determinant of cytotoxicity.[14]

Comparative Data for Selected Brominated Phenols:

Compound/DerivativeCancer Cell Line(s)Activity Metric (IC50)Reference
Methylated and acetylated bromophenol derivativesLeukemia K562 cellsSignificant inhibition of viability[11]
Bromophenol hybrid (17a)A549 lung cancer cellsInduces G0/G1 cell cycle arrest[13]
Bromophenol hybrid (21b)A549, Bel7402, HepG2, HCT116, Caco23.25 - 7.52 µg/mL[13]
Dibenzyl bromophenols from Leathesia nanaA549, BGC-823, MCF-7, HCT-8Nanomolar range[14]

Hypothesized Activity of 3-(4-Bromophenoxy)propane-1,2-diol:

The potential anticancer activity of 3-(4-Bromophenoxy)propane-1,2-diol is speculative. While the brominated phenol core is present in many active compounds, the propane-1,2-diol side chain is a significant structural variant that would require dedicated investigation to determine its influence on cytotoxicity.

Enzyme Inhibition

Brominated phenols have been shown to inhibit various enzymes, suggesting their potential in treating a range of diseases.[15][16][17]

Examples of Enzyme Inhibition by Brominated Phenols:

  • Isocitrate Lyase (ICL): Inhibition of this enzyme in Candida albicans is a target for antifungal drug development.[16]

  • Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes.[17]

  • Cholinesterases (AChE and BChE) and BACE1: Inhibition of these enzymes is relevant to Alzheimer's disease.[15]

Hypothesized Activity of 3-(4-Bromophenoxy)propane-1,2-diol:

The enzyme inhibitory potential of 3-(4-Bromophenoxy)propane-1,2-diol would depend on the specific enzyme target and the binding pocket's characteristics. The propane-1,2-diol moiety could form hydrogen bonds within an active site, potentially contributing to inhibitory activity.

Experimental Protocols for Biological Activity Screening

To facilitate further research and direct comparison, this section provides standardized protocols for key biological assays.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19] The broth microdilution method is a widely used technique.[20][21]

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound inoculate Inoculate microtiter plate wells with bacterial suspension and compound dilutions prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity or measure absorbance incubate->read determine_mic Determine MIC as the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[21]

  • Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[20] This should be further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18][20]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[18]

MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[22][23][24][25]

Signaling Pathway for MTT Reduction:

MTT_Pathway MTT MTT (Yellow, soluble) Mito_Enzymes Mitochondrial Dehydrogenases (in viable cells) MTT->Mito_Enzymes Reduction Formazan Formazan (Purple, insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Mito_Enzymes->Formazan Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT assay for cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[22][25]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22][26]

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.[24][25] Cell viability is expressed as a percentage of the untreated control.

Enzyme Inhibition Assay

The general principle of an enzyme inhibition assay is to measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[27][28]

General Workflow for Enzyme Inhibition Assay:

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Enzyme Reaction_Mix Incubate Enzyme + Inhibitor Enzyme->Reaction_Mix Inhibitor Test Compound (Inhibitor) Inhibitor->Reaction_Mix Substrate Substrate Initiate_Reaction Add Substrate to initiate reaction Substrate->Initiate_Reaction Reaction_Mix->Initiate_Reaction Monitor_Reaction Monitor product formation or substrate depletion over time Initiate_Reaction->Monitor_Reaction Calculate_Rate Calculate reaction rates Monitor_Reaction->Calculate_Rate Determine_IC50 Determine IC50 value Calculate_Rate->Determine_IC50

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step Protocol:

  • Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound in a suitable buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

While the biological activity of 3-(4-Bromophenoxy)propane-1,2-diol has not been extensively characterized, this guide provides a framework for its potential evaluation based on the known activities of structurally related brominated phenols. The existing literature strongly supports the notion that brominated phenols are a promising class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][5][9][11][13]

Future research should focus on the systematic evaluation of 3-(4-Bromophenoxy)propane-1,2-diol using the standardized protocols outlined in this guide. This will enable a direct comparison with other brominated phenols and a deeper understanding of its structure-activity relationship. Specifically, the influence of the propane-1,2-diol side chain on the compound's solubility, membrane permeability, and target interactions warrants thorough investigation. Such studies will be invaluable for unlocking the full therapeutic potential of this and other novel brominated phenols.

References

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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 22, 2026, from [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024, September 20). ACS Omega. Retrieved January 22, 2026, from [Link]

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  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). National Institutes of Health. Retrieved January 22, 2026, from [Link]

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  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024, October 9). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved January 22, 2026, from [Link]

  • Antifungal bromophenols from marine red alga Symphyocladia latiuscula. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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  • Bromophenol compounds from marine algae with antifungal activities against A. fumigatus. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

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  • Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Bromophenols as Candida albicans isocitrate lyase inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • ChemInform Abstract: Antifungal Bromophenols from Marine Red Alga Symphyocladia latiuscula. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 22, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. (2024, November 15). MDPI. Retrieved January 22, 2026, from [Link]

Sources

Validation

Validation of the molecular structure of 3-(4-Bromophenoxy)propane-1,2-diol using mass spectrometry

This guide provides an in-depth analysis of mass spectrometry for the structural validation of the small molecule 3-(4-Bromophenoxy)propane-1,2-diol, a common intermediate in pharmaceutical synthesis. We will explore the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of mass spectrometry for the structural validation of the small molecule 3-(4-Bromophenoxy)propane-1,2-diol, a common intermediate in pharmaceutical synthesis. We will explore the causality behind experimental choices, compare mass spectrometry with alternative analytical techniques, and provide actionable protocols for researchers, scientists, and drug development professionals. Our focus is on building a self-validating system for unambiguous structural confirmation, grounded in established scientific principles.

The Imperative of Structural Validation

In the landscape of drug discovery and chemical manufacturing, absolute certainty in molecular structure is non-negotiable. An incorrect structural assignment can lead to wasted resources, failed batches, and significant safety concerns. The target of our investigation, 3-(4-Bromophenoxy)propane-1,2-diol (Molecular Formula: C9H11BrO3, Molecular Weight: 247.09 g/mol ), possesses several key structural features—an aromatic ring, a bromine atom, an ether linkage, and a diol—that present a perfect case for a multi-faceted validation approach. While several techniques can provide structural information, mass spectrometry (MS) offers an unparalleled combination of sensitivity, speed, and structural detail, particularly when elucidating fragmentation pathways.

Mass Spectrometry: A Window into Molecular Architecture

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural validation, its true power lies in its ability to be coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), which break down a molecule and allow us to piece its structure back together like a puzzle.

Choosing the Right Ionization Technique

The first critical choice in a mass spectrometry experiment is the ionization method. For a molecule like 3-(4-Bromophenoxy)propane-1,2-diol, two primary techniques come to the forefront: Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation. It is ideal for confirming the molecular weight of the compound. ESI is highly compatible with liquid chromatography (LC), making it suitable for analyzing samples in solution.

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching. EI is the workhorse of Gas Chromatography-Mass Spectrometry (GC-MS).

For 3-(4-Bromophenoxy)propane-1,2-diol, which is a relatively small and polar molecule, derivatization (e.g., silylation) is often required to increase its volatility for GC-MS analysis. However, the detailed fragmentation patterns produced by EI make it a superior choice for initial structural confirmation.

Experimental Workflow: GC-MS for Unambiguous Validation

The following diagram outlines a robust workflow for the structural validation of 3-(4-Bromophenoxy)propane-1,2-diol using GC-MS.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation cluster_validation Final Validation prep1 Dissolve Sample in Solvent (e.g., Dichloromethane) prep2 Derivatization (Optional) (e.g., with BSTFA) prep1->prep2 gc Gas Chromatography (Separation) prep2->gc ms Mass Spectrometry (EI) (Ionization & Fragmentation) gc->ms spec Acquire Mass Spectrum ms->spec frag Analyze Fragmentation Pattern spec->frag mw Confirm Molecular Ion & Isotope Pattern spec->mw confirm Structure Confirmed mw->confirm

Caption: GC-MS workflow for structural validation.

Protocol: GC-MS Analysis of 3-(4-Bromophenoxy)propane-1,2-diol

This protocol describes a standard method for analyzing 3-(4-Bromophenoxy)propane-1,2-diol using a common GC-MS setup.

1. Sample Preparation & Derivatization:

  • Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
  • To improve volatility and chromatographic peak shape, derivatization is recommended. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to 100 µL of the sample solution.
  • Heat the mixture at 60°C for 30 minutes to ensure complete derivatization of the hydroxyl groups.

2. GC-MS Instrument Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.
  • MS System: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 450.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized analyte.
  • Examine the mass spectrum for the molecular ion peak [M]+.
  • Verify the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio).
  • Analyze the fragmentation pattern and compare it to the expected fragmentation of the molecule's structure.

Interpreting the Mass Spectrum: A Fragmentation Roadmap

The true validation comes from deconstructing the EI mass spectrum. The high energy of EI leads to predictable bond cleavages. For the silylated derivative of 3-(4-Bromophenoxy)propane-1,2-diol, we can anticipate a specific fragmentation pathway.

parent Parent Ion (M+) m/z 390/392 frag1 Loss of CH3 [M-15]+ m/z 375/377 parent->frag1 - •CH3 frag2 Loss of CH2OTMS [M-103]+ m/z 287/289 parent->frag2 - •CH2OTMS frag4 TMS-O=CH-CH2-OTMS m/z 205 parent->frag4 α-cleavage frag3 Bromophenoxy ion [C6H4BrO]+ m/z 171/173 frag2->frag3 - C5H12O2Si2 frag5 Tropylium-like ion [C7H7O]+ m/z 107 (from frag3) frag3->frag5 - Br, + H, - CO

Caption: Hypothesized EI fragmentation of silylated 3-(4-Bromophenoxy)propane-1,2-diol.

The presence of bromine is a key validation point. Due to its two stable isotopes, 79Br and 81Br, being in nearly equal abundance, any fragment containing bromine will appear as a pair of peaks (an "isotopic doublet") of roughly equal intensity, separated by 2 m/z units. This provides high confidence in assigning bromine-containing fragments.

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
390 / 392[M]+ (di-TMS derivative)Confirms the molecular weight of the derivatized analyte. The 1:1 isotopic pattern confirms the presence of one bromine atom.
375 / 377[M - CH3]+A common loss from a trimethylsilyl (TMS) group, supporting successful derivatization.
287 / 289[M - CH2OTMS]+Results from the cleavage of the C2-C3 bond, a characteristic fragmentation of this structure.
171 / 173[Br-C6H4-O]+A stable fragment confirming the bromophenoxy moiety. The 1:1 isotopic pattern is a strong indicator.
73[Si(CH3)3]+The base peak in many TMS-derivatized spectra, confirming the derivatization agent.

A Comparative Perspective: MS vs. Other Techniques

While powerful, mass spectrometry should ideally be part of an orthogonal validation strategy, where different techniques provide complementary information.

Technique Information Provided Sensitivity Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.High (pg - ng)Fast, provides connectivity information, compatible with chromatography.Isomers can be difficult to distinguish, may require derivatization.
NMR Spectroscopy (¹H, ¹³C) Definitive atom connectivity, stereochemistry, 3D structure.Low (mg)Provides unambiguous structural elucidation. The "gold standard" for structure.Requires larger sample amounts, longer acquisition times, complex data analysis.
FTIR Spectroscopy Presence of functional groups (e.g., -OH, C-O, C=C).Medium (µg - mg)Fast, non-destructive, provides a quick functional group "fingerprint".Does not provide information on molecular weight or atom connectivity.

As the table illustrates, no single technique is a panacea. NMR provides the most definitive structural information but is less sensitive and more time-consuming. FTIR quickly confirms the presence of expected functional groups but offers little insight into how they are connected. Mass spectrometry bridges the gap, offering excellent sensitivity and crucial connectivity data that, when combined with the other techniques, builds an unshakeable foundation for structural validation.

Conclusion: An Integrated Approach for Trustworthy Results

The structural validation of 3-(4-Bromophenoxy)propane-1,2-diol is most robustly achieved through an integrated analytical approach. Gas Chromatography-Mass Spectrometry, particularly with Electron Ionization, serves as a cornerstone of this strategy. It provides definitive molecular weight confirmation (via the molecular ion) and a rich fragmentation pattern that acts as a structural fingerprint. The characteristic isotopic signature of bromine offers an additional, high-confidence validation point throughout the fragmentation cascade.

By complementing MS data with FTIR for functional group confirmation and, ideally, NMR for ultimate structural proof, researchers can achieve the highest level of scientific rigor. This multi-technique, self-validating system ensures that the molecule in the vial is unequivocally the molecule you intended to synthesize, safeguarding the integrity of subsequent research and development.

References

  • PubChem, National Center for Biotechnology Information. 3-(4-bromophenoxy)propane-1,2-diol. Available at: [Link]

  • Google Patents.Process for preparing aryloxypropanolamine derivatives. This patent describes the synthesis of related compounds, providing context for the molecule's use.
  • Agilent Technologies. 5977B Series GC/MSD System. Product information for a typical GC-MS instrument used for this type of analysis. Available at: [Link]

  • Royal Society of Chemistry. Mass Spectrometry. An educational resource on the principles of mass spectrometry. Available at: [Link]

Comparative

A Cost-Effectiveness Analysis of Synthetic Routes to 3-(4-Bromophenoxy)propane-1,2-diol: A Comparative Guide

Introduction 3-(4-Bromophenoxy)propane-1,2-diol is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structural motif, featuring a brominated aromatic ring and a v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Bromophenoxy)propane-1,2-diol is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structural motif, featuring a brominated aromatic ring and a vicinal diol, makes it a versatile building block in drug discovery and development. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers and process chemists. This guide provides an in-depth comparative analysis of three plausible synthetic routes to 3-(4-Bromophenoxy)propane-1,2-diol, focusing on their chemical principles, experimental protocols, and a comprehensive cost-effectiveness evaluation. The insights provided herein are intended to assist researchers in selecting the most appropriate synthetic strategy based on their specific needs, including scale, budget, and available resources.

Synthetic Strategies: An Overview

The synthesis of 3-(4-Bromophenoxy)propane-1,2-diol is primarily approached through the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[1][2][3] In this context, the synthesis involves the formation of an ether linkage between the phenolic oxygen of 4-bromophenol and a three-carbon chain bearing the diol functionality. We will explore three variations of this approach, each utilizing a different three-carbon electrophile:

  • Route 1: Reaction of 4-bromophenol with glycidol.

  • Route 2: Reaction of 4-bromophenol with 3-chloropropane-1,2-diol.

  • Route 3: A two-step approach involving the reaction of 4-bromophenol with epichlorohydrin, followed by hydrolysis of the resulting epoxide.

Each of these routes presents distinct advantages and disadvantages in terms of starting material cost, reaction efficiency, and operational complexity. The following sections will delve into the specifics of each pathway.

Route 1: Synthesis from 4-Bromophenol and Glycidol

This route represents a direct and atom-economical approach to the target molecule. The reaction involves the base-catalyzed ring-opening of the epoxide glycidol by the phenoxide ion generated from 4-bromophenol.

Causality of Experimental Choices

The choice of a base is critical in this reaction. A moderately strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide. The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), to facilitate the Sₙ2 reaction. The temperature is maintained at a moderate level to ensure a reasonable reaction rate while minimizing potential side reactions.

Experimental Protocol

To a solution of 4-bromophenol (1.0 eq) in a suitable solvent (e.g., acetone), is added a base (e.g., NaOH, 1.1 eq). The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the sodium 4-bromophenoxide. Glycidol (1.1 eq) is then added dropwise to the reaction mixture. The reaction is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified by column chromatography.

Visualization of the Synthetic Pathway

Route 1 4-Bromophenol 4-Bromophenol Reaction Reaction 4-Bromophenol->Reaction Nucleophile Glycidol Glycidol Glycidol->Reaction Electrophile Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Catalyst Product 3-(4-Bromophenoxy)propane-1,2-diol Reaction->Product Williamson Ether Synthesis

Caption: Route 1: Synthesis via base-catalyzed reaction of 4-bromophenol and glycidol.

Route 2: Synthesis from 4-Bromophenol and 3-Chloropropane-1,2-diol

This route is a classic example of the Williamson ether synthesis, where the phenoxide of 4-bromophenol displaces the chloride from 3-chloropropane-1,2-diol.

Causality of Experimental Choices

Similar to Route 1, a base is required to generate the 4-bromophenoxide. Potassium carbonate is a common choice for this transformation, often in a solvent like acetone or acetonitrile.[4] The reaction may require elevated temperatures and longer reaction times compared to the glycidol route due to the lower reactivity of the alkyl chloride compared to the strained epoxide ring.

Experimental Protocol

A mixture of 4-bromophenol (1.0 eq), 3-chloropropane-1,2-diol (1.1 eq), and potassium carbonate (1.5 eq) in acetone is heated at reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Visualization of the Synthetic Pathway

Route 2 4-Bromophenol 4-Bromophenol Reaction Reaction 4-Bromophenol->Reaction Nucleophile 3-Chloropropane-1,2-diol 3-Chloropropane-1,2-diol 3-Chloropropane-1,2-diol->Reaction Electrophile Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Catalyst Product 3-(4-Bromophenoxy)propane-1,2-diol Reaction->Product Williamson Ether Synthesis Route 3 cluster_0 Step 1 cluster_1 Step 2 4-Bromophenol 4-Bromophenol Reaction1 Reaction1 4-Bromophenol->Reaction1 Nucleophile Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Electrophile Base_Step1 Base (e.g., NaOH) Base_Step1->Reaction1 Catalyst Intermediate 1-(4-bromophenoxy)-2,3-epoxypropane Reaction2 Reaction2 Intermediate->Reaction2 Reaction1->Intermediate Water Water Water->Reaction2 Nucleophile Catalyst_Step2 Acid or Base Catalyst_Step2->Reaction2 Catalyst Product 3-(4-Bromophenoxy)propane-1,2-diol Reaction2->Product Hydrolysis

Caption: Route 3: Two-step synthesis via an epoxide intermediate.

Cost-Effectiveness Analysis

To provide a quantitative comparison of the three synthetic routes, a cost analysis of the starting materials was performed. The prices are based on commercially available research-grade chemicals and may vary depending on the supplier and quantity purchased.

Starting MaterialMolecular Weight ( g/mol )Price (USD/100g)Price (USD/mol)
4-Bromophenol173.0183.80145.00
Glycidol74.0866.6049.33
3-Chloropropane-1,2-diol110.54~50.00 (estimated)~55.25 (estimated)
Epichlorohydrin92.52~15.00 (estimated)~13.88 (estimated)

Assumptions for Cost Calculation:

  • Yields are assumed to be in the range of 70-85% for all routes, which is a reasonable expectation for these types of reactions based on literature for analogous compounds. [5]* The cost of common solvents, bases, and purification materials is considered to be comparable across all routes and is therefore not included in this direct comparison of starting material costs.

Analysis:

  • Route 1 (Glycidol): The cost of glycidol is moderate. The directness of this one-step synthesis is a significant advantage, potentially leading to lower processing costs.

  • Route 2 (3-Chloropropane-1,2-diol): The estimated cost of 3-chloropropane-1,2-diol is comparable to that of glycidol. However, this route may require longer reaction times, which could increase energy costs on a larger scale.

  • Route 3 (Epichlorohydrin): Epichlorohydrin is the most cost-effective of the three-carbon synthons. However, this is a two-step process, which adds to the overall operational complexity, time, and potential for yield loss at each step.

Conclusion and Recommendations

Based on this analysis, each synthetic route to 3-(4-Bromophenoxy)propane-1,2-diol offers a different balance of cost, efficiency, and operational simplicity.

  • For laboratory-scale synthesis where simplicity and time are priorities, Route 1 (using glycidol) is highly recommended. Its direct, one-step nature is a significant advantage.

  • For larger-scale production where raw material cost is a primary driver, Route 3 (using epichlorohydrin) becomes more attractive. Despite being a two-step process, the significantly lower cost of epichlorohydrin could lead to substantial savings.

  • Route 2 (using 3-chloropropane-1,2-diol) offers a viable alternative, particularly if this starting material is readily available or more favorably priced than glycidol.

Ultimately, the optimal choice of synthetic route will depend on the specific constraints and priorities of the research or production team. It is always advisable to perform small-scale pilot reactions to optimize conditions and accurately assess the yield and purity for the chosen method before scaling up.

References

  • PrepChem. Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. Available at: [Link].

  • Lead Sciences. 3-(4-Bromophenoxy)propane-1,2-diol. Available at: [Link].

  • BYJU'S. Williamson Ether Synthesis. Available at: [Link].

  • Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link].

  • Wikipedia. Williamson ether synthesis. Available at: [Link].

  • Utah Tech University. Williamson Ether Synthesis. Available at: [Link].

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link].

  • Matrix Fine Chemicals. 3-(4-BROMOPHENOXY)PROPANE-1,2-DIOL | CAS 63834-59-3. Available at: [Link].

  • ResearchGate. Effective synthesis of non-racemic prenalterol based on spontaneous resolution of 3-(4-hydroxyphenoxy)propane-1,2-diol. Available at: [Link].

  • Der Pharma Chemica. Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Available at: [Link].

  • PubChem. 3-(4-(Tert-butyl)phenoxy)propane-1,2-diol. Available at: [Link].

  • ChemSynthesis. 3-[4-(2-methoxyethyl)phenoxy]-1,2-propanediol. Available at: [Link].

  • SciELO. SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Available at: [Link].

  • National Volatiles and Essential Oils. Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Available at: [Link].

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Validation

A Comparative Guide to the Efficacy of Beta-Blockers Derived from 4-Substituted Phenoxypropanolamines

This guide provides a comprehensive comparison of the efficacy of beta-blockers based on the 3-aryloxypropane-1,2-diol scaffold, with a particular focus on derivatives of 4-substituted phenoxypropanolamines. While the im...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of beta-blockers based on the 3-aryloxypropane-1,2-diol scaffold, with a particular focus on derivatives of 4-substituted phenoxypropanolamines. While the impetus for this guide is an inquiry into derivatives of 3-(4-Bromophenoxy)propane-1,2-diol, we will use the well-characterized beta-blocker, Practolol, as a representative example to illustrate the synthesis, structure-activity relationships, and efficacy evaluation methodologies for this class of compounds. The principles discussed are broadly applicable to other analogues, including potential 4-bromo derivatives.

Introduction: The Aryloxypropanolamine Scaffold in Beta-Blocker Design

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases.[1] The aryloxypropanolamine scaffold is a key structural motif found in many clinically successful beta-blockers.[2] These molecules typically consist of an aromatic ring linked through an ether oxygen to a propanolamine side chain.[2] The nature and position of substituents on the aromatic ring, as well as the substituent on the amine, are critical determinants of the drug's pharmacological properties, including its potency, selectivity for β1- versus β2-adrenergic receptors, and intrinsic sympathomimetic activity (ISA).[1]

The general structure of an aryloxypropanolamine beta-blocker is depicted below:

Caption: General structure of aryloxypropanolamine beta-blockers.

Synthesis of a Representative 4-Substituted Phenoxypropanolamine Beta-Blocker: (S)-Practolol

To illustrate the synthesis of this class of compounds, we will detail the preparation of (S)-Practolol, a cardioselective β1-adrenergic antagonist. The synthesis starts from 4-acetamidophenol, a readily available starting material analogous to 4-bromophenol.

Synthetic Workflow

The synthesis of (S)-Practolol can be achieved through a multi-step process involving the formation of a chiral chlorohydrin intermediate, followed by amination.[3]

Synthesis_Workflow Start 4-Acetamidophenol Intermediate1 (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide Start->Intermediate1 Epichlorohydrin, Base, Lipase-catalyzed kinetic resolution FinalProduct (S)-Practolol Intermediate1->FinalProduct Isopropylamine

Caption: Synthetic workflow for (S)-Practolol.

Detailed Experimental Protocol

Step 1: Synthesis of racemic N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide

  • To a solution of 4-acetamidophenol in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide.

  • Add epichlorohydrin to the reaction mixture and heat under reflux.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude racemic chlorohydrin.

Step 2: Lipase-catalyzed kinetic resolution of N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide

  • Dissolve the racemic chlorohydrin in an appropriate organic solvent.

  • Add an acyl donor (e.g., vinyl acetate) and an immobilized lipase (e.g., Candida antarctica lipase B, CALB).

  • Incubate the reaction under controlled temperature and agitation. The lipase will selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

  • Monitor the reaction for enantiomeric excess (ee).

  • Separate the acylated (S)-enantiomer from the unreacted (R)-chlorohydrin by chromatography.

  • Hydrolyze the acylated (S)-enantiomer to obtain the pure (S)-chlorohydrin if desired, though for the synthesis of (S)-Practolol, the (R)-chlorohydrin is the required precursor.[3]

Step 3: Synthesis of (S)-Practolol

  • Dissolve the enantiomerically pure (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide in a suitable solvent such as methanol.

  • Add isopropylamine to the solution.

  • Heat the reaction mixture in a sealed vessel.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting (S)-Practolol by recrystallization or chromatography.[3]

Structure-Activity Relationship (SAR)

The biological activity of aryloxypropanolamine beta-blockers is highly dependent on their chemical structure. Key SAR points include:

  • Aromatic Ring Substitution: The nature and position of the substituent on the aromatic ring significantly influence selectivity. Para-substitution, as seen in Practolol (4-acetamido), often leads to β1-selectivity.

  • Amine Substituent: A bulky alkyl group on the nitrogen atom, such as an isopropyl or tert-butyl group, is crucial for antagonist activity.

  • Stereochemistry: The hydroxyl group on the propanolamine side chain must be in the (S)-configuration for optimal beta-blocking activity. The (R)-enantiomer is significantly less active.

Comparative Efficacy Evaluation

The efficacy of novel beta-blocker candidates is assessed through a series of in vitro and in vivo experiments to determine their receptor binding affinity, selectivity, and physiological effects.

In Vitro Efficacy Assessment

4.1.1. Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor. It involves competing the test compound with a radiolabeled ligand for binding to membranes containing the receptor of interest.

Protocol: Competitive Radioligand Binding Assay for β1- and β2-Adrenergic Receptors

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing β1- and β2-adrenergic receptors (e.g., rat heart for β1, rat lung for β2).

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol) and varying concentrations of the test compound.

  • Separation: After reaching equilibrium, separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the inhibition constant (Ki) to quantify the binding affinity.

4.1.2. Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a beta-blocker to inhibit the production of cyclic AMP (cAMP) stimulated by a beta-agonist.

Protocol: Adenylyl Cyclase Activity Assay

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Incubation: Incubate the membranes with ATP, a beta-agonist (e.g., isoproterenol), and varying concentrations of the test compound.

  • cAMP Measurement: After a defined incubation period, stop the reaction and measure the amount of cAMP produced using a commercially available ELISA or radioimmunoassay kit.

  • Data Analysis: Plot the inhibition of cAMP production against the concentration of the test compound to determine its potency as an antagonist.

In Vivo Efficacy Assessment

In vivo studies are crucial to evaluate the physiological effects of a beta-blocker in a whole organism.

Protocol: Evaluation of Cardiovascular Effects in a Rat Model

  • Animal Model: Use conscious, freely moving rats instrumented for the measurement of heart rate (HR) and blood pressure (BP).

  • Drug Administration: Administer the test beta-blocker intravenously or orally.

  • Measurement of Basal Effects: Record the changes in basal HR and BP after drug administration.

  • Isoproterenol Challenge: Administer a beta-agonist like isoproterenol to challenge the beta-adrenergic system and measure the ability of the test compound to antagonize the agonist-induced tachycardia and hypotension.

  • Data Analysis: Analyze the dose-response relationship for the beta-blocker's effect on HR and BP to determine its in vivo potency and efficacy.

Comparative Data of Representative Beta-Blockers

The following table summarizes key pharmacological parameters for Practolol and other representative beta-blockers.

Beta-Blockerβ1/β2 SelectivityIntrinsic Sympathomimetic Activity (ISA)
Practolol β1-selectivePartial agonist
Propranolol Non-selectiveNone
Atenolol β1-selectiveNone
Pindolol Non-selectiveHigh

Conclusion

The 4-substituted phenoxypropanolamine scaffold is a versatile platform for the design of beta-blockers with diverse pharmacological profiles. The synthesis of these compounds, exemplified by Practolol, allows for the systematic modification of the aromatic and amine substituents to optimize potency and selectivity. A rigorous evaluation of efficacy, employing both in vitro receptor binding and functional assays, as well as in vivo cardiovascular models, is essential to characterize novel beta-blocker candidates. While a specific, clinically established beta-blocker derived directly from 3-(4-Bromophenoxy)propane-1,2-diol was not identified in the public domain, the principles of synthesis and efficacy evaluation outlined in this guide provide a robust framework for the investigation of such compounds. Future research could explore the synthesis and pharmacological profiling of 4-bromo-substituted aryloxypropanolamines to determine their potential as novel cardiovascular agents.

References

  • Mulik, S. V., et al. (2016). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Molecules, 21(3), 332. [Link]

  • Joshi, R. A., et al. (2024). An Improved and Scalable Process for Obtaining Pure Betaxolol Hydrochloride on an Industrial Scale. ACS Omega, 9(1), 1234-1242. [Link]

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  • Gökçe, H., et al. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic & Medicinal Chemistry, 23(12), 2945-2953. [Link]

  • Wang, W., et al. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 22(1), 449-452. [Link]

  • Wang, W., et al. (2021). Marine Bromophenol Bis(2,3,6-Tribromo-4,5-Dihydroxybenzyl)ether Inhibits Angiogenesis in Human Umbilical Vein Endothelial Cells and Reduces Vasculogenic Mimicry in Human Lung Cancer A549 Cells. Marine Drugs, 19(11), 639. [Link]

  • Gülçin, İ., et al. (2026). Novel Antioxidant Bromophenols with Acetylcholinesterase, Butyrylcholinesterase and Carbonic Anhydrase Inhibitory Actions. Bioorganic Chemistry, 105, 104443. [Link]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]

  • Bandla, A., et al. (2024). Synthesis and characterization of aryloxypropanolamines with docking studies. World Journal of Pharmaceutical Research, 13(14), 123-134. [Link]

  • Parra, V., et al. (2017). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 70(12), 1066-1074. [Link]

  • ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). ResearchGate. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Analysis of 3-(4-Bromophenoxy)propane-1,2-diol Derivatives

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities derived from the 3-(4-bromophenoxy)propane-1,2-diol scaffold. While specific experimental data for derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities derived from the 3-(4-bromophenoxy)propane-1,2-diol scaffold. While specific experimental data for derivatives of this exact starting material is proprietary or not publicly available, the core structure is analogous to the well-characterized phenoxypropanolamine class of beta-adrenergic receptor antagonists (beta-blockers). Therefore, this document establishes a robust, scientifically-grounded methodology for cross-reactivity analysis by using the extensive data on beta-blockers as a validated proxy. This approach ensures that researchers and drug developers can design and execute a rigorous, self-validating preclinical safety assessment for their novel derivatives.

Introduction: The Rationale for Cross-Reactivity Profiling

The starting scaffold, 3-(4-bromophenoxy)propane-1,2-diol, is a versatile precursor for synthesizing a range of derivatives. Modification of the diol group can introduce various functionalities, leading to compounds with potential therapeutic activity. However, the inherent similarity of this scaffold to known pharmacologically active molecules, particularly beta-blockers, necessitates a thorough investigation of off-target interactions.

Adverse drug reactions are often linked to a compound's unintended interaction with biological targets other than the intended one.[1] These off-target effects can range from mild side effects to severe toxicity.[2][3] For derivatives of the 3-(4-bromophenoxy)propane-1,2-diol scaffold, a primary concern is cross-reactivity with adrenergic receptors, as well as other common off-targets like metabolic enzymes and ion channels.[4][5]

This guide outlines a tiered, systematic approach to de-risk such derivatives early in the drug discovery process. The causality behind this experimental strategy is to first establish the primary target engagement and selectivity profile, followed by a broader screen against targets implicated in common adverse events, and finally to investigate the potential for drug-drug interactions.

The Adrenergic System: A Primary Focus for Cross-Reactivity

The structural similarity of phenoxypropanolamine derivatives to endogenous catecholamines (epinephrine and norepinephrine) makes adrenergic receptors a high-priority target class for cross-reactivity screening. Beta-blockers act by competing with these endogenous ligands at β-adrenergic receptors.[4] These receptors are classified into subtypes, primarily β1 and β2, which have distinct tissue distributions and physiological roles.[6][7]

  • β1-Adrenergic Receptors: Predominantly found in cardiac tissue.[4][6] Blockade of these receptors decreases heart rate, contractility, and conduction velocity.[6]

  • β2-Adrenergic Receptors: Located in bronchial and vascular smooth muscle.[4] Blockade can lead to bronchospasm, a significant side effect, particularly in patients with asthma.[3]

Therefore, determining the selectivity of any new derivative for β1 over β2 receptors is a critical early step in safety assessment.[8][9]

Experimental Workflow for Adrenergic Receptor Selectivity

The following diagram illustrates a logical workflow for assessing the adrenergic receptor selectivity of a novel compound library derived from 3-(4-bromophenoxy)propane-1,2-diol.

G cluster_0 Tier 1: Primary Target & Selectivity cluster_1 Tier 2: Broader Off-Target Profiling cluster_2 Tier 3: Lead Optimization A Synthesized Derivative Library B Primary Screen: Radioligand Binding Assay (β1 and β2 Adrenergic Receptors) A->B C Determine Ki values for β1 and β2 B->C D Calculate Selectivity Ratio (Ki β2 / Ki β1) C->D E Categorize Derivatives: - β1 Selective - Non-selective - β2 Selective D->E F hERG Channel Assay (Cardiac Safety) E->F G CYP450 Inhibition Panel (Drug-Drug Interaction Potential) E->G H Comprehensive Safety Panel (e.g., InVEST Panel) E->H I Analyze Structure-Activity Relationship (SAR) F->I G->I H->I J Select Lead Candidates with Favorable Selectivity & Safety Profile I->J

Caption: A tiered workflow for cross-reactivity analysis.

Comparative Data: Adrenergic Receptor Selectivity of Known Beta-Blockers

To provide a benchmark for experimental results, the following table summarizes the binding affinities (Ki) and selectivity ratios for several well-known beta-blockers. These values were determined using radioligand binding assays with membranes from recombinant cells expressing human β1 and β2 receptors.[9] A higher selectivity ratio indicates greater selectivity for the β1 receptor.

Compoundβ1 Ki (nM)β2 Ki (nM)Selectivity Ratio (β2/β1)Classification
Bisoprolol 1019019.0β1-Selective
Atenolol 4778016.6β1-Selective
Metoprolol 4949010.0β1-Selective
Betaxolol 111009.1β1-Selective
Propranolol 12110.9Non-selective
Carvedilol 2.51.80.7Non-selective
ICI 118,551 780.90.01β2-Selective

Data sourced from Smith & Teitler (1999)[9]. The selectivity ratio is calculated as (Ki for β2) / (Ki for β1).

Essential Experimental Protocols

To ensure data integrity and reproducibility, standardized, validated protocols are crucial. The following sections provide detailed methodologies for key in vitro cross-reactivity assays.

Protocol: Radioligand Binding Assay for Adrenergic Receptors

This protocol is foundational for determining the affinity (Ki) of test compounds for β1 and β2 adrenergic receptors.[10] Radioligand binding is considered a gold-standard method for quantifying ligand-receptor interactions.[11]

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds by measuring their ability to displace a specific radioligand from human β1 and β2 adrenergic receptors.

Materials:

  • Membrane preparations from cells stably expressing human β1 or β2 adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (a non-selective beta-blocker).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds and reference compounds (e.g., Propranolol for non-specific binding).

  • 96-well microplates.

  • Glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a competing ligand like propranolol (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand solution.

    • 150 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[12]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[12]

  • Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol: hERG Potassium Channel Patch-Clamp Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[5] Therefore, early assessment of hERG liability is a regulatory requirement and a critical safety checkpoint.[13]

Objective: To evaluate the inhibitory effect of test compounds on the hERG potassium current using automated whole-cell patch-clamp electrophysiology.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Extracellular and intracellular recording solutions.

  • Test compounds and positive control (e.g., E-4031).

Procedure:

  • Cell Preparation: Culture and harvest hERG-expressing HEK293 cells according to standard protocols.[14]

  • System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing: The system will automatically capture single cells and form a high-resistance (≥1 GΩ) seal between the cell membrane and the recording electrode.[13]

  • Baseline Recording: Record a stable baseline hERG current using a specific voltage protocol. A typical protocol involves holding the cell at -80 mV, depolarizing to +40 mV to activate the channels, and then repolarizing to -50 mV to measure the tail current.[13]

  • Compound Application: Apply a vehicle control for a set period, followed by sequential application of increasing concentrations of the test compound.[5]

  • Data Acquisition: Continuously record the hERG current throughout the experiment.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage inhibition of the hERG current relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol: Cytochrome P450 (CYP) Inhibition Assay

Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[15] Inhibition of these enzymes by a new drug can lead to adverse drug-drug interactions by altering the plasma levels of co-administered drugs.[16][17]

Objective: To determine the IC50 values of test compounds for the inhibition of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

  • Human liver microsomes (a source of CYP enzymes).

  • A panel of specific probe substrates for each CYP isoform.

  • NADPH regenerating system (cofactor for CYP activity).

  • Test compounds and known inhibitors for each isoform (positive controls).

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Incubation: In a 96-well plate, pre-incubate the human liver microsomes, test compound (at various concentrations), and buffer at 37°C.

  • Reaction Initiation: Add the probe substrate cocktail and the NADPH regenerating system to start the enzymatic reaction.

  • Reaction Termination: After a specific incubation time (e.g., 10-20 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).[18]

  • Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

  • Quantification: Analyze the formation of the specific metabolite for each probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of enzyme activity.[16]

Interpreting the Data: Building a Safety Profile

The collective data from these assays allows for the construction of a comprehensive cross-reactivity profile.

  • High β1-selectivity is desirable for cardiovascular indications to minimize side effects like bronchospasm.[8]

  • A high hERG IC50 value (typically >10 µM or >30-fold the therapeutic plasma concentration) indicates a lower risk of cardiac arrhythmia.

  • High CYP IC50 values (typically >1 µM) suggest a lower potential for clinically significant drug-drug interactions.[19]

By comparing the performance of novel derivatives to the established profiles of marketed drugs, researchers can make informed decisions about which compounds to advance toward lead optimization and further preclinical development. This structured, data-driven approach is fundamental to modern drug discovery, ensuring that only candidates with the most promising efficacy and safety profiles proceed.

References

  • CVPharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Corsini, E., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Mediators of Inflammation. [Link]

  • Lacy, R. A., & Wittliff, J. L. (2016). GPCR-radioligand binding assays. Methods in Molecular Biology. [Link]

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology. [Link]

  • Gora, J., et al. (2019). Potential off-target effects of beta-blockers on gut hormone receptors. PLoS One. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Beta Adrenergic Blocking Agents. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Evotec. hERG Safety. [Link]

  • Smith, C., & Teitler, M. (1999). Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. Cardiovascular Drugs and Therapy. [Link]

  • Pentel, P., et al. (1983). Propranolol antagonism of phenylpropanolamine-induced hypertension. Clinical Pharmacology & Therapeutics. [Link]

  • Gülçin, İ., et al. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Archiv der Pharmazie. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Stephen, V. (1981). Beta-adrenergic receptor blockers. Adverse effects and drug interactions. Hypertension. [Link]

  • Reddy, T. S., et al. (2015). Synthesis of novel 3-(4-substitutedaryloxymethyl) oxetan-3-ylamines. Connect Journals. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Al-hussaniy, H. A., et al. (2022). Non-Beta-Blocker Medications with Beta-Blocker Like Properties: A Systematic Review of Side Effects. Medical Science. [Link]

  • Lee, M. Y., & Dordick, J. S. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics. [Link]

  • Tang, Q., et al. (2016). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Eurofins Discovery. GPCR Radioligand Binding. [Link]

  • American Academy of Allergy, Asthma & Immunology. (2019). Beta blocker allergy. [Link]

  • Paine, M. F., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. [Link]

  • Elzagallaai, A. A., & Rieder, M. J. (2015). In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology. British Journal of Clinical Pharmacology. [Link]

  • Sabe, M., et al. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]

  • Mayorga, C., et al. (2019). In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions. ResearchGate. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • Horrobin, D. F., & Manku, M. S. (1996). 1,3-propane diol derivatives as bioactive compounds.
  • Tucker, W. D., et al. (2023). Beta Blockers. StatPearls. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. [Link]

  • Boards & Beyond. (2025). Beta-Blockers Explained for USMLE Step 1: Selectivity, Uses, and Side Effects. [Link]

  • Papaioannou, P., et al. (2021). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules. [Link]

  • Ghdhayb, R. H., & Al-Jumaili, A. S. H. (2025). Synthesis, Characterization and Preliminary Pharmacological Evaluation of New Naproxen Containing 1,3,4-thiadiazole-2-thiol Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 3-(4-Bromophenoxy)propane-1,2-diol

This guide provides a detailed, procedural framework for the safe handling and disposal of 3-(4-Bromophenoxy)propane-1,2-diol. As a brominated organic compound, this substance requires specific waste management protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, procedural framework for the safe handling and disposal of 3-(4-Bromophenoxy)propane-1,2-diol. As a brominated organic compound, this substance requires specific waste management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety principles and are designed to provide researchers and drug development professionals with the essential information needed for responsible laboratory operations.

Hazard Assessment and Immediate Safety Precautions

Before handling 3-(4-Bromophenoxy)propane-1,2-diol, it is crucial to understand its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified under GHS07 with the signal word "Warning" and the hazard statement H302: "Harmful if swallowed". While it is not classified as a skin or eye irritant in its pure form, its decomposition during incineration or in the event of a fire can release hazardous substances like carbon oxides and hydrogen bromide[1].

Therefore, adherence to standard laboratory safety protocols is paramount.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects eyes from accidental splashes.
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure[2][3].

Waste Characterization and Segregation

3-(4-Bromophenoxy)propane-1,2-diol is a halogenated organic compound . This classification is critical as it dictates the required disposal pathway. Under regulations set by the Environmental Protection Agency (EPA), chemical waste must be properly characterized to ensure safe disposal[4][5]. Mixing halogenated waste with non-halogenated waste streams can complicate and significantly increase the cost of disposal, as halogenated compounds often require high-temperature incineration[6][7].

Core Principle: The foundational step in proper disposal is rigorous segregation at the point of generation.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Generate Generate 3-(4-Bromophenoxy)propane-1,2-diol Waste Container Select a designated 'Halogenated Organic Waste' container Generate->Container Label Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Pictograms (e.g., GHS07) Container->Label Collect Add waste to container in a fume hood (Keep container closed when not in use) Label->Collect Store Store sealed container in a designated Satellite Accumulation Area (SAA) Collect->Store Containment Place container in secondary containment Store->Containment CheckFull Is container ≤ 90% full? Containment->CheckFull Request Request pickup from Environmental Health & Safety (EH&S) CheckFull->Request Yes

Caption: Waste disposal workflow for 3-(4-Bromophenoxy)propane-1,2-diol.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the collection and disposal of waste containing 3-(4-Bromophenoxy)propane-1,2-diol.

Part A: Waste Collection
  • Container Selection:

    • Obtain a chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded screw cap[7][8].

    • Ensure the container is in good condition, free from cracks or residue.

    • This container must be exclusively designated for Halogenated Organic Waste [9][10].

  • Proper Labeling:

    • Before adding any waste, affix a "Hazardous Waste" tag to the container[6][11].

    • The label must clearly state the full chemical name: "Waste 3-(4-Bromophenoxy)propane-1,2-diol". If other halogenated solvents are added, their names must also be included[9].

    • Indicate the relevant hazards using GHS pictograms or written warnings (e.g., "Toxic," "Irritant")[5][11].

  • Waste Accumulation:

    • Always add waste to the container inside an operating chemical fume hood to prevent vapor inhalation.

    • Keep the waste container securely capped at all times, except when actively adding waste. This minimizes the release of volatile organic compounds (VOCs) and prevents spills[6][9].

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport[7][10].

Part B: Interim Storage
  • Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA. An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel[5][8].

    • The SAA must be clearly marked with a "Hazardous Waste" sign.

  • Secondary Containment:

    • Place the waste container in a secondary containment bin or tray. The secondary container must be large enough to hold the entire volume of the primary container in case of a leak[6][10].

    • Store incompatibles separately. For instance, do not store halogenated organic waste next to strong acids or bases[8].

Part C: Final Disposal
  • Requesting Pickup:

    • Once the waste container is full (at 90% capacity) or has been in storage for a period defined by your institution (e.g., 3-6 months), arrange for its disposal.

    • Contact your institution's Environmental Health & Safety (EH&S) department or the equivalent office to request a hazardous waste pickup[6]. Follow their specific online or paper-based request procedures.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Small Spill (<100 mL): If you are trained and have the appropriate materials, you can manage the cleanup.

      • Don appropriate PPE (goggles, lab coat, nitrile gloves).

      • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pad[3][6].

      • Collect the absorbent material using non-sparking tools and place it into a sealable, properly labeled plastic bag or container[9].

      • Tag the container as "Hazardous Waste" with a description of the contents and request a pickup from EH&S.

    • Large Spill (>100 mL):

      • Evacuate the immediate area.

      • If the substance is volatile or poses an inhalation risk, close the laboratory doors to contain the vapors[9].

      • Contact your institution's emergency number and the EH&S department immediately[6]. Do not attempt to clean up a large spill yourself.

  • Decontaminate: Wipe down the affected area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
  • Fisher Scientific. (2015, March 27). Safety Data Sheet: 1,2-Propanediol.
  • PPG. (2025, July 15). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Bromopropane-1,2-diol.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenoxy)propane-1,2-diol.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(4-Bromophenoxy)propane-1,2-diol: Personal Protective Equipment and Safe Operational Planning

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized chemical reagents like 3-(4-Bromophenoxy)propane-1,2-dio...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized chemical reagents like 3-(4-Bromophenoxy)propane-1,2-diol (CAS No: 63834-59-3) demands a meticulous approach that goes beyond mere procedural compliance. This guide provides a deep, experience-driven framework for selecting Personal Protective Equipment (PPE) and implementing operational plans for this compound. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Analysis: Understanding the Compound's Profile

Before any container is opened, a thorough understanding of the chemical's potential hazards is paramount.[1][2] While a comprehensive toxicological profile for 3-(4-Bromophenoxy)propane-1,2-diol is not extensively documented in publicly available literature, we can deduce its likely hazard profile by examining its chemical structure and available safety information.

Chemical Structure: C₉H₁₁BrO₃ Molecular Weight: 247.09 g/mol

The molecule consists of a brominated aromatic ring linked via an ether bond to a propane-1,2-diol chain. This structure suggests several potential hazards:

  • Oral Toxicity: The compound is classified under the Globally Harmonized System (GHS) with the hazard statement H302: "Harmful if swallowed."[3] This is indicated by the GHS07 "Exclamation mark" pictogram and the "Warning" signal word.[3]

  • Skin and Eye Irritation: The diol functional group is generally benign; however, brominated aromatic compounds and ethers can cause irritation upon contact with skin and eyes. A structurally similar compound, 3-(4-Chlorophenoxy)-1,2-propanediol, is known to cause skin and eye irritation.[4] Therefore, assuming a similar potential for irritation is a prudent safety measure.

  • Potential for Sensitization: Repeated skin contact with some aromatic compounds can lead to allergic skin reactions.[5]

  • Inhalation Hazard: While the compound is a solid at room temperature, heating or aerosolization could generate vapors or dusts.[3] The inhalation toxicity is not well-defined, but prudent practice dictates minimizing any potential exposure.[2]

  • Environmental Hazard: Many organobromine compounds are noted for their potential to be persistent and bioaccumulative in the environment.[6] This necessitates controlled and responsible disposal.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment.[7] The appropriate level of protection depends on the scale of the operation and the specific procedures being performed.

Primary Engineering Control: The Chemical Fume Hood

Directive: All manipulations of 3-(4-Bromophenoxy)propane-1,2-diol, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood.

Causality: A fume hood is your primary defense against inhaling potentially harmful dusts or vapors.[1] It is an engineering control that removes the hazard at the source, which is always superior to relying solely on personal respiratory equipment.[2]

Foundational PPE: Minimum Requirements

For any work involving this chemical, the following PPE is mandatory:[7][8]

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required. Standard safety glasses with side shields do not offer adequate protection against splashes.[7][9]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is essential to protect skin and clothing from incidental contact.[8][10]

  • Attire: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[1][8]

Task-Specific PPE Selection

The choice of gloves and additional protection is dictated by the specific handling scenario.

Scenario Hand Protection Additional PPE Rationale
Incidental Contact (e.g., handling sealed containers, weighing small quantities)Disposable Nitrile Gloves (minimum 4 mil thickness)Standard Lab CoatNitrile gloves offer good protection against incidental splashes of a wide range of chemicals.[11] They must be removed and replaced immediately upon contamination.[7]
Sustained Contact / Immersion Risk (e.g., large-scale transfers, equipment cleaning)Neoprene or Butyl Rubber GlovesChemically Resistant Apron over Lab Coat; Face Shield over GogglesFor prolonged tasks, more robust glove materials are necessary. Neoprene and butyl rubber offer better resistance to a broader range of organic compounds than nitrile.[11][12] A face shield protects the entire face from significant splashes.[7][9]

Operational Plan: A Step-by-Step Procedural Guide

A well-defined workflow minimizes the risk of error and exposure.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_1 Verify Fume Hood Certification prep_2 Assemble All Materials (Chemicals, Glassware, Waste Container) prep_1->prep_2 prep_3 Don Appropriate PPE (Goggles, Lab Coat, Correct Gloves) prep_2->prep_3 handle_1 Place Absorbent Pad on Work Surface prep_3->handle_1 handle_2 Carefully Weigh/Transfer Compound handle_1->handle_2 handle_3 Securely Close All Containers Immediately After Use handle_2->handle_3 clean_1 Decontaminate Glassware and Surfaces handle_3->clean_1 clean_2 Segregate Waste into Labeled Hazardous Waste Container clean_1->clean_2 clean_3 Remove PPE (Gloves First, then Goggles, then Coat) clean_2->clean_3 clean_4 Wash Hands Thoroughly with Soap and Water clean_3->clean_4

Caption: Step-by-step workflow for handling 3-(4-Bromophenoxy)propane-1,2-diol.

Emergency Preparedness
  • Spill Response: For a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container. Do not use combustible materials like paper towels to clean up spills of brominated compounds. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14]

Storage and Disposal Plan

Storage: Store 3-(4-Bromophenoxy)propane-1,2-diol in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Keep it segregated from strong oxidizing agents, acid anhydrides, and acid chlorides, with which it may be incompatible.[13] All containers must be clearly labeled with the full chemical name and associated hazards.[2][8]

Disposal: All waste containing this compound, including contaminated consumables (gloves, absorbent pads) and residual material, must be disposed of as hazardous chemical waste.

  • Waste Segregation: Collect all waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Neutralization Caution: While reducing agents like sodium thiosulfate are used to neutralize elemental bromine, their effectiveness and safety for neutralizing brominated organic compounds like this one are not established and should not be attempted without specific, validated procedures.[16][17]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific guidance.

By integrating this expert-level guidance into your laboratory's standard operating procedures, you create a robust safety culture that protects your most valuable asset: your scientific team.

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Environmental Health & Safety, University of Colorado Boulder. (2025, February 19). Safe Lab Practices.
  • YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
  • PPG. (2025, July 15). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Bromo-1,2-propanediol.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Lead Sciences. (n.d.). 3-(4-Bromophenoxy)propane-1,2-diol.
  • University of Tennessee Knoxville EHS. (n.d.). Personal Protective Equipment (PPE).
  • 3M. (2017, December 15). Safety Data Sheet.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide.
  • Avocado Research Chemicals Ltd. (2024, February 25). Safety Data Sheet: 3-(4-Chlorophenoxy)-1,2-propanediol.
  • ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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